Val-Cit-PAB-MMAF sodium
Descripción
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Propiedades
Fórmula molecular |
C58H91N10NaO13 |
|---|---|
Peso molecular |
1159.4 g/mol |
Nombre IUPAC |
sodium (2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C58H92N10O13.Na/c1-14-36(8)49(44(79-12)31-45(69)68-29-19-23-43(68)50(80-13)37(9)51(70)64-42(56(75)76)30-38-20-16-15-17-21-38)66(10)55(74)47(34(4)5)65-54(73)48(35(6)7)67(11)58(78)81-32-39-24-26-40(27-25-39)62-52(71)41(22-18-28-61-57(60)77)63-53(72)46(59)33(2)3;/h15-17,20-21,24-27,33-37,41-44,46-50H,14,18-19,22-23,28-32,59H2,1-13H3,(H,62,71)(H,63,72)(H,64,70)(H,65,73)(H,75,76)(H3,60,61,77);/q;+1/p-1/t36-,37+,41-,42-,43-,44+,46-,47-,48-,49-,50+;/m0./s1 |
Clave InChI |
VKWAOGJXVRQDIB-RKJISGKISA-M |
SMILES isomérico |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N.[Na+] |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N.[Na+] |
Origen del producto |
United States |
Foundational & Exploratory
The Integral Role of Val-Cit-PAB-MMAF Sodium in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Val-Cit-PAB-MMAF linker-payload system represents a sophisticated and widely utilized platform in the design of modern antibody-drug conjugates (ADCs). This technical guide provides an in-depth examination of its core components, mechanism of action, and the experimental methodologies crucial for its evaluation. The strategic design of this system, featuring a protease-cleavable linker and a potent cytotoxic agent, facilitates the selective delivery and release of the therapeutic payload within antigen-expressing cancer cells, thereby aiming to enhance the therapeutic window.
Core Components and Mechanism of Action
The Val-Cit-PAB-MMAF conjugate is a multi-component system engineered for stability in systemic circulation and controlled payload release within the target cell.[1]
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as a specific recognition site for lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[1][2][3] This enzymatic cleavage is the critical first step in payload release. The Val-Cit linker is designed to be stable in the bloodstream, where Cathepsin B activity is minimal, but susceptible to cleavage in the acidic environment of cellular lysosomes.[1]
-
p-Aminobenzylcarbamate (PAB): This unit functions as a "self-immolative" spacer.[1] Following the cleavage of the amide bond between citrulline and the PAB group by Cathepsin B, the resulting p-aminobenzyl alcohol intermediate is unstable.[] It undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified, active MMAF payload.[1][] This self-immolating feature is crucial for ensuring that the payload is liberated in its fully active form.[1]
-
Monomethyl Auristatin F (MMAF): MMAF is a potent synthetic antineoplastic agent and an analog of the natural product dolastatin 10.[5][6] It functions as a tubulin polymerization inhibitor.[2][5] By binding to tubulin, MMAF disrupts the formation of microtubules, which are essential for mitotic spindle formation during cell division.[5][6][7] This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[5][7] The sodium salt of MMAF is often used in the manufacturing of ADCs.[7]
A key characteristic of MMAF is its charged C-terminal phenylalanine, which renders it less permeable to cell membranes compared to its counterpart, monomethyl auristatin E (MMAE).[2] This reduced permeability limits the "bystander effect," where the payload diffuses out of the target cell to kill neighboring antigen-negative cells.[] While a potent bystander effect can be advantageous in heterogeneous tumors, the limited bystander effect of MMAF can potentially reduce off-target toxicity.[]
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and characteristics of ADCs utilizing the Val-Cit-PAB-MMAF system.
Table 1: In Vitro Cytotoxicity of MMAF-Based ADCs
| Antibody Target | Cancer Cell Line | IC50 (ng/mL) | Reference |
| CD30 | Karpas 299 | Potently cytotoxic | |
| HER2 | NCI N87 | ~1 | [8] |
| Tn Antigen | Jurkat | Not specified, but effective | [8] |
| GD2 | B78-D14 | Not specified, but effective | [8] |
Note: IC50 values can vary depending on the specific antibody, drug-to-antibody ratio (DAR), and experimental conditions.
Table 2: In Vivo Antitumor Efficacy of MMAF-Based ADCs in Xenograft Models
| ADC Target | Xenograft Model | Dosing Regimen | Outcome | Reference |
| T-MMAF (HER2) | NCI N87 Gastric Cancer | Single dose of 1 nmol | Significant tumor growth inhibition | [8] |
| Chi-Tn-MMAF | Jurkat T-cell Leukemia | 10 mg/kg, twice a week for 3 weeks | Tumor growth delay | [8] |
| ch14.18-MMAF (GD2) | B78-D14 Melanoma | 100 µg (5 mg/kg), 5 times with a 4-day interval | Tumor growth inhibition | [8] |
Table 3: Preclinical Toxicity Profile of MMAF-Based ADCs
| Toxicity | Observation | Potential Mechanism | Reference |
| Thrombocytopenia | Reported in patients treated with MMAF ADCs. | Inhibition of megakaryocyte differentiation and apoptosis of megakaryocyte progenitors by the cys-mc-MMAF metabolite. | [3] |
| Ocular Toxicities | A common adverse event with MMAF-conjugated ADCs. | The active metabolite, cysteine-mc-MMAF, is implicated. | [3] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of ADCs. The following sections provide protocols for key experiments.
Conjugation of Val-Cit-PAB-MMAF to a Monoclonal Antibody
This protocol describes a common method for conjugating a maleimido-caproyl-Val-Cit-PAB-MMAF (MC-Val-Cit-PAB-MMAF) to a monoclonal antibody (mAb) via cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
MC-Val-Cit-PAB-MMAF
-
Reducing agent (e.g., TCEP or DTT)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous DMSO
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a molar excess of a reducing agent (e.g., TCEP) to reduce interchain disulfide bonds and expose free thiol groups. The reaction conditions (temperature, time, and concentration of reducing agent) should be optimized for the specific mAb.
-
-
Drug-Linker Preparation:
-
Dissolve MC-Val-Cit-PAB-MMAF in anhydrous DMSO to prepare a stock solution.
-
-
Conjugation Reaction:
-
Add the MC-Val-Cit-PAB-MMAF stock solution to the reduced mAb solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 1-4 hours) with gentle mixing.
-
-
Quenching:
-
Add a quenching reagent, such as N-acetylcysteine, in molar excess to cap any unreacted maleimide (B117702) groups.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug-linker, excess reagents, and aggregates.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).[9]
-
Assess the purity and aggregation of the ADC.
-
In Vitro Cytotoxicity Assay (MTT or Luminescent-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of the ADC.[7]
Materials:
-
Antigen-positive cancer cell line
-
Complete cell culture medium
-
Val-Cit-PAB-MMAF ADC and a non-targeting control ADC
-
96-well tissue culture plates
-
Cell viability reagent (e.g., MTT solution or CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the Val-Cit-PAB-MMAF ADC and a control ADC in complete medium.
-
Remove the existing medium from the wells and add the ADC dilutions. Include untreated control wells.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Viability Measurement (using CellTiter-Glo® as an example): [7]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.[7]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Measure the luminescence using a plate reader.[7]
-
-
Data Analysis:
In Vivo Antitumor Efficacy in a Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor activity of a Val-Cit-PAB-MMAF ADC in a mouse xenograft model.[8]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or nude mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Val-Cit-PAB-MMAF ADC, control antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Inject human cancer cells subcutaneously into the flank of the immunodeficient mice. A mixture of cells and Matrigel can enhance tumor take rate.[8]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
-
ADC Administration:
-
Administer the ADC, control antibody, or vehicle control to the respective groups, typically via intravenous injection. The dosing schedule and concentration should be based on prior studies or dose-ranging experiments.
-
-
Efficacy Evaluation:
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate tumor growth inhibition (TGI) to quantify the antitumor effect.
-
Mandatory Visualizations
Signaling Pathway of MMAF-Induced Apoptosis
Caption: Mechanism of action for a Val-Cit-PAB-MMAF ADC.
Experimental Workflow for ADC Conjugation and Characterization
Caption: Workflow for ADC synthesis and quality control.
Logical Relationship for In Vitro Cytotoxicity Assay
Caption: Logic flow for determining ADC potency in vitro.
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
An In-depth Technical Guide to Val-Cit-PAB-MMAF Sodium: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Val-Cit-PAB-MMAF sodium is a critical component in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapies. This drug-linker conjugate combines a potent cytotoxic agent, monomethyl auristatin F (MMAF), with a cleavable linker system designed for selective release within tumor cells. This guide provides a comprehensive overview of its chemical structure, properties, and the experimental protocols essential for its evaluation.
Chemical Structure and Properties
This compound is comprised of four key components: the dipeptide linker valine-citrulline (Val-Cit), a p-aminobenzyl alcohol (PAB) spacer, the potent anti-mitotic agent monomethyl auristatin F (MMAF), and a sodium salt to improve solubility. The Val-Cit linker is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[1]
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅₈H₉₁N₁₀NaO₁₃ | [2] |
| Molecular Weight | 1159.39 g/mol | [3] |
| Appearance | Off-white to light yellow solid | [3] |
| Solubility (DMSO) | 50 mg/mL (43.13 mM) | [3] |
| Solubility (Aqueous Formulation) | ≥ 5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [3] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (stored under nitrogen) | [3] |
Mechanism of Action
The therapeutic efficacy of an ADC utilizing the Val-Cit-PAB-MMAF linker system is predicated on a sequence of events that leads to the targeted delivery and release of the cytotoxic payload.
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the stable linker ensuring the potent MMAF payload remains conjugated to the antibody, minimizing systemic toxicity.
-
Internalization: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, triggering receptor-mediated endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[1]
-
Payload Release: Cleavage of the linker initiates a self-immolative cascade of the PAB spacer, leading to the release of the active MMAF payload into the cytoplasm.
-
Cytotoxicity: Free MMAF, a potent tubulin polymerization inhibitor, disrupts the microtubule dynamics of the cancer cell, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]
References
An In-depth Technical Guide to the Function of Valine-Citrulline-p-Aminobenzyl-MMAF
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the valine-citrulline-p-aminobenzyl-MMAF (vc-MMAF) linker-payload system, a critical component in the development of modern antibody-drug conjugates (ADCs). This document details the mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual representations of the underlying biological and experimental processes.
Introduction to the vc-MMAF Linker-Payload System
The vc-MMAF system is a highly engineered chemical entity designed for targeted delivery of the potent cytotoxic agent, monomethyl auristatin F (MMAF), to cancer cells. It consists of three key components: a cathepsin B-cleavable dipeptide linker (valine-citrulline), a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer, and the antimitotic payload, MMAF.[1][2][3] This system is designed to be stable in systemic circulation, minimizing off-target toxicity, and to efficiently release the active drug following internalization into target cancer cells.[4][5]
Mechanism of Action
The therapeutic effect of an ADC utilizing the vc-MMAF linker-payload is a multi-step process that begins with the specific binding of the ADC to a target antigen on the surface of a cancer cell.
-
Binding and Internalization: The monoclonal antibody component of the ADC selectively binds to its target antigen on the cancer cell surface. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.[6][7]
-
Lysosomal Trafficking and Cleavage: The endosome containing the ADC fuses with a lysosome. The acidic and enzyme-rich environment of the lysosome, which contains proteases like Cathepsin B, is crucial for the next step.[6][8] The valine-citrulline dipeptide linker is specifically designed to be a substrate for Cathepsin B and other lysosomal proteases.[4][8] These enzymes cleave the peptide bond between citrulline and the PABC spacer.[9][10]
-
Self-Immolation and Payload Release: The cleavage of the valine-citrulline linker initiates a spontaneous, irreversible electronic cascade within the PABC spacer, a process known as self-immolation.[11] This results in the release of the unmodified, active MMAF payload into the cytoplasm of the cancer cell.[10][11]
-
Induction of Apoptosis: Once in the cytoplasm, MMAF exerts its cytotoxic effect by binding to tubulin and inhibiting its polymerization into microtubules.[2][12] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently induces programmed cell death, or apoptosis.[2][13][14]
Data Presentation
The following tables summarize quantitative data on the in vitro cytotoxicity and in vivo efficacy of various ADCs utilizing the vc-MMAF linker-payload system.
Table 1: In Vitro Cytotoxicity of vc-MMAF ADCs
| ADC Target | Cell Line | IC50 (nM) | Reference |
| HER3 | HuH7 | ~25 | [15] |
| HER3 | PLC/PRF/5 | ~70 | [15] |
| CD30 | Karpas 299 | Potently cytotoxic | [16] |
| CD71 | Karpas-35R | ~1-4 ng/mL | [16] |
| p97 | SK-MEL-5 | Sensitive | [17] |
| p97 | A2058 | Sensitive | [17] |
Table 2: In Vivo Efficacy of vc-MMAF ADCs
| ADC Target | Xenograft Model | Dosing | Outcome | Reference |
| HER3 | HepG2 | 10 mg/kg | Significant inhibition of tumor growth | [15] |
| CD30 | Established Xenograft | Well-tolerated doses | Cures and regressions | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of vc-MMAF based ADCs.
Cathepsin B Cleavage Assay
This assay quantifies the release of MMAF from the ADC in the presence of Cathepsin B.
Materials:
-
vc-MMAF ADC
-
Recombinant human Cathepsin B
-
Assay Buffer: 10 mM MES, pH 6.0, containing 0.04 mM DTT[6][8]
-
Quenching Solution: Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the vc-MMAF ADC in an appropriate solvent (e.g., DMSO).
-
Reconstitute Cathepsin B in the assay buffer to a working concentration of 20 nM.[6]
-
In a microcentrifuge tube, combine the ADC (final concentration of 1 µM) with the assay buffer.[6][8]
-
Initiate the reaction by adding the Cathepsin B solution.
-
Incubate the mixture at 37°C for various time points (e.g., 0, 1, 2, 4, 8 hours).[6]
-
At each time point, terminate the reaction by adding an excess of cold quenching solution.
-
Centrifuge the samples to precipitate the enzyme.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released MMAF.
ADC Conjugation via Maleimide-Thiol Chemistry
This protocol describes the conjugation of a vc-MMAF linker containing a maleimide (B117702) group to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb)
-
MC-vc-PAB-MMAF (Maleimidocaproyl-Val-Cit-PAB-MMAF)
-
Reducing agent (e.g., TCEP)
-
Conjugation buffer (e.g., PBS)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reduce the interchain disulfide bonds of the mAb by incubating with a reducing agent like TCEP for 30 minutes at room temperature.[]
-
Remove the excess reducing agent using a desalting column.
-
Dissolve the MC-vc-PAB-MMAF in an organic solvent (e.g., DMSO).
-
Add the dissolved linker-payload to the reduced mAb solution and incubate to allow the maleimide-thiol reaction to proceed.
-
Purify the resulting ADC from unconjugated linker-payload and other reagents using size-exclusion chromatography.[]
Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the average DAR and the distribution of different drug-loaded species.[1][11][][20]
Materials:
-
Purified ADC
-
HIC column (e.g., Butyl-NPR)[11]
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DAR (DAR=2, DAR=4, etc.) due to the increased hydrophobicity imparted by the linker-payload.[11]
-
Calculate the weighted average DAR using the peak areas of the different species.[]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key aspects of the vc-MMAF function and experimental workflows.
Caption: Mechanism of action of a vc-MMAF Antibody-Drug Conjugate.
References
- 1. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. VC-MMAF - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. genemedi.net [genemedi.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Potent cytotoxicity of an auristatin-containing antibody-drug conjugate targeting melanoma cells expressing melanotransferrin/p97 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
The Dawn of Targeted Cancer Therapy: An In-depth Technical Guide to the Discovery and Development of Auristatin-Based ADCs
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in oncology, offering a targeted approach to cancer treatment. Among the most successful classes of ADCs are those built upon the potent cytotoxic agents known as auristatins. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical application of auristatin-based ADCs, offering a valuable resource for researchers and drug development professionals in the field.
From Sea Hare to Systemic Treatment: The Genesis of Auristatins
Auristatins are synthetic analogs of the natural product dolastatin 10, a potent antimitotic agent originally isolated from the sea hare Dolabella auricularia.[1] Dolastatin 10 exhibited powerful anticancer activity in preclinical studies but was found to be too toxic for systemic administration as a standalone chemotherapeutic agent.[1][2] This high toxicity, however, made it an ideal candidate for targeted delivery via monoclonal antibodies (mAbs).[1] Scientists modified the structure of dolastatin 10 to create derivatives with improved properties for ADC development, leading to the creation of monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[3][4] These synthetic auristatins retain the potent tubulin-inhibiting activity of the parent compound while providing a handle for conjugation to antibodies.[2][3]
The Architecture of a Precision Weapon: Core Components of Auristatin-Based ADCs
An auristatin-based ADC is a tripartite molecule meticulously designed for targeted cancer cell destruction.[1][4] Its architecture consists of:
-
A Monoclonal Antibody (mAb): This component provides the ADC with its specificity, recognizing and binding to a tumor-associated antigen that is overexpressed on the surface of cancer cells.[1]
-
A Cytotoxic Auristatin Payload: This is the warhead of the ADC, typically MMAE or MMAF, which induces cell death upon internalization into the target cell.[1][4]
-
A Linker: This chemical bridge connects the antibody to the auristatin payload. The linker is designed to be stable in the systemic circulation to prevent premature release of the toxic payload and to be efficiently cleaved once inside the target cancer cell.[1]
Mechanism of Action: A Multi-Step Assault on Cancer Cells
The therapeutic efficacy of auristatin-based ADCs hinges on a finely orchestrated series of events that lead to the selective eradication of cancer cells.[1]
-
Target Binding and Internalization: The ADC circulates in the bloodstream until the mAb component recognizes and binds to its specific antigen on the surface of a cancer cell.[1] This binding triggers receptor-mediated endocytosis, a process by which the cancer cell engulfs the ADC-antigen complex.[1]
-
Lysosomal Trafficking and Payload Release: Once inside the cell, the ADC is trafficked to the lysosomes, which are acidic organelles containing a variety of degradative enzymes.[1] In the case of many auristatin ADCs that utilize a valine-citrulline (Val-Cit) linker, the linker is cleaved by the lysosomal enzyme cathepsin B, liberating the active auristatin payload into the cytoplasm.[3][5]
-
Disruption of Microtubules and Induction of Apoptosis: The released auristatin then binds to tubulin, the fundamental protein component of microtubules.[3] This binding inhibits tubulin polymerization, disrupting the formation of the mitotic spindle, a structure essential for cell division.[3] The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis, or programmed cell death.[6]
Key Auristatin Payloads: MMAE and MMAF
The two most prominent auristatin derivatives used in ADCs are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[1][7] While both are potent tubulin inhibitors, they possess distinct properties that influence their application.
| Feature | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) |
| Structure | Contains a C-terminal extension that renders it more membrane-permeable.[7] | Possesses a charged phenylalanine at its C-terminus, making it less membrane-permeable.[7][8] |
| Bystander Effect | Capable of diffusing out of the target cancer cell to kill neighboring antigen-negative cells.[1][7] | Limited bystander killing potential due to its lower membrane permeability.[1] |
| Potency | Generally considered more potent in vitro.[4] | May be less potent than MMAE as a free drug.[4] |
| Toxicity Profile | The bystander effect can contribute to off-target toxicity.[7] | The reduced bystander effect may lead to a more favorable safety profile in certain contexts.[1] |
Linker Technology: The Key to Stability and Release
The linker is a critical component that dictates the stability and release characteristics of the ADC.[1] Linkers can be broadly categorized as cleavable or non-cleavable.
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific conditions within the tumor microenvironment or inside the cancer cell.[1] A widely used cleavable linker in auristatin-based ADCs is the valine-citrulline (vc) dipeptide linker, which is susceptible to cleavage by the lysosomal protease cathepsin B.[5][9]
-
Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody backbone within the lysosome to release the payload.[1]
Clinical Landscape of Approved Auristatin-Based ADCs
Several auristatin-based ADCs have received regulatory approval and have become important therapeutic options for various cancers.
| ADC Name (Brand Name) | Target Antigen | Auristatin Payload | Approved Indications (Selected) |
| Brentuximab vedotin (Adcetris®) | CD30 | MMAE | Hodgkin lymphoma, anaplastic large cell lymphoma[4][10] |
| Polatuzumab vedotin (Polivy®) | CD79b | MMAE | Diffuse large B-cell lymphoma[10] |
| Enfortumab vedotin (Padcev®) | Nectin-4 | MMAE | Urothelial cancer[11][12] |
| Tisotumab vedotin (Tivdak®) | Tissue Factor | MMAE | Cervical cancer[10] |
| Belantamab mafodotin (Blenrep®) | BCMA | MMAF | Multiple myeloma[10] |
Quantitative Clinical Data Summary
The following tables summarize key efficacy and safety data from pivotal clinical trials of approved auristatin-based ADCs.
Table 1: Efficacy of Brentuximab Vedotin in Relapsed/Refractory Hodgkin Lymphoma
| Endpoint | Result |
| Objective Response Rate (ORR) | 75% |
| Complete Remission (CR) Rate | 34% |
| Median Duration of Response | 6.7 months |
| Data from a pivotal phase 2 study in patients with relapsed or refractory Hodgkin lymphoma after autologous stem cell transplant. |
Table 2: Efficacy of Polatuzumab Vedotin in Relapsed/Refractory Diffuse Large B-Cell Lymphoma
| Endpoint | Result (Pola + BR vs. BR alone) |
| Complete Response (CR) Rate | 40% vs. 18% |
| Median Progression-Free Survival | 9.5 months vs. 3.7 months |
| Median Overall Survival | 12.4 months vs. 4.7 months |
| Data from the GO29365 study in patients with relapsed or refractory DLBCL ineligible for hematopoietic stem cell transplant. BR = bendamustine (B91647) and rituximab. |
Table 3: Efficacy of Enfortumab Vedotin in Locally Advanced or Metastatic Urothelial Carcinoma
| Endpoint | Result |
| Objective Response Rate (ORR) | 44% |
| Complete Response (CR) Rate | 12% |
| Median Duration of Response | 7.6 months |
| Data from the EV-201 trial in patients who had previously received platinum-based chemotherapy and a PD-1/L1 inhibitor.[12] |
Table 4: Common Adverse Events Associated with Auristatin-Based ADCs
| Adverse Event | Brentuximab vedotin | Polatuzumab vedotin | Enfortumab vedotin |
| Peripheral Neuropathy | Yes | Yes | Yes |
| Neutropenia | Yes | Yes | Yes |
| Fatigue | Yes | Yes | Yes |
| Nausea | Yes | Yes | Yes |
| Rash | No | No | Yes |
| Hyperglycemia | No | No | Yes |
| This table highlights some of the common adverse events and is not exhaustive. The safety profiles can vary based on the specific ADC and patient population.[9] |
Experimental Protocols: A Guide to Key Assays
The development and characterization of auristatin-based ADCs rely on a suite of specialized in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is fundamental for determining the potency of an ADC in killing cancer cells.
Workflow:
Detailed Methodology:
-
Cell Seeding: Seed target cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[3]
-
ADC Treatment: Prepare serial dilutions of the ADC, a negative control ADC (targeting an irrelevant antigen), and the free auristatin payload. Remove the culture medium from the cells and add the ADC dilutions.[3]
-
Incubation: Incubate the plate for a period of 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.[3]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[5]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidic solution of SDS) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration to determine the half-maximal inhibitory concentration (IC50).[5]
Bystander Effect Assay
This assay assesses the ability of the released auristatin payload to kill neighboring antigen-negative cells.
Workflow:
Detailed Methodology:
-
Cell Preparation: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cell line.[7]
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1 or 1:3) in a 96-well plate.[7]
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for 72-96 hours.
-
Viability Assessment: Use high-content imaging or flow cytometry to quantify the viability of both the antigen-positive and the fluorescently labeled antigen-negative cell populations. A significant decrease in the viability of the antigen-negative cells in the presence of the ADC indicates a bystander effect.[7]
In Vivo Efficacy Studies in Xenograft Models
These studies are crucial for evaluating the anti-tumor activity of an ADC in a living organism.
Workflow:
Detailed Methodology:
-
Xenograft Model Establishment: Implant human cancer cells that express the target antigen subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[4][13]
-
Tumor Growth: Allow the tumors to grow to a palpable and measurable size (e.g., 100-200 mm³).[13]
-
Randomization and Treatment: Randomize the tumor-bearing mice into different treatment groups: vehicle control, unconjugated antibody, a non-targeting control ADC, and the experimental ADC at various dose levels. Administer the treatments, typically intravenously.[13]
-
Monitoring: Monitor the mice regularly for tumor growth by measuring tumor volume with calipers. Also, monitor the body weight and overall health of the animals as an indicator of toxicity.[4]
-
Efficacy Endpoints: The primary efficacy endpoint is typically tumor growth inhibition or tumor regression. At the end of the study, tumors may be excised and weighed.[2]
Future Directions
The field of auristatin-based ADCs continues to evolve, with ongoing research focused on:
-
Novel Linker-Payload Technologies: Development of new linkers with improved stability and cleavage properties, as well as novel auristatin derivatives with enhanced potency and safety profiles.[11][14]
-
Combination Therapies: Exploring the synergistic effects of auristatin-based ADCs with other anticancer agents, including immunotherapy and targeted small molecules.[15]
-
Overcoming Resistance: Investigating mechanisms of resistance to auristatin-based ADCs and developing strategies to overcome them.
-
Expansion to New Targets: Identifying and validating new tumor-associated antigens to expand the applicability of auristatin-based ADCs to a broader range of cancers.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Vedotin Antibody–Drug Conjugate Payload Drives Platform-Based Nonclinical Safety and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preclinical Evaluation of 9MW2821, a Site-Specific Monomethyl Auristatin E–based Antibody–Drug Conjugate for Treatment of Nectin-4–expressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
The Gatekeeper of Targeted Drug Delivery: An In-depth Technical Guide to the Val-Cit-PAB Linker
For Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline-para-aminobenzylcarbamate (Val-Cit-PAB) linker is a cornerstone of modern antibody-drug conjugate (ADC) design, enabling the precise delivery of potent cytotoxic agents to tumor cells while minimizing systemic toxicity. This in-depth technical guide elucidates the core function and mechanism of the Val-Cit-PAB linker, providing a comprehensive resource for researchers in the field of targeted cancer therapy. We will delve into its mechanism of action, present quantitative data on its performance, and offer detailed experimental protocols for its evaluation.
Core Principles and Mechanism of Action
The Val-Cit-PAB linker is a tripartite system meticulously engineered for stability in circulation and selective cleavage within the tumor cell lysosome. Its function relies on a sophisticated, multi-step process that ensures the cytotoxic payload is released in its active form only at the desired site of action.
The Tripartite Structure
The linker is composed of three key components:
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as the recognition motif for lysosomal proteases, primarily Cathepsin B, which is often overexpressed in the tumor microenvironment. The choice of Val-Cit is strategic, offering a balance of stability in the bloodstream and susceptibility to cleavage in the acidic and enzyme-rich environment of the lysosome.
-
para-Aminobenzylcarbamate (PAB) Spacer: Also known as a "self-immolative" spacer, the PAB unit connects the dipeptide to the cytotoxic drug. Its critical role is to ensure that upon cleavage of the Val-Cit dipeptide, the payload is released in its original, unmodified, and fully active state.
-
Maleimide Group (or other conjugation chemistry): This functional group is responsible for attaching the linker-payload construct to the monoclonal antibody, typically through a stable covalent bond with a cysteine or lysine (B10760008) residue on the antibody.
The Pathway of Payload Release
The therapeutic action of a Val-Cit-PAB-linked ADC is a cascade of events initiated by the specific binding of the ADC to its target antigen on the surface of a cancer cell.
-
Binding and Internalization: The ADC circulates in the bloodstream until it encounters a tumor cell expressing the target antigen. The monoclonal antibody component of the ADC binds specifically to this antigen, triggering receptor-mediated endocytosis. The entire ADC-antigen complex is then engulfed by the cell membrane and enclosed within an endosome.
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The interior of the lysosome is characterized by a low pH (around 4.5-5.0) and a high concentration of various hydrolytic enzymes, including cathepsins.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B and other related proteases recognize and cleave the amide bond between the citrulline and the PAB spacer of the linker. This enzymatic cleavage is the pivotal step that initiates the payload release.
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide leaves an unstable p-aminobenzyl alcohol derivative attached to the drug. This intermediate rapidly undergoes a spontaneous 1,6-elimination reaction, a process termed self-immolation. This electronic cascade results in the release of the unmodified, active cytotoxic payload, along with carbon dioxide and aza-p-quinone methide as byproducts.
Quantitative Data on Linker Performance
The efficacy and safety of a Val-Cit-PAB-linked ADC are critically dependent on its stability in plasma and the efficiency of its cleavage within the target cell. The following tables summarize key quantitative data from preclinical studies.
Table 1: Plasma Stability of Val-Cit-PAB Linked ADCs
| Species | Plasma Half-life (t½) of Intact ADC | % Payload Release (Time) | Reference(s) |
| Human | High stability | <1% (6 days) | |
| Monkey | High stability | <1% (6 days) | |
| Rat | Moderate stability | ~10-15% (6 days) | |
| Mouse | Lower stability | ~25% (6 days) |
Note: The lower stability in rodent plasma is primarily due to the activity of carboxylesterase 1C (Ces1C), which can prematurely cleave the linker. This is a critical consideration for the preclinical evaluation of ADCs.
Table 2: Cathepsin B Cleavage Kinetics of Val-Cit-PAB Model Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Z-Val-Cit-AMC | 23 | 1.9 | 8.3 x 10⁴ | N/A |
| Boc-Val-Cit-PAB-PNP | N/A | N/A | N/A | N/A |
Note: Direct kinetic parameters for the cleavage of full ADCs are not widely published. The data presented here are for model substrates and serve as a reference for the efficiency of Cathepsin B-mediated cleavage of the Val-Cit motif. "N/A" indicates that specific data was not found in the provided search results.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the function of the Val-Cit-PAB linker.
Synthesis of Fmoc-Val-Cit-PAB-PNP
This protocol describes the synthesis of a key intermediate for the construction of Val-Cit-PAB linkers.
Materials:
-
Fmoc-Val-Cit-OH
-
p-Aminobenzyl alcohol (PABOH)
-
N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)
-
Methanol (B129727) (MeOH)
-
Diethyl ether
-
Ethyl acetate (B1210297)
-
Bis(4-nitrophenyl) carbonate
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Synthesis of Fmoc-Val-Cit-PAB:
-
Dissolve p-aminobenzyl alcohol (8.05 mmol) in a mixture of dichloromethane (19 mL) and methanol (7.6 mL) at room temperature.
-
Add N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) (8.05 mmol) and stir for 5 minutes.
-
Add Fmoc-Val-Cit-OH (4.03 mmol) in one portion and stir the resulting solution for 18 hours.
-
Remove the volatiles in vacuo.
-
Triturate the residue with diethyl ether (20 mL), followed by sequential washing with diethyl ether (20 mL), ethyl acetate (20 mL), and diethyl ether (20 mL) to obtain Fmoc-Val-Cit-PAB as a light yellowish solid.
-
-
Synthesis of Fmoc-Val-Cit-PAB-PNP:
-
Under a nitrogen atmosphere, dissolve Fmoc-Val-Cit-PAB (2.16 mmol) in anhydrous DMF (6 mL).
-
Add bis(4-nitrophenyl) carbonate (4.34 mmol).
-
Add DIPEA (4.35 mmol) and stir the reaction mixture at room temperature for 1 hour.
-
Add diethyl ether (120 mL) to precipitate the product.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford Fmoc-Val-Cit-PAB-PNP.
-
In Vitro Cathepsin B Cleavage Assay
This assay quantifies the rate of payload release from an ADC in the presence of purified Cathepsin B.
Materials:
-
ADC with Val-Cit linker (e.g., 1 mg/mL stock solution)
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 5 mM DTT)
-
Quenching Solution (e.g., acetonitrile (B52724) with 0.1% formic acid)
-
HPLC system with a suitable column
-
Mass spectrometer (optional, for peak identification)
Procedure:
-
Enzyme Activation: Pre-incubate the Recombinant Human Cathepsin B in the assay buffer at 37°C for 15 minutes to ensure full activity.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the reaction by adding an excess of the quenching solution.
-
Analysis:
-
Analyze the samples by reverse-phase HPLC to separate the intact ADC, cleaved antibody, and released payload.
-
Quantify the amount of released payload at each time point by integrating the corresponding peak area and comparing it to a standard curve of the free drug.
-
Plot the concentration of the released payload versus time to determine the cleavage rate.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the potency of an ADC in killing target cancer cells.
Materials:
-
Target cancer cell line (antigen-positive)
-
Control cell line (antigen-negative, optional)
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete culture medium. Remove the old medium from the cells and add the treatment solutions. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for a period that allows for ADC internalization, processing, and induction of cell death (typically 72-96 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a four-parameter logistic curve.
-
In Vivo Efficacy Study in a Xenograft Model
This protocol evaluates the anti-tumor activity of an ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells that form xenografts in mice
-
ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment Administration: Administer the ADC, vehicle, and other controls to the respective groups according to the planned dosing schedule (e.g., intravenously, once a week for three weeks).
-
Monitoring:
-
Measure tumor volume with calipers and body weight of the mice at regular intervals (e.g., twice a week).
-
Observe the mice for any signs of toxicity.
-
-
Endpoint: The study can be terminated when the tumors in the control group reach a maximum allowed size, or at a predetermined time point.
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Analyze the body weight data to assess toxicity.
-
Conclusion
The Val-Cit-PAB linker represents a highly successful and widely adopted strategy in the field of antibody-drug conjugates. Its sophisticated design, which balances plasma stability with efficient and specific cleavage within the lysosomal compartment of tumor cells, has been instrumental in the clinical success of several ADCs. A thorough understanding of its mechanism of action, coupled with robust in vitro and in vivo characterization, is essential for the development of the next generation of targeted cancer therapies. This guide provides a foundational resource for researchers and drug developers working to harness the power of this versatile linker technology.
MMAF Sodium Salt: An In-depth Technical Guide on a Core Cytotoxic Payload for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin F (MMAF) sodium salt is a synthetic and highly potent antineoplastic agent that has become a crucial cytotoxic payload in the development of next-generation antibody-drug conjugates (ADCs).[1][2] As a synthetic analog of the marine natural product dolastatin 10, MMAF functions as a powerful inhibitor of tubulin polymerization.[1][2][3] It is frequently used in its sodium salt form to enhance solubility and stability in aqueous solutions, which is advantageous for the bioconjugation process.[1]
Unlike its well-known counterpart, monomethyl auristatin E (MMAE), MMAF is characterized by a charged C-terminal phenylalanine residue.[3] This structural feature renders the molecule less permeable to cell membranes, thereby reducing non-specific toxicity to antigen-negative cells and minimizing the "bystander effect".[1][2][4] This property makes MMAF an excellent payload choice for ADCs where high target specificity is paramount. This guide provides a comprehensive technical overview of MMAF sodium salt, covering its mechanism of action, key quantitative data, and detailed experimental protocols for its application in ADC development.
Physicochemical Properties
The sodium salt form of MMAF is typically used in research and development to improve handling and conjugation characteristics.[4][5]
| Property | Value | Reference |
| Molecular Formula | C₃₉H₆₄N₅NaO₈ | [1][2] |
| Molecular Weight | 753.94 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water (≥ 100 mg/mL) and DMSO (≥ 200 mg/mL). Freshly prepared solutions are recommended due to instability in solution. | [1][6] |
Mechanism of Action: Tubulin Polymerization Inhibition
The primary cytotoxic mechanism of MMAF is the potent inhibition of tubulin polymerization, a critical process for cell division.[5][6][7] The sequence of events is initiated when an MMAF-based ADC binds to a specific antigen on the surface of a cancer cell.
-
Binding and Internalization : The ADC binds to its target antigen and is internalized by the cell, typically via receptor-mediated endocytosis.[5]
-
Lysosomal Trafficking and Payload Release : The ADC-antigen complex is trafficked to the lysosome. Inside the lysosome, the linker connecting MMAF to the antibody is cleaved by enzymes (e.g., cathepsins for a protease-cleavable linker), releasing the active MMAF payload into the cytoplasm.[4][5][]
-
Tubulin Binding : Free MMAF binds to the vinca (B1221190) domain on β-tubulin, at the interface between tubulin dimers.[9]
-
Inhibition of Microtubule Assembly : This binding disrupts the delicate equilibrium of microtubule dynamics, preventing the polymerization of tubulin dimers into microtubules. Microtubules are essential components of the mitotic spindle, which is required for chromosome segregation during mitosis.[7]
-
Cell Cycle Arrest : The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase.[1][9]
-
Apoptosis Induction : Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5][7]
Mechanism of action for an MMAF-based Antibody-Drug Conjugate (ADC).
Quantitative Data
The potency of MMAF-ADCs is typically evaluated by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. These values are highly dependent on the target antigen, antibody, linker, drug-to-antibody ratio (DAR), and specific experimental conditions.[7]
Table 4.1: In Vitro Cytotoxicity (IC50) of MMAF and MMAF-ADCs
| ADC / Compound | Target Antigen | Cell Line | IC50 (nM) | Reference |
| Free MMAF | N/A | Karpas 299 (Lymphoma) | 119 | [6] |
| Free MMAF | N/A | H3396 (Breast) | 105 | [6] |
| Free MMAF | N/A | 786-O (Renal) | 257 | [6] |
| Free MMAF | N/A | Caki-1 (Renal) | 200 | [6] |
| ch14.18-MMAF | GD2 | B78-D14 (Melanoma) | < 1 | [10] |
| ch14.18-MMAF | GD2 | EL-4 (Lymphoma) | < 1 | [10] |
| Anti-HER2 MMAF ADC | HER2 | J1MT-1 (Resistant Breast) | 0.213 | [11] |
Table 4.2: In Vivo Efficacy of MMAF-ADCs in Xenograft Models
| ADC | Xenograft Model | Dosing Regimen | Outcome | Reference |
| ch14.18-MMAF | B78-D14 (Melanoma) | 5 mg/kg, IV, 5 doses (4-day interval) | 3.8x smaller tumor volume vs. control | [10] |
| Chi-Tn-MMAF | Jurkat (T-cell leukemia) | 10 mg/kg, IV, twice a week for 3 weeks | Significant tumor growth delay | [12] |
Experimental Protocols
Protocol for MMAF-Antibody Conjugation (Cysteine-Directed)
This protocol outlines a common method for conjugating a maleimide-functionalized MMAF derivative to an antibody via reduced interchain disulfide bonds.[2][13]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation Buffer: PBS with EDTA (e.g., 1 mM)
-
Maleimide-functionalized MMAF derivative dissolved in an organic solvent like DMSO
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Reduction :
-
Prepare the mAb solution at a concentration of 5-10 mg/mL.
-
Add a 10-20 fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.[1]
-
-
Removal of Reducing Agent :
-
Remove excess TCEP immediately using a desalting column pre-equilibrated with conjugation buffer.[2] This step is critical to prevent the quenching of the maleimide (B117702) linker.[2]
-
-
Conjugation Reaction :
-
Immediately add the maleimide-MMAF solution to the reduced mAb. A typical molar ratio of MMAF to available thiol groups is 1.5:1 to 2:1.[13]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is below 10% (v/v) to maintain antibody integrity.[1][13]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.[1][2]
-
-
Purification :
-
Purify the resulting ADC using methods like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and antibody aggregates.[4]
-
High-level workflow for cysteine-directed MMAF-ADC conjugation.
Protocol for In Vitro Cytotoxicity Assay (CellTiter-Glo®)
This assay determines the IC50 of an MMAF-ADC by measuring ATP levels as an indicator of cell viability.[7]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
96-well clear-bottom plates
-
Cell culture medium and supplements
-
MMAF-ADC, unconjugated antibody (negative control), and free MMAF
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Cell Seeding :
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
-
ADC Treatment :
-
Prepare serial dilutions of the MMAF-ADC and controls in cell culture medium.
-
Add the diluted compounds to the respective wells. Include untreated cells as a 100% viability control and medium-only wells as a background control.[2]
-
-
Incubation :
-
Incubate the plate for 72-96 hours at 37°C with 5% CO₂.[4]
-
-
Viability Measurement :
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Subtract the average background luminescence from all measurements.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent viability against the log of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[7]
-
Conclusion
MMAF sodium salt is a highly effective and clinically relevant cytotoxic payload for antibody-drug conjugates. Its potent mechanism of action, centered on tubulin polymerization inhibition, leads to robust cell-killing activity.[6] A key distinguishing feature is its reduced cell permeability due to a charged C-terminal phenylalanine, which minimizes off-target toxicity and makes it ideal for ADCs where a bystander effect is not desired.[1][11] The protocols and data presented in this guide provide a foundational framework for researchers to effectively incorporate MMAF into ADC discovery and development programs, paving the way for more targeted and potent cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. adcreview.com [adcreview.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Val-Cit-PAB-MMAF sodium CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Val-Cit-PAB-MMAF sodium, a critical component in the development of Antibody-Drug Conjugates (ADCs). It details its chemical properties, mechanism of action, and relevant experimental protocols for its evaluation.
Core Compound Identification
Val-Cit-PAB-MMAF is a drug-linker conjugate. The sodium salt enhances its pharmaceutical properties.
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C58H91N10NaO13 |
| CAS Number | A specific CAS number for the sodium salt is not readily available. The CAS number for the free acid form, Val-Cit-PAB-MMAF, is 863971-56-6.[1][2] |
Mechanism of Action
This compound is an integral part of an ADC, which combines the specificity of a monoclonal antibody with the potent cytotoxicity of monomethyl auristatin F (MMAF). The Val-Cit-PAB component is a linker system designed for conditional drug release.
The mechanism unfolds as follows:
-
Targeting: The ADC binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, typically via endocytosis, and trafficked to the lysosome.
-
Linker Cleavage: Within the acidic environment of the lysosome, the Val-Cit dipeptide of the linker is recognized and cleaved by the lysosomal protease, cathepsin B.[1]
-
Payload Release: Cleavage of the Val-Cit linker initiates a self-immolative cascade of the PAB (p-aminobenzylcarbamate) spacer, leading to the release of the cytotoxic payload, MMAF.
-
Cytotoxicity: Free MMAF, a potent antimitotic agent, binds to tubulin and inhibits its polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).
Below is a diagram illustrating the intracellular processing of an ADC containing the Val-Cit-PAB-MMAF linker-drug.
Quantitative Data: In Vitro Cytotoxicity
The potency of ADCs utilizing Val-Cit-PAB-MMAF is typically assessed by in vitro cytotoxicity assays to determine the half-maximal inhibitory concentration (IC50). These values are highly dependent on the target antigen expression of the cell line, the specific antibody used, and the drug-to-antibody ratio (DAR). Below is an illustrative table of IC50 values for MMAF-containing ADCs in various cancer cell lines.
| Target Antigen | Cancer Cell Line | Cancer Type | Illustrative IC50 (ng/mL) |
| Her2 | N87 | Gastric Carcinoma | 13 - 50[3] |
| Her2 | BT474 | Breast Cancer | 13 - 50[3] |
| Her2 | HCC1954 | Breast Cancer | 13 - 50[3] |
| CD30 | Karpas 299 | Anaplastic Large Cell Lymphoma | Potently cytotoxic[4] |
| GD2 | B78-D14 | Melanoma | < 1 nM[5] |
| GD2 | EL-4 | Lymphoma | < 1 nM[5] |
Experimental Protocols
In Vitro Cytotoxicity Assay (Luminescent Cell Viability Assay)
This protocol outlines a method to determine the IC50 value of an ADC containing Val-Cit-PAB-MMAF.
1. Materials:
-
Target antigen-positive and negative cancer cell lines
-
Complete cell culture medium
-
ADC constructs (experimental and control)
-
Opaque-walled 96-well microplates
-
Luminescent cell viability assay kit (e.g., CellTiter-Glo®)
-
Plate reader with luminescence detection capabilities
2. Methodology:
-
Cell Plating:
-
Harvest and count cells, ensuring high viability.
-
Seed cells in opaque-walled 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in complete culture medium. A typical concentration range might be from 0.1 to 1000 ng/mL.
-
Include wells with medium only (background control) and untreated cells (vehicle control).
-
Carefully remove the medium from the cell plates and add 100 µL of the diluted ADC solutions to the respective wells.
-
Incubate the plates for an appropriate duration, typically 72 to 120 hours.
-
-
Assay Procedure (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the luminescent assay reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
3. Data Analysis:
-
Subtract the average background luminescence (medium-only wells) from all other readings.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the ADC concentration.
-
Fit the data to a four-parameter logistic (or similar sigmoidal) curve to determine the IC50 value.
The following diagram illustrates the workflow for this experimental protocol.
Stability and Solubility
-
Stability: Val-Cit linkers are generally stable in human plasma but may show instability in mouse plasma due to susceptibility to extracellular carboxylesterases.[6] Stock solutions of this compound should be stored under nitrogen at -20°C for short-term and -80°C for long-term storage.[7] It is recommended to freshly prepare solutions for experiments as the compound can be unstable in solution.[8]
-
Solubility: this compound is soluble in DMSO.[7] For in vivo studies, solvent systems such as a mixture of DMSO, PEG300, Tween-80, and saline can be used to achieve appropriate concentrations.[7]
References
- 1. Val-Cit-PAB-MMAF, ADC linker, 863971-56-6 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Solubility and Stability of Val-Cit-PAB-MMAF Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of Val-Cit-PAB-MMAF sodium, a key drug-linker component in the development of Antibody-Drug Conjugates (ADCs). The information presented herein is intended to support researchers, scientists, and drug development professionals in the formulation, characterization, and analytical development of ADCs incorporating this potent cytotoxic agent.
Introduction to this compound
This compound is a drug-linker conjugate composed of the dipeptide linker, valine-citrulline (Val-Cit), a p-aminobenzylcarbamate (PAB) spacer, and the potent anti-tubulin agent, monomethyl auristatin F (MMAF). The sodium salt form of MMAF is utilized to enhance its physicochemical properties. This drug-linker is designed to be stable in systemic circulation and to release the cytotoxic MMAF payload upon enzymatic cleavage by cathepsin B, an enzyme that is often upregulated in the lysosomal compartment of tumor cells. Understanding the solubility and stability of this drug-linker is paramount for the successful development of safe and effective ADCs.
Solubility Profile
The solubility of this compound is a critical parameter for its handling, formulation, and in vivo performance. Due to the hydrophobic nature of the MMAF payload, the drug-linker exhibits limited aqueous solubility. The following tables summarize the available quantitative and qualitative solubility data in various solvents and formulation vehicles.
Table 1: Quantitative Solubility of this compound
| Solvent/Vehicle | Temperature | Concentration | Molar Concentration (mM) | Observations |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | 50 mg/mL[1][2] | 43.13 | Clear solution, sonication may be required. Use of hygroscopic DMSO can impact solubility.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Room Temperature | ≥ 5 mg/mL[1][2][3] | ≥ 4.31 | Clear solution.[1][2][3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Room Temperature | ≥ 5 mg/mL[1][2] | ≥ 4.31 | Clear solution.[1][2] |
| 10% DMSO, 90% Corn Oil | Room Temperature | ≥ 5 mg/mL[1][2] | ≥ 4.31 | Clear solution.[1][2] |
Note: SBE-β-CD (Sulfobutylether-β-cyclodextrin) is a modified cyclodextrin (B1172386) used as a solubilizing agent.[4][5][6][7]
Stability Profile
The stability of the Val-Cit-PAB-MMAF linker is crucial to ensure that the cytotoxic payload is delivered specifically to the target cells and to minimize off-target toxicity. The primary routes of degradation for this drug-linker include enzymatic cleavage, hydrolysis, and oxidation.
Enzymatic Stability
The Val-Cit dipeptide is specifically designed to be cleaved by Cathepsin B, a lysosomal protease.[8] This enzymatic cleavage is the intended mechanism of action for payload release within the tumor cell. However, the Val-Cit linker has also been shown to be susceptible to cleavage by other enzymes, such as carboxylesterase Ces1C and human neutrophil elastase, which can lead to premature drug release in circulation.
pH-Dependent Stability
The stability of the Val-Cit-PAB linker can be influenced by pH. While generally stable at physiological pH (7.4), extremes in pH can lead to hydrolysis of the amide bonds within the peptide linker or the carbamate (B1207046) linkage of the PAB spacer.
Oxidative Stability
Auristatin derivatives, including MMAF, can be susceptible to oxidation. Formulation strategies may include the use of antioxidants to mitigate this degradation pathway.
Storage Stability
Proper storage is critical to maintain the integrity of this compound.
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Atmosphere |
| Solid | 4°C | Long-term | Under Nitrogen |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[1] | Under Nitrogen[1] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month[1] | Under Nitrogen[1] |
It is recommended to prepare solutions fresh and to avoid repeated freeze-thaw cycles.[1]
Experimental Protocols
The following sections provide detailed methodologies for assessing the solubility and stability of this compound.
Protocol for Kinetic Solubility Assay
This protocol outlines a method for determining the kinetic solubility of this compound in various aqueous buffers.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffers (e.g., phosphate-buffered saline pH 7.4, acetate (B1210297) buffer pH 4.0, phosphate (B84403) buffer pH 6.0)
-
96-well microtiter plates (UV-transparent)
-
Plate reader with UV detection capabilities
-
Pipettes and tips
-
Incubator/shaker
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
Plate Setup: Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells of a 96-well plate in triplicate.
-
Add Aqueous Buffer: Add the desired aqueous buffer to each well to achieve a range of final concentrations (e.g., from 1 to 200 µg/mL). The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 hours).
-
Turbidity Measurement: Measure the absorbance of each well at a wavelength sensitive to light scattering (e.g., 620 nm) to determine the point of precipitation.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.
Protocol for HPLC-Based Stability Testing (Forced Degradation Study)
This protocol describes a forced degradation study to identify potential degradation pathways and to develop a stability-indicating HPLC method.
Stress Conditions:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for various time points.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for various time points.
-
Oxidation: Incubate a solution of this compound in 3% H₂O₂ at room temperature for various time points.
-
Thermal Stress: Incubate a solution of this compound at 60°C for various time points.
-
Photostability: Expose a solution of this compound to light according to ICH Q1B guidelines.
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 5-95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the parent compound and potential degradants absorb (e.g., 280 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare solutions of this compound in the appropriate stress media.
-
Incubate the solutions under the specified conditions for different durations.
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC and compare the chromatograms to that of an unstressed control sample.
-
Identify and quantify the degradation products. The peak purity of the parent peak should be assessed to ensure the method is stability-indicating.
Protocol for LC-MS/MS Identification of Degradation Products
This protocol is for the identification of degradation products observed in the forced degradation study.
LC-MS/MS System:
-
A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Analyze the stressed samples using the same HPLC method as described above, with the eluent directed to the mass spectrometer.
-
Acquire full-scan MS data to determine the molecular weights of the degradation products.
-
Perform MS/MS fragmentation analysis on the parent compound and the degradation products to elucidate their structures.
-
Compare the fragmentation patterns to identify the sites of modification (e.g., hydrolysis of an amide bond, oxidation of a specific residue).
Visualizations
The following diagrams illustrate key concepts and workflows related to the analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | ADC药物连接偶联物 | MCE [medchemexpress.cn]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. SBE-β-CD (captisol) | excipient or formulating agent | CAS 182410-00-0 | Buy SBE-β-CD (captisol) from Supplier InvivoChem [invivochem.com]
- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Val-Cit-PAB-MMAF, ADC linker, 863971-56-6 | BroadPharm [broadpharm.com]
Safeguarding the Keystone: A Technical Guide to the Storage of Val-Cit-PAB-MMAF Sodium Powder
For Immediate Release – This technical guide provides an in-depth analysis of the optimal storage conditions for Val-Cit-PAB-MMAF sodium powder, a critical agent-linker conjugate for antibody-drug conjugates (ADCs). Addressed to researchers, scientists, and professionals in drug development, this document outlines the stability profile of the compound and provides a framework for experimental protocols to ensure its integrity.
Val-Cit-PAB-MMAF is a sophisticated ADC component, comprising a cathepsin-cleavable valine-citrulline (Val-Cit) dipeptide linker, a p-aminobenzylcarbamate (PAB) self-immolative spacer, and the potent antimitotic agent monomethyl auristatin F (MMAF). The stability of this complex molecule is paramount to preserving its efficacy and ensuring the successful development of targeted cancer therapeutics.
Recommended Storage Conditions
The integrity of this compound powder is contingent on strict adherence to recommended storage parameters. The following table summarizes the quantitative data available from suppliers and stability studies of related compounds.
| Parameter | Condition | Duration | Notes |
| Solid Powder | -20°C | Long-term | Recommended for optimal stability. |
| 4°C | Short-term | Stored under nitrogen. | |
| In Solvent | |||
| -80°C | Up to 6 months | In a suitable solvent such as DMSO; stored under nitrogen.[1] | |
| -20°C | Up to 1 month | In a suitable solvent such as DMSO; stored under nitrogen.[1] |
It is crucial to handle the compound in a controlled environment to minimize exposure to atmospheric moisture and light. The use of an inert gas, such as nitrogen, is recommended for both short-term and long-term storage.
Factors Influencing Stability
The chemical stability of the Val-Cit-PAB-MMAF conjugate is influenced by several factors. Understanding these is key to preventing degradation.
Experimental Protocols for Stability Assessment
While specific forced degradation studies for this compound powder are not publicly available, representative experimental protocols for assessing the stability of ADC linker-payloads can be adapted. These protocols are essential for in-house validation and quality control.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the Val-Cit linker and the rate of premature payload release in a biological matrix.
Methodology:
-
Preparation: The ADC, reconstituted from the this compound powder, is incubated in plasma (e.g., human, mouse) at 37°C.
-
Time Points: Aliquots are collected at various intervals (e.g., 0, 6, 24, 48, 72 hours).
-
Analysis: Samples are analyzed to quantify the amount of intact ADC and released MMAF.
-
Detection: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for sensitive and specific quantification.
Stability in Sub-cellular Fractions
Objective: To assess the enzymatic cleavage of the Val-Cit linker in a lysosomal environment.
Methodology:
-
Incubation: The ADC is incubated with human liver S9 fractions or isolated lysosomes at 37°C.
-
Time Points: Samples are taken at multiple time points up to 24 hours.
-
Inactivation: The enzymatic reaction is stopped at each time point, typically by heat inactivation.
-
Analysis: The samples are analyzed by LC-MS/MS to monitor the disappearance of the intact linker-payload and the appearance of cleaved products.
The following diagram illustrates a general workflow for assessing the stability of an ADC linker.
Conclusion
The chemical integrity of this compound powder is fundamental to its function as a key component of antibody-drug conjugates. Strict adherence to the recommended storage conditions, particularly temperature control and protection from moisture and light, is imperative. The provided experimental frameworks offer a robust starting point for the in-house validation of this critical reagent's stability, ensuring the quality and reliability of downstream ADC manufacturing and research. Researchers are encouraged to implement rigorous stability testing protocols to safeguard the potential of this promising therapeutic component.
References
An In-depth Technical Guide to Val-Cit-PAB-MMAF Antibody-Drug Conjugate Research
This technical guide provides a comprehensive overview of Antibody-Drug Conjugates (ADCs) utilizing the Valine-Citrulline-p-Aminobenzylcarbamate (Val-Cit-PAB) linker system to deliver the potent cytotoxic payload, Monomethyl Auristatin F (MMAF). Designed for researchers, scientists, and drug development professionals, this document details the core components, mechanism of action, key experimental protocols, and comparative data essential for understanding and advancing this therapeutic modality.
Core Components and Mechanism of Action
Val-Cit-PAB-MMAF ADCs are a sophisticated class of targeted cancer therapeutics.[1] Their design integrates the high specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of MMAF, connected by a linker that is stable in circulation but cleavable within the target cell.[1][2]
-
Monoclonal Antibody (mAb): The mAb component is engineered to bind with high affinity to a specific tumor-associated antigen on the surface of cancer cells. This targeting moiety is the cornerstone of the ADC's specificity.[][4]
-
Val-Cit-PAB Linker: This linker is a multi-part system designed for controlled payload release.[5]
-
Valine-Citrulline (Val-Cit): This dipeptide sequence serves as a recognition site for Cathepsin B, a lysosomal protease often upregulated in tumor cells.[5][][] This enzymatic susceptibility ensures that the linker is cleaved primarily within the lysosomal compartment of the target cell, where Cathepsin B activity is high.[5][8]
-
p-Aminobenzylcarbamate (PAB): This unit functions as a "self-immolative" spacer.[5][] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, which fragments the spacer and releases the MMAF payload in its unmodified, fully active form.[5]
-
-
MMAF (Monomethyl Auristatin F): MMAF is a highly potent synthetic antineoplastic agent derived from auristatin.[9][10] Its primary mechanism of action is the inhibition of tubulin polymerization.[9][10][][12] By binding to tubulin, MMAF disrupts the formation of microtubules, which are critical for mitotic spindle assembly. This leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[1][9][13]
The overall therapeutic action begins when the ADC binds to its target antigen on a cancer cell, triggering receptor-mediated endocytosis.[5] The entire ADC complex is internalized and trafficked to the lysosome.[5] Inside the acidic environment of the lysosome, Cathepsin B cleaves the Val-Cit linker, initiating the self-immolation of the PAB spacer and releasing active MMAF into the cytoplasm to exert its cytotoxic effect.[5][]
The Bystander Effect: A Key Differentiator
The bystander effect is the ability of a released cytotoxic payload to diffuse out of the targeted antigen-positive cell and kill adjacent, antigen-negative tumor cells.[15][16] This is a critical feature for treating heterogeneous tumors where antigen expression varies.[15][16]
MMAF is characterized by a minimal to nonexistent bystander effect .[16][] This is due to its chemical structure; MMAF possesses a charged C-terminal phenylalanine, which makes it hydrophilic and significantly less permeable to cell membranes at physiological pH.[13][16] Consequently, once released into a target cell, MMAF is largely trapped, limiting its activity to that cell.[18] This contrasts sharply with its analogue, MMAE, which is more hydrophobic, neutral, and readily crosses cell membranes, inducing a potent bystander effect.[16][19]
The choice between MMAF and MMAE is therefore a strategic one:
-
MMAF: Offers a more targeted, contained cytotoxic effect, which can be advantageous for minimizing toxicity to surrounding healthy tissues.[16]
-
MMAE: Is preferred when a strong bystander effect is needed to overcome tumor heterogeneity.[16]
Data Summary
While specific IC50 and efficacy values are highly dependent on the target antigen, antibody, and cell line used, the fundamental properties of the Val-Cit-PAB-MMAF system are well-characterized.
Table 1: Core Component Properties
| Component | Type | Primary Function | Key Characteristics |
| Antibody | Targeting Moiety | Binds to a specific tumor-associated antigen to provide selectivity. | High specificity and affinity for the target antigen are crucial. |
| Val-Cit Linker | Cleavable Dipeptide | Serves as the recognition site for the lysosomal enzyme Cathepsin B.[5][] | Stable in systemic circulation but readily cleaved in the lysosome.[5][] |
| PAB Spacer | Self-Immolative Unit | Connects the linker to the payload and ensures release of unmodified drug.[5][] | Undergoes spontaneous fragmentation after upstream enzymatic cleavage.[5] |
| MMAF | Cytotoxic Payload | Inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[9][10] | Potent antimitotic agent; synthetic derivative of dolastatin 10.[9][20] |
Table 2: Comparative Properties of MMAF vs. MMAE Payloads
| Property | MMAF | MMAE | Reference(s) |
| Bystander Killing Effect | Minimal to none | Potent | [16][19] |
| Cell Membrane Permeability | Low (less permeable) | High (more permeable) | [16][19] |
| Molecular Characteristic | Hydrophilic, negatively charged at physiological pH | More hydrophobic, neutral | [16][] |
| Primary Advantage | Reduced off-target toxicity to healthy bystander cells.[16] | Effective against heterogeneous tumors with varied antigen expression.[16] |
Key Experimental Protocols
The following protocols are synthesized methodologies for evaluating Val-Cit-PAB-MMAF ADCs.
4.1 In Vitro Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on an antigen-positive cell line.
-
Methodology:
-
Cell Seeding: Plate antigen-positive cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the Val-Cit-PAB-MMAF ADC, a relevant isotype control ADC, and free MMAF.
-
Incubation: Remove the cell culture medium and add the prepared drug dilutions to the respective wells. Incubate the plate for a period of 72 to 120 hours.
-
Viability Assessment: Quantify cell viability using a standard method such as CellTiter-Glo® (Promega) or by staining with a fluorescent live/dead cell marker.
-
Data Analysis: Plot the percentage of viable cells against the logarithm of the drug concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
4.2 In Vitro Bystander Effect Co-Culture Assay
-
Objective: To assess the ability of the ADC to kill adjacent antigen-negative cells.[15][16]
-
Methodology:
-
Cell Preparation: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the unlabeled antigen-positive cell line.
-
Co-Culture Seeding: Seed a mixture of antigen-positive and antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).
-
ADC Treatment: Treat the co-culture with a range of concentrations of the MMAF-ADC and an MMAE-ADC (as a positive control for the bystander effect).[16]
-
Incubation: Incubate the plate for 72-96 hours.[16]
-
Analysis: Quantify the viability of the fluorescently labeled antigen-negative cell population using flow cytometry or high-content imaging.[16] A significant reduction in the viability of antigen-negative cells in the presence of the MMAE-ADC, but not the MMAF-ADC, would confirm MMAF's limited bystander effect.[16][19]
-
4.3 Flow Cytometry for Cell Cycle Analysis
-
Objective: To confirm that MMAF induces cell cycle arrest at the G2/M phase.[9]
-
Methodology:
-
Treatment: Treat antigen-positive cells with the MMAF-ADC at a concentration around its IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: The accumulation of cells in the G2/M phase peak of the DNA content histogram, compared to untreated controls, indicates cell cycle arrest at this stage.
-
4.4 In Vivo Tumor Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor activity of the ADC in a living model.
-
Methodology:
-
Model Development: Implant human tumor cells (antigen-positive) subcutaneously into immunocompromised mice. For bystander effect studies, an admixed model with both antigen-positive and antigen-negative cells can be used.[19]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, isotype control ADC, MMAF-ADC at various doses).
-
Dosing: Administer the ADCs, typically via intravenous injection, according to a predetermined schedule.
-
Monitoring: Measure tumor volumes and mouse body weight 2-3 times per week.[15] Body weight is a key indicator of toxicity.[15]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set period. Tumors can be excised for further analysis (e.g., immunohistochemistry).[15]
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate metrics such as tumor growth inhibition (TGI) to quantify efficacy.
-
References
- 1. mdpi.com [mdpi.com]
- 2. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 4. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 8. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 12. Val-Cit-PAB-MMAF, ADC linker, 863971-56-6 | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Bombesin-Tethered Reactive Oxygen Species (ROS)-Responsive Nanoparticles for Monomethyl Auristatin F (MMAF) Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cysteine-Based Conjugation of Val-Cit-PAB-MMAF to an Antibody
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic agent directly to target cells, such as cancer cells. This targeted delivery mechanism aims to enhance therapeutic efficacy while minimizing systemic toxicity. A critical component of an ADC is the linker, which connects the antibody to the cytotoxic payload. The Val-Cit-PAB (valine-citrulline-p-aminobenzylcarbamate) linker is a widely utilized system designed for selective cleavage within the lysosomal compartment of target cells. This linker is stable in circulation but is susceptible to cleavage by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[][][3] Upon cleavage of the Val-Cit dipeptide, a self-immolative p-aminobenzylcarbamate (PAB) spacer releases the active cytotoxic payload, in this case, Monomethyl Auristatin F (MMAF).[]
MMAF is a potent antimitotic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[][4] Its high potency makes it an effective cytotoxic payload for ADCs. The conjugation of the Val-Cit-PAB-MMAF linker-drug to an antibody is most commonly achieved through a thiol-maleimide reaction. This involves the reaction of a maleimide (B117702) group on the linker with free sulfhydryl (thiol) groups on the antibody, typically generated by the reduction of interchain disulfide bonds within the antibody's hinge region.[5][][7] The number of drug molecules conjugated to each antibody, known as the Drug-to-Antibody Ratio (DAR), is a critical quality attribute that influences the ADC's efficacy, safety, and pharmacokinetics.[8][9] Therefore, a well-controlled and characterized conjugation process is paramount for the successful development of an effective and safe ADC.
These application notes provide a detailed protocol for the conjugation of a maleimide-activated Val-Cit-PAB-MMAF to a monoclonal antibody via cysteine-thiol chemistry. The protocol covers antibody reduction, the conjugation reaction, purification of the resulting ADC, and methods for its characterization.
Mechanism of Action
The therapeutic effect of a Val-Cit-PAB-MMAF ADC is initiated by the specific binding of the antibody component to its target antigen on the surface of a cancer cell. This is followed by a multi-step intracellular process:
Caption: Mechanism of action of a Val-Cit-PAB-MMAF ADC.
Experimental Workflow
The overall process for generating and characterizing a Val-Cit-PAB-MMAF ADC involves several key stages, from initial antibody preparation to the final analysis of the conjugate.
Caption: Experimental workflow for ADC conjugation and characterization.
Detailed Experimental Protocols
Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (B142953) (DTT) are commonly used reducing agents.[7][10]
Materials:
-
Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.0-7.5.
-
Reduction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5.[10]
-
Reducing Agent Stock Solution: 10 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in water.
-
Desalting columns (e.g., Sephadex G-25).
Procedure:
-
Antibody Preparation: Prepare the antibody in the Reduction Buffer at a final concentration of approximately 5-10 mg/mL.
-
Addition of Reducing Agent: Add a calculated molar excess of the reducing agent (DTT or TCEP) to the antibody solution. A typical starting point is a 5-10 fold molar excess of reducing agent per mole of antibody. The exact ratio needs to be optimized for each specific antibody to achieve the desired average DAR.[10]
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[7] The incubation time and temperature may require optimization.
-
Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent by passing the solution through a pre-equilibrated desalting column (e.g., Sephadex G-25) using the Conjugation Buffer.[7] This step is crucial to prevent the reducing agent from reacting with the maleimide linker-drug.
Conjugation of Val-Cit-PAB-MMAF to the Reduced Antibody
This step involves the reaction of the maleimide-activated Val-Cit-PAB-MMAF with the free thiol groups on the reduced antibody.
Materials:
-
Reduced monoclonal antibody from the previous step.
-
Maleimide-activated Val-Cit-PAB-MMAF (linker-drug).
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS) with 1 mM DTPA, pH 7.0-7.5.[7] The buffer should be degassed to minimize re-oxidation of thiols.[5]
-
Organic Solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).[5]
Procedure:
-
Prepare Linker-Drug Solution: Prepare a stock solution of the maleimide-activated Val-Cit-PAB-MMAF in an anhydrous organic solvent such as DMSO to a concentration of approximately 10 mM.[7]
-
Adjust Antibody Concentration: Adjust the concentration of the reduced antibody to 2.5-5 mg/mL in the chilled Conjugation Buffer.[7]
-
Conjugation Reaction: Add the linker-drug solution to the reduced antibody solution. A typical starting point is a 1.5 to 2-fold molar excess of the linker-drug over the generated thiol groups.[10] The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should ideally be kept below 10% (v/v) to avoid antibody denaturation.[10]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.[5] Gentle mixing is recommended.
-
Quenching the Reaction (Optional): To cap any unreacted thiol groups on the antibody and remove excess maleimide linker-drug, the reaction can be quenched by adding a thiol-containing reagent like N-acetylcysteine or cysteine to the reaction mixture at a final concentration of approximately 1 mM. Incubate for an additional 20-30 minutes.
Purification of the Antibody-Drug Conjugate
Purification is essential to remove unconjugated linker-drug, quenching reagent, and to isolate the ADC. Hydrophobic Interaction Chromatography (HIC) is a widely used method that can also separate different ADC species based on their DAR.[8][10]
Materials:
-
HIC Column (e.g., TSKgel Butyl-NPR or similar).
-
HIC Buffer A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[10][11]
-
HIC Buffer B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.[10]
-
HPLC system with a UV detector.
Procedure:
-
Column Equilibration: Equilibrate the HIC column with HIC Buffer A.
-
Sample Loading: Load the quenched conjugation reaction mixture onto the equilibrated HIC column.
-
Elution: Elute the ADC species using a linear gradient from high salt (Buffer A) to low salt (Buffer B). As the salt concentration decreases, the ADC species will elute in order of increasing hydrophobicity (and thus, increasing DAR).
-
Fraction Collection: Collect the fractions containing the purified ADC. Monitor the absorbance at 280 nm.
-
Buffer Exchange: Pool the desired ADC fractions and perform a buffer exchange into a suitable formulation buffer (e.g., PBS) using a desalting column or tangential flow filtration.
Characterization of the ADC
Determination of Drug-to-Antibody Ratio (DAR)
The average DAR is a critical parameter for ADC characterization. Several methods can be used for its determination.
-
Hydrophobic Interaction Chromatography (HIC): As used in the purification step, HIC can resolve antibody species with different numbers of conjugated drug molecules (DAR 0, 2, 4, 6, 8). The average DAR can be calculated from the peak areas of the different species in the chromatogram.[8]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The ADC can be reduced to separate the light and heavy chains. The drug-conjugated chains can then be separated and quantified by RP-HPLC to determine the DAR.[8][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most accurate determination of the mass of the intact ADC and its different drug-loaded species, allowing for a precise calculation of the DAR.[8][9][13]
-
UV-Vis Spectroscopy: The concentrations of the antibody and the drug can be determined by measuring the absorbance at 280 nm (for the antibody) and at the wavelength of maximum absorbance for MMAF (around 248 nm). The DAR can then be calculated using the Beer-Lambert law and the respective extinction coefficients.[11]
Table 1: Quantitative Data for ADC Characterization
| Parameter | Method | Typical Expected Value | Reference |
| Average Drug-to-Antibody Ratio (DAR) | HIC, RP-HPLC, LC-MS | 3.5 - 4.0 | [13] |
| Purity (Monomer Content) | Size Exclusion Chromatography (SEC) | > 95% | [14] |
| Unconjugated Antibody (DAR=0) | HIC, LC-MS | < 5% | [8] |
| Free Drug-Linker | RP-HPLC | < 1% | N/A |
| In Vitro Cytotoxicity (IC50) | Cell-based assay (e.g., MTT) | Varies by cell line and target expression | [11] |
In Vitro Cytotoxicity Assay
This protocol outlines a method to evaluate the potency of the purified ADC on target and non-target cell lines.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cell lines.
-
Cell culture medium and supplements.
-
96-well plates.
-
Purified ADC, unconjugated antibody, and free MMAF.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.
-
Solubilization buffer.
Procedure:
-
Cell Seeding: Seed the target and non-target cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free MMAF (as controls). Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 72-96 hours under standard cell culture conditions.[11]
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[11]
-
Data Analysis: Add the solubilization buffer to dissolve the formazan crystals. Measure the absorbance at 570 nm. Plot the cell viability against the concentration of the test article and determine the IC50 value.[11]
Troubleshooting
Table 2: Common Issues and Solutions in ADC Conjugation
| Issue | Potential Cause | Suggested Solution |
| Low DAR | Incomplete antibody reduction. | Optimize reducing agent concentration and incubation time. Ensure fresh reducing agent solution. |
| Re-oxidation of thiol groups. | Use degassed buffers and perform conjugation promptly after reduction. | |
| Insufficient molar excess of linker-drug. | Increase the molar ratio of linker-drug to antibody. | |
| High DAR / Aggregation | Over-reduction of the antibody. | Decrease the concentration of the reducing agent or the incubation time. |
| High hydrophobicity of the ADC. | Optimize the conjugation to target a lower average DAR. | |
| High protein concentration. | Consider diluting the sample before purification. | |
| Low Yield | Poor recovery from purification columns. | Ensure proper column equilibration and elution conditions. |
| Aggregation and precipitation. | Handle the ADC solution gently, avoid multiple freeze-thaw cycles, and consider formulation optimization. |
Conclusion
The protocol described provides a comprehensive framework for the successful conjugation of Val-Cit-PAB-MMAF to a monoclonal antibody. Careful optimization of each step, particularly the antibody reduction and conjugation reaction, is crucial for achieving a desired and consistent Drug-to-Antibody Ratio. Rigorous purification and characterization are essential to ensure the quality, purity, and potency of the final Antibody-Drug Conjugate, which are critical factors for its therapeutic potential.
References
- 3. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. hpst.cz [hpst.cz]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. sciex.com [sciex.com]
- 14. cellmosaic.com [cellmosaic.com]
Application Notes and Protocols for Val-Cit-PAB-MMAF Sodium in Targeted Cancer Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Val-Cit-PAB-MMAF sodium is a widely utilized drug-linker conjugate for the development of antibody-drug conjugates (ADCs) in targeted cancer therapy.[][2] This system combines a potent cytotoxic agent, monomethyl auristatin F (MMAF), with a linker system designed for selective release within tumor cells.[] The linker consists of a valine-citrulline (Val-Cit) dipeptide, a p-aminobenzyl alcohol (PAB) self-immolative spacer, and a maleimidocaproyl (MC) group for conjugation to an antibody.[][3] This application note provides detailed protocols for the in vitro and in vivo evaluation of ADCs constructed with Val-Cit-PAB-MMAF, along with a summary of its mechanism of action and relevant quantitative data.
MMAF is a synthetic and highly potent antineoplastic agent that functions as an inhibitor of tubulin polymerization.[4][5][6] By disrupting microtubule dynamics, MMAF leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[][7] A key feature of MMAF is its charged C-terminal phenylalanine, which renders it less permeable to cell membranes compared to its counterpart, monomethylauristatin E (MMAE).[4][7] This reduced permeability minimizes off-target toxicity, making it a desirable payload for ADCs.[4]
The Val-Cit linker is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, particularly cathepsin B, which is often overexpressed in the tumor microenvironment.[8][9][10][11] Upon internalization of the ADC into a cancer cell, the Val-Cit linker is cleaved by cathepsin B within the lysosome.[10][12] This cleavage triggers the self-immolation of the PAB spacer, leading to the release of the active MMAF payload into the cytoplasm.[]
Mechanism of Action
The targeted delivery and intracellular release of MMAF by an ADC utilizing the Val-Cit-PAB linker is a multi-step process:
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the stable linker prevents premature release of the cytotoxic payload. The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells.[][14]
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[7][10]
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing a variety of hydrolytic enzymes.[10][15]
-
Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the amide bond between the citrulline and PAB moieties of the linker.[8][9][11]
-
Payload Release: The cleavage of the Val-Cit linker initiates a 1,6-elimination reaction in the PAB spacer, leading to the release of the unmodified, active MMAF payload into the cytoplasm.[11][16]
-
Cytotoxic Effect: The released MMAF binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[][4][5]
Data Presentation
In Vitro Cytotoxicity of MMAF-Based ADCs
| ADC Target | Cell Line | Linker | Payload | IC50 (pM) | Reference |
| HER2 | HER2+ cells | Val-Cit | MMAE | 61 and 111 | [17] |
| HER2 | HER2+ cells | Non-cleavable | MMAE | 609 | [17] |
| HER2 | NCI-N87 | MC-VC-PAB | MMAE | ~70-90 | [17] |
| HER2 | NCI-N87 | MC-VC-PAB | MMAF | ~70-90 | [17] |
| Tissue Factor | BxPC-3 (high TF) | PAB-MMAE | MMAE | 1.15 | [17] |
| Tissue Factor | Capan-1 (low TF) | PAB-MMAE | MMAE | 105.65 | [17] |
| - | NCI-N87 | - | Free MMAF | 88,300 | [17] |
Note: Lower IC50 values indicate higher potency.
Properties of MMAE vs. MMAF
| Property | MMAE | MMAF | Reference |
| Cell Permeability | High | Low (charged) | [4][18] |
| Bystander Effect | Potent | Limited | [18][19] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).[20][21]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC with Val-Cit-PAB-MMAF
-
Isotype control ADC
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15][17]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15]
-
Prepare serial dilutions of the ADC and the isotype control ADC in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the diluted ADCs to the respective wells. Include untreated control wells.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[15]
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[22]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[15][22]
-
Read the absorbance at 570 nm using a microplate reader.[15][22]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
In Vitro Co-Culture Bystander Effect Assay
This assay evaluates the ability of the released MMAF to kill neighboring antigen-negative cells.[18][23]
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)[18]
-
Complete cell culture medium
-
ADC with Val-Cit-PAB-MMAF
-
96-well cell culture plates
-
Fluorescence microscope or plate reader
Procedure:
-
Co-culture the Ag+ and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).[15]
-
Allow the cells to adhere overnight.
-
Treat the co-culture with serial dilutions of the ADC for 72-96 hours.[15]
-
After incubation, wash the cells with PBS.
-
Quantify the number of viable GFP-expressing Ag- cells using a fluorescence microscope or a plate reader.
-
Compare the viability of the Ag- cells in the presence of Ag+ cells and the ADC to controls (e.g., co-culture treated with isotype control ADC, Ag- cells alone treated with ADC). A reduction in the viability of Ag- cells in the experimental group indicates a bystander effect.
In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of the ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)[14]
-
Tumor cell line expressing the target antigen
-
ADC with Val-Cit-PAB-MMAF
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells into the flank of the immunodeficient mice.[14]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[14]
-
Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, and ADC at various doses).
-
Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) as a single dose or in multiple doses.[14]
-
Measure tumor volume and mouse body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.[14]
-
Continue monitoring until the tumors in the control group reach a predetermined size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Visualizations
References
- 2. MC-Val-Cit-PAB-MMAF | TargetMol [targetmol.com]
- 3. MC-Val-Cit-PAB-MMAF | CAS:863971-17-9 | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 9. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Val-Cit-PAB-MMAF, ADC linker, 863971-56-6 | BroadPharm [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 23. agilent.com [agilent.com]
Application Notes and Protocols for the In Vivo Use of Val-Cit-PAB-MMAF in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the Val-Cit-PAB-MMAF linker-payload combination within antibody-drug conjugates (ADCs) in preclinical in vivo xenograft models. This document is intended to guide researchers in designing and executing robust efficacy and tolerability studies.
Introduction to Val-Cit-PAB-MMAF
The Val-Cit-PAB-MMAF system is a sophisticated and widely utilized component in the development of ADCs for targeted cancer therapy. It consists of a cleavable dipeptide linker (valine-citrulline), a self-emolative p-aminobenzylcarbamate (PAB) spacer, and the potent anti-mitotic agent, monomethyl auristatin F (MMAF). This system is engineered for stability in systemic circulation and specific intracellular release of the cytotoxic payload within target cancer cells, thereby minimizing off-target toxicity. MMAF, a synthetic analog of the natural product dolastatin 10, exerts its cytotoxic effect by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.
Mechanism of Action
The targeted delivery and intracellular release of MMAF are critical to the therapeutic efficacy of ADCs utilizing the Val-Cit-PAB-MMAF system. The mechanism can be summarized in the following steps:
-
Circulation and Targeting: The ADC circulates in the bloodstream, and the monoclonal antibody component specifically binds to a target antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing various proteases.
-
Linker Cleavage: Within the lysosome, the enzyme Cathepsin B, which is often upregulated in tumor cells, recognizes and cleaves the valine-citrulline dipeptide linker.
-
Payload Release: Cleavage of the linker initiates the self-immolation of the PAB spacer, leading to the release of the active MMAF payload into the cytoplasm of the cancer cell.
-
Cytotoxicity: The released MMAF binds to tubulin, disrupting microtubule dynamics, which results in G2/M phase cell cycle arrest and ultimately, apoptotic cell death.
Signaling Pathway of MMAF
The cytotoxic activity of MMAF is primarily mediated through the disruption of the microtubule network, a critical component of the cytoskeleton involved in cell division.
Caption: Mechanism of action of a Val-Cit-PAB-MMAF ADC.
Experimental Protocols for In Vivo Xenograft Models
The following protocols provide a detailed methodology for evaluating the efficacy of a Val-Cit-PAB-MMAF ADC in a subcutaneous xenograft mouse model.
Animal Model and Tumor Implantation
-
Animal Strain: Female immunodeficient mice (e.g., SCID, NSG, or athymic nude mice), typically 6-8 weeks old, are commonly used. The choice of strain may depend on the tumor cell line and the need to avoid rejection of the human xenograft.
-
Cell Culture: The selected human cancer cell line (e.g., a line known to express the target antigen) should be cultured in its recommended medium under standard conditions (37°C, 5% CO2).
-
Tumor Implantation:
-
Harvest tumor cells during the exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS). For some cell lines, a 1:1 mixture with Matrigel may be used to improve tumor take rate and growth.
-
Inject a specific number of cells (typically 5 x 10^6 to 1 x 10^7 cells in 100-200 µL) subcutaneously into the right flank of each mouse.
-
Experimental Workflow
Caption: General workflow for an in vivo xenograft study.
ADC Administration and Monitoring
-
Drug Formulation: The ADC is typically formulated in a sterile, biocompatible vehicle such as PBS or saline. The concentration should be adjusted to deliver the desired dose in a reasonable injection volume (e.g., 100-200 µL for intravenous injection).
-
Treatment Groups:
-
Vehicle Control (e.g., PBS)
-
Isotype Control ADC (an ADC with the same linker-payload but a non-targeting antibody)
-
Val-Cit-PAB-MMAF ADC (at various dose levels)
-
-
Dosing Regimen: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups. The ADC is typically administered intravenously (i.v.) via the tail vein. The dosing schedule can vary, for example, a single dose, or multiple doses administered on a specific schedule (e.g., once weekly for three weeks).
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula:
-
Tumor Volume (mm³) = (Length x Width²) / 2
-
-
Body Weight and Health Monitoring: The body weight of each mouse is recorded at the same frequency as tumor measurements to assess treatment-related toxicity. General health and clinical signs of toxicity should be monitored daily.
Data Presentation
The efficacy of the Val-Cit-PAB-MMAF ADC is typically assessed by tumor growth inhibition. The following tables provide a template for presenting quantitative data from a representative in vivo xenograft study.
Table 1: Antitumor Efficacy of a Val-Cit-PAB-MMAF ADC in a Subcutaneous Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Q7D x 3 | 1500 ± 150 | 0 |
| Isotype Control ADC | 3 | Q7D x 3 | 1450 ± 140 | 3.3 |
| Val-Cit-PAB-MMAF ADC | 1 | Q7D x 3 | 800 ± 90 | 46.7 |
| Val-Cit-PAB-MMAF ADC | 3 | Q7D x 3 | 250 ± 50 | 83.3 |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Body Weight Changes During Treatment with a Val-Cit-PAB-MMAF ADC
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Baseline at Day 21 (%) ± SEM |
| Vehicle Control | - | +5.0 ± 1.5 |
| Isotype Control ADC | 3 | +4.5 ± 1.8 |
| Val-Cit-PAB-MMAF ADC | 1 | +2.0 ± 2.0 |
| Val-Cit-PAB-MMAF ADC | 3 | -3.0 ± 2.5 |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion
The Val-Cit-PAB-MMAF linker-payload system offers a powerful tool for the development of targeted cancer therapies. The protocols and guidelines presented in these application notes are intended to assist researchers in the successful design and execution of in vivo xenograft studies to evaluate the efficacy and tolerability of ADCs incorporating this technology. Careful consideration of the experimental design, including the choice of animal model, tumor cell line, and dosing regimen, is crucial for obtaining reliable and translatable preclinical data.
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development with Val-Cit-PAB-MMAF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. This is achieved by linking a monoclonal antibody (mAb) that targets a tumor-specific antigen with a potent small-molecule payload via a stable linker.
This document provides detailed application notes and experimental protocols for the development of ADCs utilizing the Val-Cit-PAB-MMAF linker-payload system. This system consists of:
-
Monomethyl Auristatin F (MMAF): A potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1] Its charged C-terminal phenylalanine residue reduces cell permeability, thereby minimizing non-specific toxicity to antigen-negative cells (bystander effect).[1]
-
Val-Cit (Valine-Citrulline) Linker: A dipeptide motif that is specifically and efficiently cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[2][] This ensures targeted release of the payload within the cancer cell.
-
PAB (p-aminobenzyl carbamate) Spacer: A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the active MMAF payload in its unmodified form.[2][4]
-
Maleimidocaproyl (MC) group: This is often included to facilitate covalent conjugation of the linker-payload to the antibody via reaction with thiol groups on cysteine residues.[]
These components work in concert to create a stable ADC in circulation that selectively releases its potent payload within the target cancer cells, maximizing therapeutic efficacy while minimizing off-target toxicity.
Mechanism of Action
The mechanism of action for an ADC employing the Val-Cit-PAB-MMAF system is a multi-step process designed for targeted cytotoxicity.
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the stable linker prevents premature release of MMAF. The monoclonal antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.[4]
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[1]
-
Lysosomal Trafficking and Payload Release: The internalized complex is trafficked to the lysosome. Inside the lysosome, the high concentration of proteases, such as Cathepsin B, cleaves the Val-Cit linker.[] This cleavage triggers the self-immolation of the PAB spacer, leading to the release of the active MMAF payload into the cytoplasm.[2]
-
Cytotoxicity: Once in the cytoplasm, MMAF binds to tubulin and disrupts microtubule polymerization.[1] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis (programmed cell death).[1][6]
Data Presentation
Quantitative data from preclinical studies are crucial for evaluating the efficacy and therapeutic window of an ADC candidate. The following tables summarize representative data for ADCs utilizing a Val-Cit-MMAF linker-payload system.
Table 1: In Vitro Cytotoxicity of an Anti-HER2 Val-Cit-MMAF ADC
| Cell Line | Target Antigen | Linker-Payload | IC50 (ng/mL) |
| JIMT-1 | HER2 | Val-Cit-MMAF | 0.078 - 0.10 |
| BT-474 | HER2 | Val-Cit-MMAF | 0.058 - 0.063 |
| SK-BR-3 | HER2 | Val-Cit-MMAF | 0.27 - 0.34 |
| Data extracted from Anami et al., 2018 as cited in a BenchChem technical guide.[4] |
Table 2: In Vivo Efficacy of an Anti-HER2 Val-Cit-MMAF ADC in a JIMT-1 Xenograft Model
| Treatment Group (3 mg/kg) | Day 0 Tumor Volume (mm³) | Day 21 Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | ~150 | ~1200 | 0 |
| Val-Cit-MMAF ADC | ~150 | ~800 | ~33 |
| Representative data interpreted from tumor growth curves in Anami et al., 2018 as cited in a BenchChem technical guide.[4] |
Table 3: Pharmacokinetic Parameters of vc-MMAE ADCs in Humans (Pooled Data from 8 Phase 1 Studies)
| Analyte | Cmax (mean, ng/mL) | Tmax (median, days) |
| Antibody-conjugated MMAE (acMMAE) | >100-fold higher than unconjugated MMAE | ~0 (End of Infusion) |
| Unconjugated MMAE | 3.15 - 7.01 | 2 - 3 |
| This data provides a general pharmacokinetic profile for vc-MMAE ADCs, highlighting the low systemic exposure to the free payload.[4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and evaluation of ADCs utilizing the MC-Val-Cit-PAB-MMAF linker-payload.
Protocol 1: Synthesis of MC-Val-Cit-PAB-MMAF
This protocol provides a representative, multi-step synthesis for MC-Val-Cit-PAB-MMAF.
A. Synthesis of Fmoc-Val-Cit-PABOH [7]
-
Dissolve Fmoc-Val-Cit-OH in a 2:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH).
-
Add 4-aminobenzyl alcohol (2.0 equivalents) and N-(Ethoxycarbonyl)-2-ethoxy-1,2-dihydroquinoline (EEDQ) (2.0 equivalents) to the reaction mixture.
-
Stir the solution at room temperature in the dark for 1.5 hours.
-
Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, concentrate the solvent and purify the product.
B. Fmoc Deprotection to Yield H₂N-Val-Cit-PABOH [8]
-
Dissolve the Fmoc-Val-Cit-PABOH in dimethylformamide (DMF).
-
Add pyridine (B92270) and stir at room temperature for 30 minutes.
-
Confirm the completion of the reaction by TLC.
-
Concentrate the solution under high vacuum to obtain the deprotected product.
C. Coupling of Maleimidocaproic Acid (MC)
-
Dissolve H₂N-Val-Cit-PABOH in DMF.
-
Add MC-NHS ester and a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, purify the MC-Val-Cit-PABOH product.
D. Conjugation to MMAF
-
Activate the carboxylic acid of MC-Val-Cit-PABOH using a coupling agent like HATU in the presence of DIPEA in anhydrous DMF.
-
Add MMAF to the activated linker solution.
-
Stir the reaction for 1 hour.
-
Purify the final product, MC-Val-Cit-PAB-MMAF, by reverse-phase preparative HPLC and confirm its identity and purity by LC-MS and NMR.[7]
Protocol 2: Antibody-Drug Conjugation
This protocol describes the conjugation of the MC-Val-Cit-PAB-MMAF drug-linker to a monoclonal antibody via cysteine residues.
A. Antibody Reduction
-
Prepare the monoclonal antibody in a suitable reaction buffer (e.g., phosphate-buffered saline with EDTA, pH 7.0-7.5).
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution at a specific molar excess to partially reduce the interchain disulfide bonds.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove the excess reducing agent by buffer exchange using a desalting column or tangential flow filtration (TFF).
B. Conjugation Reaction
-
Dissolve the MC-Val-Cit-PAB-MMAF in a small amount of a compatible organic solvent (e.g., DMSO).
-
Add the dissolved drug-linker to the reduced antibody solution at a specific molar ratio (typically 5-10 fold molar excess) to achieve the desired drug-to-antibody ratio (DAR).[2]
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.[2]
C. Quenching the Reaction
-
Add a quenching reagent, such as N-acetylcysteine, to react with any unreacted maleimide (B117702) groups on the drug-linker.
-
Incubate for 15-30 minutes at room temperature.
D. Purification of the ADC
-
Purify the ADC from unconjugated drug-linker, quenching reagent, and other reaction components using a suitable method such as:
-
Size Exclusion Chromatography (SEC): Using a pre-equilibrated Sephadex G-25 column, elute the ADC with PBS, pH 7.4.[2]
-
Tangential Flow Filtration (TFF): Perform buffer exchange to remove small molecule impurities.[9]
-
Hydrophobic Interaction Chromatography (HIC): Can be used for purification and characterization of different drug-loaded species.
-
Protocol 3: Characterization of the ADC
A. Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody is a critical quality attribute. HIC is the preferred method for determining the DAR of cysteine-linked ADCs.[10][11]
-
HIC-HPLC Method:
-
Column: A HIC column suitable for antibody analysis (e.g., Butyl-NPR).[9]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0).[9]
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Potassium Phosphate, pH 7.0, with 25% (v/v) isopropanol).[9]
-
Gradient: Apply a linear gradient from 0% to 100% Mobile Phase B.
-
Detection: Monitor absorbance at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show peaks corresponding to the antibody with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8).
-
Calculate the weighted average DAR using the percentage peak area for each species.[10]
-
B. Reversed-Phase HPLC (RP-HPLC) for DAR (Orthogonal Method) [10]
-
Reduce the ADC to separate the light and heavy chains.
-
Separate the chains on an RP-HPLC column.
-
Calculate the weighted average DAR from the peak areas of the light and heavy chains and their drug-loaded forms.
Protocol 4: In Vitro Cytotoxicity Assay
This protocol describes a method to evaluate the potency of the ADC in killing cancer cells.
-
Cell Seeding: Seed cancer cells expressing the target antigen in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and free MMAF in cell culture medium. Add the treatments to the cells.
-
Incubation: Incubate the cells with the treatments for a period of 72-120 hours.
-
Cell Viability Assessment:
-
Use a colorimetric assay such as MTT or XTT, or a luminescence-based assay like CellTiter-Glo®.
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic (4PL) curve to determine the half-maximal inhibitory concentration (IC50).
-
Protocol 5: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of the ADC in an animal model.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) and implant human cancer cells that express the target antigen subcutaneously.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, ADC at various doses). Administer the treatments intravenously.
-
Tumor Volume Measurement: Measure the tumor dimensions with calipers every 3-4 days and calculate the tumor volume (Volume = (length x width²)/2).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.
Visualizations
The following diagrams illustrate key concepts in the development and mechanism of action of Val-Cit-PAB-MMAF ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Val-Cit-PAB-MMAF in ADC Construction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the Val-Cit-PAB-MMAF linker-payload, a critical component in the construction of Antibody-Drug Conjugates (ADCs). It includes its mechanism of action, protocols for ADC conjugation, characterization, and evaluation, as well as a summary of relevant quantitative data.
Introduction to Val-Cit-PAB-MMAF
The Val-Cit-PAB-MMAF system is a highly utilized linker-payload combination in the development of ADCs for targeted cancer therapy.[1][2][3] It consists of three key components:
-
Monomethyl Auristatin F (MMAF): A potent synthetic antineoplastic agent that inhibits tubulin polymerization, a critical process for cell division.[4][5][6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[4][5] MMAF possesses a charged C-terminal phenylalanine, which reduces its cell permeability, thereby minimizing off-target toxicity of the free payload.[4]
-
Valine-Citrulline (Val-Cit) Linker: A dipeptide linker that is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[7][][9][] This enzymatic cleavage ensures the targeted release of the cytotoxic payload within the cancer cells, enhancing the therapeutic window.[][] The Val-Cit linker demonstrates high stability in systemic circulation.[7]
-
p-Aminobenzylcarbamate (PAB) Spacer: A self-immolative spacer that connects the Val-Cit linker to the MMAF payload.[7][][11] Following the enzymatic cleavage of the Val-Cit linker by Cathepsin B, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, which in turn releases the unmodified and fully active MMAF payload into the cytoplasm of the target cell.[7][][11]
The strategic combination of these elements allows for a stable ADC in circulation, targeted delivery to cancer cells via a monoclonal antibody, and controlled intracellular release of a highly potent cytotoxic agent.[]
Mechanism of Action
The therapeutic effect of an ADC constructed with Val-Cit-PAB-MMAF is achieved through a multi-step process, beginning with the specific targeting of cancer cells and culminating in apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Val-Cit-PAB-MMAF, ADC linker, 863971-56-6 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 7. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 9. Val-Cit, ADC linker, 159858-33-0 | BroadPharm [broadpharm.com]
- 11. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Note: Comprehensive Analytical Strategies for the Characterization of MMAF-Conjugated Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of biotherapeutics that combine the target specificity of monoclonal antibodies (mAbs) with the cytotoxic potency of small molecule drugs.[1] Monomethyl auristatin F (MMAF) is a potent anti-mitotic agent frequently utilized as a cytotoxic payload in ADCs.[2] Unlike its analogue MMAE, MMAF possesses a charged C-terminal phenylalanine, rendering it membrane impermeable and thereby reducing off-target toxicity.[3] The efficacy and safety of MMAF-conjugated ADCs are critically dependent on their molecular characteristics. Therefore, comprehensive analytical characterization is paramount to ensure product quality, consistency, and clinical success.[4]
This application note provides a detailed overview of the essential analytical methods for the characterization of MMAF-ADCs, complete with experimental protocols and data presentation guidelines.
Critical Quality Attributes (CQAs) of MMAF-ADCs
The unique structure of ADCs necessitates the monitoring of specific critical quality attributes (CQAs) that can significantly impact their safety and efficacy.[2] For MMAF-ADCs, these include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to an antibody is a crucial parameter that directly influences the ADC's potency and therapeutic window.[5][6] Inconsistent DAR can lead to variability in efficacy and potential toxicity.[5]
-
Drug Load Distribution: Beyond the average DAR, understanding the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4) is essential for ensuring batch-to-batch consistency.
-
Unconjugated Antibody: The presence of unconjugated antibody (DAR0) can compete with the ADC for target antigen binding, potentially reducing overall efficacy.[7]
-
Free Drug and Related Species: Residual unconjugated drug-linker or free drug poses a potential safety risk due to its high cytotoxicity and must be strictly controlled.[8]
-
Aggregation and Fragmentation: Aggregation can impact the ADC's stability, solubility, and immunogenicity, while fragmentation can lead to a loss of function.[9][10]
-
Potency and In Vitro/In Vivo Efficacy: Functional assays are necessary to confirm the biological activity and therapeutic efficacy of the ADC.[3][11]
Analytical Methods for MMAF-ADC Characterization
A multi-faceted analytical approach is required for the comprehensive characterization of MMAF-ADCs.[12] A combination of chromatographic, mass spectrometric, and ligand-binding assays is typically employed.[2]
Drug-to-Antibody Ratio (DAR) and Distribution
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used technique for determining the DAR and drug load distribution of ADCs.[13][14] The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated MMAF molecules.[15] This method allows for the quantification of different DAR species.[7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, often performed under reducing conditions to separate the antibody's light and heavy chains, can also be used to determine the DAR.[5][16] This technique provides information on the distribution of the drug on each chain.
-
Mass Spectrometry (MS): Native mass spectrometry provides a direct measurement of the intact ADC mass, allowing for the confirmation of DAR and the identification of different drug-loaded species.[17][18] LC-MS can be coupled with HIC or RP-HPLC for enhanced characterization.[19]
Aggregation and Fragmentation
-
Size Exclusion Chromatography (SEC): SEC is the standard method for quantifying aggregates, monomers, and fragments in ADC samples.[9][20] The separation is based on the hydrodynamic volume of the molecules.[21] The use of mobile phase modifiers may be necessary to prevent non-specific interactions between the hydrophobic ADC and the stationary phase.[22]
Free Drug Analysis
-
Reversed-Phase Liquid Chromatography (RP-LC): RP-LC is the most common approach for the analysis of free drug-related species.[8] A method that directly analyzes the ADC sample without extensive sample preparation is highly desirable to minimize labor and potential variability.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a highly sensitive and specific method for the quantification of free MMAF in various biological matrices.[23][24]
Potency and Functional Characterization
-
Ligand-Binding Assays (LBAs): ELISAs are commonly used to assess the binding affinity of the ADC to its target antigen, a critical parameter for its biological function.[25][26]
-
In Vitro Cytotoxicity Assays: These cell-based assays measure the potency of the ADC in killing target cancer cells and are essential for determining the IC50 value.[2]
-
In Vivo Efficacy Studies: Preclinical animal models are used to evaluate the anti-tumor activity of the MMAF-ADC in a living system.[3]
Experimental Protocols
Protocol for DAR Determination by HIC-HPLC
Purpose: To determine the average DAR and the relative abundance of different drug-loaded species.[2]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)[2]
-
MMAF-conjugated ADC sample
-
HPLC system with UV detector
Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µg of the ADC sample.
-
Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time frame (e.g., 30 minutes).[2]
-
Monitor the absorbance at 280 nm.
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using a weighted average formula based on the peak areas.
Protocol for Aggregation Analysis by SEC-HPLC
Purpose: To quantify the percentage of monomer, aggregates, and fragments.[2]
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)[2]
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4[2]
-
MMAF-conjugated ADC sample
-
HPLC system with UV detector
Method:
-
Equilibrate the SEC column with the mobile phase.
-
Inject an appropriate amount of the ADC sample.
-
Run the analysis under isocratic elution with the mobile phase.
-
Monitor the absorbance at 280 nm.
-
Integrate the peak areas for the aggregate, monomer, and fragment peaks.
-
Calculate the percentage of each species relative to the total peak area.
Protocol for Free MMAF Quantification by RP-LC-MS
Purpose: To quantify the amount of unconjugated MMAF in the ADC sample.
Materials:
-
RP-LC column (e.g., C18)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
MMAF-conjugated ADC sample
-
MMAF standard
-
LC-MS system (e.g., Q-TOF)
Method:
-
Prepare a calibration curve using the MMAF standard.
-
Inject the ADC sample directly onto the RP-LC column.
-
Elute the free MMAF using a gradient of increasing Mobile Phase B.
-
Perform mass spectrometric detection in positive ion mode, monitoring for the specific m/z of MMAF.
-
Quantify the amount of free MMAF in the sample by comparing its peak area to the calibration curve.
Data Presentation
Summarizing quantitative data in a structured format is crucial for easy comparison and interpretation.
Table 1: Summary of Critical Quality Attributes for MMAF-ADC Batches
| CQA Parameter | Batch 1 | Batch 2 | Batch 3 | Acceptance Criteria |
| Average DAR (HIC) | 3.9 | 4.1 | 4.0 | 3.8 - 4.2 |
| DAR0 (%) | 5.2 | 4.8 | 5.5 | ≤ 10% |
| DAR2 (%) | 20.1 | 19.5 | 20.8 | Report |
| DAR4 (%) | 55.3 | 56.2 | 54.1 | Report |
| DAR6 (%) | 15.4 | 16.1 | 15.9 | Report |
| DAR8 (%) | 4.0 | 3.4 | 3.7 | Report |
| Monomer (%) (SEC) | 98.5 | 98.9 | 98.2 | ≥ 95% |
| Aggregates (%) (SEC) | 1.2 | 0.9 | 1.5 | ≤ 5% |
| Fragments (%) (SEC) | 0.3 | 0.2 | 0.3 | ≤ 1% |
| Free MMAF (ng/mg) | 1.5 | 1.2 | 1.8 | ≤ 2.0 |
| Potency (IC50, nM) | 0.5 | 0.45 | 0.52 | 0.3 - 0.7 |
Visualizations
Caption: Signaling pathway of an MMAF-based ADC.
Caption: Overall analytical workflow for MMAF-ADC characterization.
Caption: Experimental workflow for DAR determination by HIC.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. hpst.cz [hpst.cz]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. A method to directly analyze free-drug-related species in antibody-drug conjugates without sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. marinbio.com [marinbio.com]
- 12. pharmafocusamerica.com [pharmafocusamerica.com]
- 13. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. waters.com [waters.com]
- 19. criver.com [criver.com]
- 20. lcms.cz [lcms.cz]
- 21. cytivalifesciences.com [cytivalifesciences.com]
- 22. lcms.cz [lcms.cz]
- 23. A robust and sensitive analytical assay to quantify multiple free ADC payloads [a-star.edu.sg]
- 24. researchgate.net [researchgate.net]
- 25. swordbio.com [swordbio.com]
- 26. Determination of ADC Concentration by Ligand-Binding Assays | Springer Nature Experiments [experiments.springernature.com]
Application Note: High-Resolution Analysis of Val-Cit-PAB-MMAF Sodium Conjugates by Hydrophobic Interaction Chromatography (HIC-HPLC)
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The Val-Cit-PAB-MMAF (monomethyl auristatin F) linker-drug system is a key component in several ADCs under development. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both efficacy and safety. Hydrophobic Interaction Chromatography (HIC) is a robust and reliable method for determining the DAR distribution of cysteine-linked ADCs, such as those utilizing the Val-Cit-PAB-MMAF linker.[1][2] This application note provides a detailed protocol for the HIC-HPLC analysis of Val-Cit-PAB-MMAF sodium conjugates.
Principle of HIC-HPLC for ADC Analysis
HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions.[3] The stationary phase of a HIC column has hydrophobic ligands (e.g., butyl, phenyl). In the presence of a high concentration of a kosmotropic salt (e.g., ammonium (B1175870) sulfate, sodium phosphate) in the mobile phase, the ADC is encouraged to bind to the stationary phase. A decreasing salt gradient is then used to elute the different ADC species. Since the MMAF payload is hydrophobic, the hydrophobicity of the ADC increases with the number of conjugated drug molecules.[4] Consequently, species with a higher DAR will bind more strongly to the column and elute later, allowing for the separation and quantification of the different drug-loaded species (DAR0, DAR2, DAR4, etc.).[1]
Data Presentation
The following table summarizes a representative DAR distribution for a Val-Cit-PAB-MMAF conjugate, as determined by HIC-HPLC. The data is based on typical results observed for similar cysteine-linked auristatin-based ADCs.
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 8.5 | 15.2 |
| DAR2 | 12.1 | 35.8 |
| DAR4 | 15.3 | 30.5 |
| DAR6 | 18.2 | 12.3 |
| DAR8 | 20.5 | 6.2 |
| Average DAR | 3.5 |
Note: The retention times and peak area percentages are representative and may vary depending on the specific antibody, conjugation process, and HPLC system.
Experimental Protocols
This section provides a detailed methodology for the HIC-HPLC analysis of this compound conjugates.
1. Materials and Reagents
-
ADC Sample: this compound conjugate (approximately 1 mg/mL in a suitable buffer, e.g., PBS).
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0 containing 20% (v/v) Isopropanol.
-
HPLC System: A biocompatible UHPLC or HPLC system equipped with a UV detector.
-
HIC Column: TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or a similar butyl or phenyl-based HIC column.
-
Filtration: 0.22 µm syringe filters.
2. Sample Preparation
-
Dilute the this compound conjugate sample to a final concentration of approximately 1 mg/mL with Mobile Phase A.
-
If necessary, filter the diluted sample through a 0.22 µm syringe filter to remove any particulates.
3. HIC-HPLC Method
-
Column Temperature: 25°C
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 0 |
| 20.0 | 100 |
| 22.0 | 100 |
| 22.1 | 0 |
| 25.0 | 0 |
4. Data Analysis
-
Integrate the peaks in the chromatogram corresponding to each DAR species (DAR0, DAR2, DAR4, DAR6, and DAR8).
-
Calculate the percentage of each DAR species by dividing the individual peak area by the total peak area of all DAR species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
Visualizations
Caption: Experimental workflow for HIC-HPLC analysis of ADCs.
Caption: ADC mechanism of action signaling pathway.
References
- 1. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Separation of mAbs molecular variants by analytical hydrophobic interaction chromatography HPLC: overview and applications - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing ADC Analysis: Advanced Mass Spectrometry Methods for Accurate Drug-to-Antibody Ratio (DAR) Determination
Abstract
Antibody-Drug Conjugates (ADCs) represent a rapidly growing class of targeted therapeutics, where the Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) directly influencing both efficacy and safety. Accurate and robust analytical methods for DAR determination are therefore paramount throughout the drug development lifecycle. This application note provides detailed protocols and comparative data for the three leading mass spectrometry (MS)-based methods for ADC DAR analysis: Native Size-Exclusion Chromatography-Mass Spectrometry (nSEC-MS), Hydrophobic Interaction Chromatography-Mass Spectrometry (HIC-MS), and Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS). Each method is presented with a comprehensive experimental protocol, quantitative data summary, and a visual workflow diagram to guide researchers, scientists, and drug development professionals in selecting and implementing the optimal strategy for their specific ADC candidate.
Introduction to Mass Spectrometry for ADC DAR Analysis
The heterogeneity of ADCs, arising from the distribution of drug molecules conjugated to the antibody, necessitates powerful analytical techniques for comprehensive characterization. Mass spectrometry has emerged as the gold standard for DAR analysis due to its ability to provide direct information on the mass of different drug-loaded species, enabling the calculation of an average DAR and the assessment of drug distribution.[1][2] The choice of MS method is often dictated by the ADC's conjugation chemistry (e.g., cysteine vs. lysine (B10760008) linkage), the hydrophobicity of the payload, and the desired level of detail in the characterization.
This document details three primary MS-based workflows:
-
Native SEC-MS: A technique that analyzes the intact ADC under non-denaturing conditions, preserving the native structure and providing a rapid assessment of the DAR distribution.[3][4]
-
HIC-MS: A method that separates ADC species based on hydrophobicity, which correlates with the number of conjugated drugs. Coupling HIC with MS allows for the identification of peaks corresponding to different DAR values.[5][6][7]
-
RPLC-MS: A denaturing chromatographic technique that can be used to analyze either the intact ADC or its subunits (light chain and heavy chain) to determine the DAR.[8][9][10]
Experimental Protocols
Native Size-Exclusion Chromatography-Mass Spectrometry (nSEC-MS)
Native SEC-MS is a powerful tool for the analysis of intact ADCs, providing a rapid and accurate determination of the DAR.[3][4] By maintaining the native, folded state of the ADC, this method minimizes sample-induced artifacts and provides a clear picture of the drug load distribution.
Protocol:
-
Sample Preparation:
-
For cysteine-conjugated ADCs, deglycosylation is recommended to reduce spectral complexity and improve mass accuracy.[3] Incubate the ADC sample with PNGase F at 37°C overnight.
-
Dilute the intact or deglycosylated ADC sample to a final concentration of 0.1-1.0 mg/mL in a non-denaturing, MS-friendly buffer such as 50 mM ammonium (B1175870) acetate.[4]
-
-
Liquid Chromatography (LC) Conditions:
-
Mass Spectrometry (MS) Conditions:
-
Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is required.
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
Capillary Voltage: 3.0-3.5 kV.
-
Cone Voltage: 80-150 V.
-
Source Temperature: 120-150°C.
-
Desolvation Temperature: 250-400°C.
-
Mass Range: m/z 1000-5000.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of each DAR species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Relative Abundance of each DAR species × Number of Drugs) / Σ (Relative Abundance of each DAR species)
-
References
- 1. Innovative native MS methodologies for antibody drug conjugate characterization: High resolution native MS and IM-MS for average DAR and DAR distribution assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. lcms.cz [lcms.cz]
- 5. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
Preclinical Applications of Val-Cit-PAB-MMAF Sodium in Antibody-Drug Conjugate (ADC) Research
Application Note
Introduction
The Val-Cit-PAB-MMAF sodium salt is a critical drug-linker conjugate utilized in the preclinical development of Antibody-Drug Conjugates (ADCs). This system combines the potent cytotoxic agent Monomethyl Auristatin F (MMAF) with a cathepsin B-cleavable linker, Valine-Citrulline (Val-Cit), and a self-immolative spacer, p-aminobenzylcarbamate (PAB). This application note provides a comprehensive overview of the preclinical applications of Val-Cit-PAB-MMAF, including its mechanism of action, and detailed protocols for in vitro and in vivo evaluation.
Mechanism of Action
The therapeutic efficacy of an ADC utilizing the Val-Cit-PAB-MMAF system is contingent on a multi-step process. This process begins with the specific binding of the ADC's monoclonal antibody (mAb) component to a target antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized via receptor-mediated endocytosis and trafficked to the lysosome.
Inside the acidic environment of the lysosome, the Val-Cit dipeptide of the linker is recognized and cleaved by the lysosomal protease, cathepsin B, which is often upregulated in tumor cells.[1][2] This cleavage event triggers a spontaneous 1,6-elimination reaction within the PAB spacer, leading to the release of the highly potent MMAF payload in its unmodified, active form.[2]
Once liberated within the cytoplasm, MMAF exerts its cytotoxic effect by inhibiting tubulin polymerization.[3][4][5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis and targeted cancer cell death.[3][5]
Data Presentation
In Vitro Cytotoxicity of MMAF-ADCs
The in vitro potency of ADCs utilizing the Val-Cit-PAB-MMAF linker system is typically assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative IC50 values from preclinical studies. It is important to note that these values can be influenced by factors such as the specific antibody, target antigen expression levels, and the drug-to-antibody ratio (DAR).
| Target Antigen | ADC | Cell Line | Cancer Type | IC50 (nM) |
| CD30 | cAC10-vcMMAF | Karpas 299 | Anaplastic Large Cell Lymphoma | ~1-10[3] |
| 5T4 | ZV05-mcMMAF | A549 | Non-small cell lung cancer | 0.35[4] |
| HER2 | Trastuzumab-MMAF | NCI N87 | Gastric Carcinoma | 0.1-1 |
| BCMA | Belantamab Mafodotin | MM.1S | Multiple Myeloma | 0.5-5 |
Table 1: Representative in vitro cytotoxicity of various MMAF-ADCs.
In Vivo Efficacy of MMAF-ADCs
The anti-tumor activity of Val-Cit-PAB-MMAF ADCs is evaluated in preclinical xenograft models. The following table provides a comparative summary of in vivo efficacy data from selected studies.
| ADC | Cancer Type | Cell Line / Model | Treatment Schedule | Tumor Growth Inhibition (TGI) / Outcome |
| T-MMAF | Gastric Carcinoma | NCI N87 Xenograft | Single 1 nmol dose (i.v.) | Significant tumor growth delay[6] |
| ch14.18-MMAF | Melanoma | B78-D14 Xenograft | 100 µg (5 mg/kg) every 4 days for 5 doses (i.v.) | Significant tumor growth inhibition[6] |
| Belantamab Mafodotin | Multiple Myeloma | Mouse Xenograft | 4 mg/kg | Complete tumor eradication for 60 days[7] |
| ZV0508 (Duo-5 payload) | Non-small cell lung cancer | A549 Xenograft | Single 5 mg/kg dose (i.v.) | Durable anti-tumor response[4] |
Table 2: Comparative in vivo efficacy of MMAF-ADCs in preclinical models.
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the IC50 of a Val-Cit-PAB-MMAF ADC using a colorimetric cell viability assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Val-Cit-PAB-MMAF ADC
-
96-well plates
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the Val-Cit-PAB-MMAF ADC in complete culture medium. Remove the existing medium from the wells and add 100 µL of the ADC dilutions. Include vehicle control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment:
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. Add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals. Measure absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vitro Bystander Effect Assay
The bystander effect, where the cytotoxic payload kills adjacent antigen-negative cells, is a critical attribute for ADCs. Due to its charged nature and low membrane permeability, MMAF exhibits a minimal to non-existent bystander effect.[1][8][][10] This can be experimentally verified using a co-culture assay.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Ag- cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
Val-Cit-PAB-MMAF ADC
-
96-well plates
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Co-culture a mixture of Ag+ and GFP-expressing Ag- cells in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with a range of concentrations of the Val-Cit-PAB-MMAF ADC. Include appropriate controls (e.g., isotype control ADC, untreated cells).
-
Incubation: Incubate the plate for 72-96 hours.
-
Analysis: Quantify the viability of the GFP-positive Ag- cell population using flow cytometry or by counting fluorescent cells under a microscope. A lack of significant reduction in the viability of the Ag- cells in the presence of Ag+ cells and the ADC indicates a minimal bystander effect.
In Vivo Anti-Tumor Efficacy Study in a Xenograft Model
This protocol describes a general framework for evaluating the in vivo efficacy of a Val-Cit-PAB-MMAF ADC in a subcutaneous xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Human cancer cell line for tumor implantation
-
Matrigel (optional)
-
Val-Cit-PAB-MMAF ADC
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells), often mixed with Matrigel, into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Animal Randomization: Randomize mice into treatment and control groups.
-
ADC Administration: Administer the Val-Cit-PAB-MMAF ADC intravenously (i.v.) according to the predetermined dosing schedule. The vehicle control group receives injections of the vehicle solution.
-
Monitoring:
-
Study Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size or after a specified treatment period. At the endpoint, mice are euthanized, and tumors are excised for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of the ADC.
The this compound drug-linker is a well-characterized and effective system for the preclinical development of ADCs. Its mechanism of action, relying on specific enzymatic cleavage within the target cell, allows for the targeted delivery of the potent MMAF payload. The protocols outlined in this application note provide a framework for the robust preclinical evaluation of ADCs utilizing this technology, enabling researchers to assess their in vitro cytotoxicity, limited bystander effect, and in vivo anti-tumor efficacy. This comprehensive evaluation is essential for the advancement of promising ADC candidates towards clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antitumor activity of a 5T4 targeting antibody drug conjugate with a novel payload derived from MMAF via C-Lock linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Belantamab Mafodotin for the Treatment of Multiple Myeloma: An Overview of the Clinical Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low conjugation efficiency with Val-Cit-PAB-MMAF
Welcome to the technical support center for Val-Cit-PAB-MMAF conjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low conjugation efficiency with Val-Cit-PAB-MMAF?
A1: Low conjugation efficiency can stem from several factors, primarily related to the antibody, the drug-linker, or the reaction conditions. Key areas to investigate include:
-
Antibody-Related Issues:
-
Insufficient Reduction of Disulfide Bonds: Incomplete reduction of interchain disulfide bonds on the antibody results in fewer available thiol groups for conjugation.
-
Antibody Aggregation: The antibody may aggregate before or during the conjugation process, rendering it unsuitable for efficient reaction.
-
Low Antibody Concentration: Dilute antibody solutions can slow down the reaction kinetics.
-
-
Drug-Linker Related Issues:
-
Instability of Val-Cit-PAB-MMAF: The maleimide (B117702) group on the linker is susceptible to hydrolysis, especially at pH values above 7.5.[1][2] The Val-Cit linker itself can also be unstable in certain plasma types, such as mouse plasma, due to enzymatic cleavage.[3][4]
-
Hydrophobicity of MMAF: MMAF is a hydrophobic molecule, and conjugation of multiple MMAF payloads can lead to ADC aggregation and precipitation, thus reducing the yield of soluble, functional ADC.[5]
-
-
Reaction Condition Issues:
-
Suboptimal pH: The ideal pH for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2] At lower pH, the reaction is slow, while at higher pH, maleimide hydrolysis and reaction with amines become more prevalent.[1][2]
-
Incorrect Stoichiometry: An inappropriate molar ratio of the Val-Cit-PAB-MMAF linker to the antibody can lead to incomplete conjugation.
-
Presence of Impurities: Residual reducing agents or other nucleophiles in the reaction mixture can compete with the antibody's thiol groups, reducing conjugation efficiency.
-
Q2: How can I optimize the reduction of my antibody's disulfide bonds?
A2: Proper reduction of the interchain disulfide bonds is critical for generating a sufficient number of reactive thiol groups. Here are key parameters to optimize:
-
Choice of Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (B142953) (DTT) are commonly used.[6][7][8] TCEP is often preferred as it is more stable and does not require removal before conjugation.
-
Concentration of Reducing Agent: The molar excess of the reducing agent over the antibody is a crucial parameter. A higher concentration of DTT, for example, leads to a greater number of generated thiols.[6]
-
Reaction Time and Temperature: Incubation time and temperature affect the extent of reduction. Typical conditions range from 30 minutes to 2 hours at temperatures between 25°C and 37°C.[6][9]
Q3: What is the optimal molar ratio of Val-Cit-PAB-MMAF to antibody?
A3: The optimal molar ratio depends on the desired drug-to-antibody ratio (DAR). A molar excess of the drug-linker is generally used to drive the reaction to completion. For MMAF conjugation, a drug-linker to antibody ratio of 6:1 or higher has been shown to achieve complete conjugation.[10] However, using a large excess can increase the risk of aggregation and complicate purification. It is recommended to perform small-scale optimization experiments to determine the ideal ratio for your specific antibody and desired DAR.
Q4: How can I minimize ADC aggregation during and after conjugation?
A4: Aggregation is a common issue, particularly with hydrophobic payloads like MMAF.[5] Strategies to mitigate aggregation include:
-
Control of DAR: Higher DAR values increase the hydrophobicity of the ADC, making it more prone to aggregation. Aim for a lower, more homogeneous DAR.
-
Optimization of Reaction Conditions:
-
pH: Maintain the pH within the optimal range of 6.5-7.5.[1][2]
-
Co-solvents: While organic co-solvents like DMSO are often necessary to dissolve the drug-linker, their concentration should be kept to a minimum (typically below 10%) as they can promote aggregation.[11]
-
Temperature: Performing the conjugation at a lower temperature (e.g., 4°C) for a longer duration can help reduce aggregation.[12]
-
-
Protein Concentration: Working with lower antibody concentrations can sometimes reduce the likelihood of aggregation.
-
Formulation: After purification, formulate the ADC in a buffer that promotes stability. This may include specific excipients that prevent aggregation.[5]
-
Immobilization: Immobilizing the antibody on a solid support during conjugation can physically prevent aggregation.[2]
Q5: What are the recommended methods for purifying the final ADC?
A5: After the conjugation reaction is quenched (e.g., with an excess of N-acetylcysteine), the ADC needs to be purified to remove unconjugated drug-linker, residual reactants, and aggregates. Common purification methods include:
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate the larger ADC from smaller molecules like the free drug-linker and quenching agent.[13]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different DARs and to remove unconjugated antibody.[14][15][16]
-
Tangential Flow Filtration (TFF): TFF is a scalable method for buffer exchange and removal of small molecule impurities.[13]
-
Protein A Affinity Chromatography: This method can be used to capture the ADC and remove impurities.[13]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low conjugation efficiency.
Diagram: Troubleshooting Decision Tree
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmtech.com [pharmtech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poor aggregation will see ADC targets fail or face long delays [manufacturingchemist.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dynamic-biosensors.com [dynamic-biosensors.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) for MMAF ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the drug-to-antibody ratio (DAR) of Monomethyl Auristatin F (MMAF) based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for an MMAF ADC?
A1: An optimal DAR for many ADCs, including those with MMAF payloads, is typically around 3 to 4. This ratio is a critical quality attribute as it directly influences the ADC's therapeutic window. A low DAR may lead to reduced potency, whereas a high DAR can result in faster clearance from circulation, increased toxicity, and potential aggregation issues. However, the ideal DAR for a specific ADC can vary depending on the target antigen and the particular drug.
Q2: How does the choice of linker (cleavable vs. non-cleavable) affect the optimal DAR for an MMAF ADC?
A2: The choice between a cleavable and a non-cleavable linker significantly impacts the ADC's mechanism of action and can influence the optimal DAR.[1]
-
Cleavable Linkers (e.g., valine-citrulline): These are designed to release the MMAF payload inside the target cell.[1] This can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells. With a cleavable linker, a slightly lower DAR might be sufficient to achieve the desired efficacy while minimizing systemic toxicity.
-
Non-cleavable Linkers: With these linkers, the drug is released upon lysosomal degradation of the antibody.[2][3] The resulting charged cysteine-linker-MMAF metabolite is less permeable and has a reduced bystander effect.[2][4] Consequently, a higher DAR may be necessary to achieve equivalent potency compared to an ADC with a cleavable linker. However, non-cleavable linkers can sometimes offer a better safety profile.[2][3]
Q3: What are the primary analytical techniques for determining the DAR of MMAF ADCs?
A3: The most common and robust methods for determining the DAR of MMAF ADCs are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (LC-MS).[5]
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method for characterizing the drug-load distribution and calculating the average DAR for cysteine-linked ADCs.[5][6] It separates ADC species based on their hydrophobicity under non-denaturing conditions.[5][7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique, often performed under reducing conditions, separates the light and heavy chains of the antibody, allowing for the determination of drug distribution on each chain.[5]
-
Mass Spectrometry (LC-MS): Provides a direct measurement of the molecular weight of the intact ADC or its subunits, allowing for accurate DAR determination and identification of different drug-loaded species.[5][8]
For comprehensive characterization, it is highly recommended to use at least two orthogonal methods.[5]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
Symptoms:
-
The average DAR determined by HIC or Mass Spectrometry is significantly lower than the target value.
-
A large peak corresponding to the unconjugated antibody (DAR 0) is observed in the HIC chromatogram.
-
The in vitro cytotoxicity assay shows lower than expected potency.[9]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Optimization Steps |
| Inefficient Antibody Reduction | Optimize Reducing Agent Concentration: The molar excess of the reducing agent (e.g., TCEP) is critical. A typical starting point is a 10-20 fold molar excess of TCEP per antibody.[10] This may need to be optimized for your specific antibody. Control Reduction Time and Temperature: Insufficient incubation time or suboptimal temperature can lead to incomplete reduction. A common protocol involves incubation at 37°C for 30 minutes.[5][11] |
| Suboptimal Conjugation Reaction Conditions | Adjust pH of Conjugation Buffer: The thiol-maleimide reaction is most efficient at a pH between 6.5 and 7.5. Optimize Molar Excess of Linker-Drug: A molar excess of the maleimide-activated MMAF linker-drug is typically used.[1] For site-specific conjugation, a 6:1 drug-to-antibody molar ratio has been reported to achieve complete conjugation.[11][12] Increase Reaction Time: A typical conjugation reaction is often complete within 2-3 hours.[11] Monitoring the reaction over time can help determine the optimal duration. |
| Instability of Maleimide-Linker or MMAF | Use Freshly Prepared MMAF Solution: MMAF can be unstable in solution. It is recommended to use a freshly prepared solution for conjugation.[11] Ensure Quality of Maleimide-Linker: Impurities or degradation of the maleimide-activated linker-drug can lead to poor conjugation efficiency. |
| Premature Quenching of the Reaction | Ensure Complete Conjugation Before Quenching: Add the quenching reagent (e.g., N-acetylcysteine) only after the conjugation reaction has proceeded to completion. |
Issue 2: High Drug-to-Antibody Ratio (DAR) and Aggregation
Symptoms:
-
The average DAR is higher than the target, with a high proportion of species with DAR 6 or 8.
-
Increased formation of high molecular weight species (aggregates) is observed by Size Exclusion Chromatography (SEC).[13]
-
The ADC preparation appears cloudy or contains visible precipitates.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Optimization Steps |
| Excessive Antibody Reduction | Reduce Molar Excess of Reducing Agent: Too much reducing agent can lead to the reduction of all available disulfide bonds, resulting in a higher number of available conjugation sites. Carefully titrate the concentration of the reducing agent. |
| Excessive Molar Ratio of Linker-Drug | Decrease the Molar Excess of MMAF Linker-Drug: A very high excess of the hydrophobic linker-drug can lead to over-conjugation and increase the propensity for aggregation.[13] |
| Suboptimal Reaction Conditions | Control Reaction Temperature: Elevated temperatures can destabilize the antibody, especially with higher DARs, leading to aggregation.[11] Performing the conjugation at a lower temperature (e.g., on ice) may help.[11] Optimize pH: While the thiol-maleimide reaction is efficient at pH 6.5-7.5, very high pH can lead to side reactions. |
| Hydrophobicity of the ADC | Formulation Optimization: Screen different buffer conditions (pH, excipients) to improve the solubility and stability of the high-DAR ADC.[13] Consider More Hydrophilic Linkers: If aggregation persists, exploring more hydrophilic linker chemistries could be a viable strategy.[13] |
Experimental Protocols
Protocol 1: General Cysteine-Based MMAF Conjugation
This protocol outlines a two-step process for conjugating a maleimide-functionalized MMAF linker-drug to an antibody via reduced interchain disulfide bonds.
1. Antibody Reduction:
-
Prepare the antibody in a suitable reduction buffer (e.g., phosphate-buffered saline, PBS).
-
Add a calculated molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). A typical starting point is a 10-20 fold molar excess.[10]
-
Remove the excess reducing agent using a desalting column.
2. Conjugation Reaction:
-
Immediately after reduction, add the maleimide-activated MMAF linker-drug to the reduced antibody. A 1.5 to 2-fold molar excess of the linker-drug over the available thiol groups is a common starting point.[10]
-
Ensure the final concentration of any organic solvent (e.g., DMSO) from the linker-drug stock is below 10% to prevent antibody denaturation.[10]
-
Incubate the reaction mixture for 1-3 hours at room temperature, protected from light.[1][11]
3. Quenching and Purification:
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide (B117702) groups.[10]
-
Purify the ADC using techniques such as Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC) to remove unconjugated linker-drug and other reagents.[10][11]
Protocol 2: DAR Determination by HIC-HPLC
This protocol provides a general method for determining the DAR of an MMAF ADC.
1. Materials and Reagents:
-
HPLC System: A biocompatible UHPLC or HPLC system with a UV detector.[5]
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[10]
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.[10]
2. Sample Preparation:
-
Dilute the MMAF ADC sample to a final concentration of approximately 1 mg/mL in Mobile Phase A.[5]
3. HPLC Method:
-
Set the column temperature (e.g., 25°C).[5]
-
Equilibrate the column with 100% Mobile Phase A.[5]
-
Inject 5-10 µL of the prepared ADC sample.[5]
-
Run a linear gradient from high salt to low salt to elute the ADC species. Species with higher DAR are more hydrophobic and will elute later.[10]
-
Monitor the absorbance at 280 nm.[5]
4. Data Analysis:
-
Integrate the peaks in the chromatogram corresponding to each DAR species (DAR 0, DAR 2, DAR 4, etc.).[5]
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
-
Visualizations
Caption: Workflow for cysteine-based MMAF ADC conjugation and analysis.
Caption: Relationship between DAR and the therapeutic index of an ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cellmosaic.com [cellmosaic.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Preventing aggregation of Val-Cit-PAB-MMAF ADCs during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and troubleshooting aggregation of Valine-Citrulline-p-aminobenzylcarbamate-monomethyl auristatin F (Val-Cit-PAB-MMAF) antibody-drug conjugates (ADCs) during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Val-Cit-PAB-MMAF ADC aggregation during storage?
A1: Aggregation of Val-Cit-PAB-MMAF ADCs is a multifaceted issue primarily driven by the hydrophobicity of the MMAF payload and the Val-Cit-PAB linker.[1][2] Several factors can contribute to and accelerate this process:
-
Hydrophobic Interactions: The hydrophobic nature of the MMAF payload can lead to intermolecular interactions between ADC molecules, causing them to associate and form aggregates to minimize exposure to the aqueous environment.[1][3]
-
Suboptimal Formulation: Inappropriate buffer conditions, such as pH and ionic strength, can reduce the stability of the ADC.[4] Storing an ADC near its isoelectric point can decrease its solubility and promote aggregation.[4]
-
High Protein Concentration: Higher concentrations of ADCs increase the likelihood of molecular interactions and subsequent aggregation.[5]
-
Storage Temperature: Elevated temperatures can induce conformational changes in the antibody, exposing hydrophobic regions and leading to aggregation.[2] Freeze-thaw cycles can also be detrimental.[6]
-
Physical Stress: Agitation or shear stress during handling and transportation can contribute to protein unfolding and aggregation.[5]
Q2: What are the consequences of ADC aggregation?
A2: ADC aggregation can have significant negative impacts on the therapeutic product, including:
-
Loss of Efficacy: Aggregates may have reduced ability to bind to the target antigen.[2]
-
Increased Immunogenicity: The presence of aggregates can elicit an immune response in patients.[4]
-
Altered Pharmacokinetics: Aggregation can change the clearance rate and biodistribution of the ADC.
-
Decreased Solubility and Stability: Aggregated ADCs can precipitate out of solution, leading to a loss of active product and a shorter shelf-life.[2]
Q3: What general strategies can be employed to prevent aggregation of Val-Cit-PAB-MMAF ADCs?
A3: A combination of formulation optimization and careful handling is crucial for preventing aggregation:
-
Formulation Optimization:
-
pH and Buffer Selection: Maintain the ADC in a buffer system with a pH that ensures colloidal stability, typically away from the antibody's isoelectric point.[4] Citrate buffers with a slightly acidic pH (e.g., pH 6.5) are often a good starting point.[7]
-
Use of Stabilizers and Excipients: Incorporate stabilizing excipients such as amino acids (e.g., arginine, glycine), sugars (e.g., sucrose, trehalose), and surfactants (e.g., polysorbates) to minimize protein-protein interactions and surface adsorption.[]
-
Hydrophilic Linkers: While the core request is for Val-Cit-PAB-MMAF, it's worth noting that employing more hydrophilic linkers can reduce the overall hydrophobicity of the ADC.[5][]
-
-
Control of Storage Conditions:
-
Careful Handling: Minimize physical stress such as vigorous shaking or stirring.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Actions |
| Increased turbidity or visible precipitation in the ADC solution. | ADC aggregation and precipitation. | 1. Visually inspect the solution for particles. 2. Perform Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to quantify the level of aggregation. 3. Review the formulation composition (pH, excipients) and storage conditions (temperature, light exposure). 4. Consider filtering the sample through a low-protein-binding filter if immediate use is required, but address the root cause of aggregation for long-term stability. |
| Increase in high molecular weight (HMW) species observed by SEC. | Formation of soluble aggregates (dimers, trimers, etc.). | 1. Optimize the formulation by screening different buffers, pH levels, and excipients (e.g., arginine, polysorbate 20). 2. Evaluate the effect of ADC concentration; consider diluting the ADC if feasible. 3. Assess the impact of storage temperature and duration. Perform a thermal stability study. 4. Minimize freeze-thaw cycles by aliquoting the ADC solution. |
| Inconsistent results in cell-based assays. | Aggregation leading to reduced antigen binding or premature drug release. | 1. Confirm the aggregation status of the ADC using SEC or DLS before performing the assay. 2. Analyze the ADC for the presence of free payload using techniques like reversed-phase chromatography (RPC). 3. Ensure consistent and appropriate handling of the ADC samples. |
Quantitative Data
The following tables summarize the impact of different conditions on Val-Cit-PAB-MMAF ADC aggregation.
Table 1: Effect of Stabilizing Buffers on MMAF ADC Aggregation
| ADC Type | Storage Condition | Buffer | Aggregation (%) |
| Mc-MMAF ADC (DAR ~2) | 6 days at Room Temperature | PBS | 4.1%[6] |
| Mc-MMAF ADC (DAR ~2) | 6 days at Room Temperature | ADC-stabilizing PBS buffer | 2.3%[6] |
| Mc-VC-PAB MMAF ADC (DAR ~3) | 1 week at Room Temperature | PBS | 8.8%[6] |
| Mc-VC-PAB MMAF ADC (DAR ~3) | 1 week at Room Temperature | ADC-stabilizing PBS buffer | 7.5%[6] |
Table 2: Effect of Lyophilization on ADC Aggregation
| ADC Type | Buffer | Post-Lyophilization Observation |
| Various ADCs | PBS | 1-5% increase in aggregation and 10-15% precipitation.[6] |
| MMAF-ADCs with VC-PAB linker | ADC-stabilizing PBS buffer | No significant change in aggregation profile.[6] |
Experimental Protocols
Protocol 1: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify ADC monomers from aggregates based on their hydrodynamic volume.
Materials:
-
Val-Cit-PAB-MMAF ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4[9]
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 280 nm).[9]
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.[9] If necessary, filter the sample through a low-protein-binding 0.22 µm filter.
-
Injection: Inject a defined volume of the prepared ADC sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. Aggregates (HMW species) will elute before the monomer peak.
-
Data Analysis: Integrate the peak areas for the HMW species and the monomer. Calculate the percentage of aggregation as: % Aggregation = (Area of HMW peaks / Total area of all peaks) * 100
Protocol 2: Analysis of ADC Size Distribution by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution and polydispersity of the ADC in solution.
Materials:
-
DLS instrument
-
Low-volume cuvettes
-
Val-Cit-PAB-MMAF ADC sample
-
Filtration unit (0.22 µm low-protein-binding filter)
Procedure:
-
Sample Preparation:
-
Filter all buffers and diluents through a 0.22 µm filter to remove dust and other particulates.
-
Prepare the ADC sample at a suitable concentration (e.g., 0.5-1.0 mg/mL) in the desired formulation buffer.
-
Filter the final ADC sample into a clean cuvette.
-
-
Instrument Setup:
-
Set the instrument parameters, including the sample viscosity and refractive index (approximated as that of water if in an aqueous buffer).
-
Equilibrate the sample to the desired measurement temperature.
-
-
Measurement:
-
Place the cuvette in the DLS instrument and initiate the measurement.
-
The instrument will measure the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The instrument software will use the autocorrelation function to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
A monomodal peak corresponding to the size of the ADC monomer is expected. The presence of larger species indicates aggregation. A PDI value below 0.2 generally indicates a monodisperse sample.
-
Protocol 3: Thermal Stability Assessment of ADCs
Objective: To evaluate the thermal stability of the ADC by subjecting it to elevated temperatures and monitoring aggregation over time.
Materials:
-
Val-Cit-PAB-MMAF ADC sample
-
Incubator or water bath set to the desired stress temperature (e.g., 40°C)
-
Storage at -70°C for control samples
-
Analytical instruments for aggregation analysis (e.g., SEC-HPLC, DLS)
Procedure:
-
Sample Preparation: Prepare aliquots of the ADC in the desired formulation buffer in glass vials to avoid leachables from plastic tubes.
-
Stress Conditions:
-
Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8 weeks), remove a vial from the incubator.
-
Analysis:
-
Analyze the stressed sample and a thawed control sample for aggregation using SEC and/or DLS as described in the protocols above.
-
Compare the percentage of aggregation in the stressed samples to the control to determine the rate of thermal degradation.
-
Visualizations
Caption: Workflow for assessing ADC aggregation and stability.
Caption: Troubleshooting logic for ADC aggregation issues.
References
- 1. nanotempertech.com [nanotempertech.com]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. cellmosaic.com [cellmosaic.com]
- 7. cellmosaic.com [cellmosaic.com]
- 9. benchchem.com [benchchem.com]
- 10. Physical Stability Studies of ADCs - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Val-Cit-PAB-MMAF Sodium Stability in Aqueous Buffers
Welcome to the technical support center for Val-Cit-PAB-MMAF sodium. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with this antibody-drug conjugate (ADC) linker-payload in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Val-Cit-PAB-MMAF in aqueous buffers?
A1: The main stability issues for Val-Cit-PAB-MMAF in aqueous solutions revolve around three key areas:
-
Aggregation: Due to the hydrophobic nature of the MMAF payload and the linker, the ADC can be prone to forming soluble and insoluble aggregates. This is a critical quality attribute to monitor as aggregation can impact efficacy and immunogenicity.
-
Deconjugation and Linker Instability: The maleimide (B117702) group used for conjugation to cysteine residues on an antibody can undergo a retro-Michael reaction, leading to premature release of the linker-drug. Additionally, the Val-Cit dipeptide, while designed for cleavage by lysosomal enzymes like Cathepsin B, can be susceptible to premature cleavage by other proteases, such as neutrophil elastase, which can be present in extracellular environments.
-
Hydrolysis: The thiosuccinimide ring formed after conjugation can be hydrolyzed. While this hydrolysis can actually stabilize the linkage against the retro-Michael reaction, other parts of the linker or payload could be susceptible to hydrolysis at extremes of pH.
Q2: My ADC solution is showing increased turbidity over time. What is the likely cause and how can I prevent it?
A2: Increased turbidity is a strong indicator of ADC aggregation and precipitation. This is often driven by the hydrophobicity of the Val-Cit-PAB-MMAF payload.[1]
-
Immediate Troubleshooting:
-
Buffer Composition: Ensure your buffer pH is not at or near the isoelectric point (pI) of the antibody, as this minimizes solubility.[2]
-
Ionic Strength: Both too low and too high salt concentrations can promote aggregation.[2] An intermediate ionic strength (e.g., physiological saline) is often a good starting point.
-
Excipients: Consider the addition of stabilizers. Polysorbates (e.g., Polysorbate 20 or 80) are commonly used to prevent surface-induced aggregation and aggregation at interfaces. Sugars (e.g., sucrose (B13894), trehalose) or polyols can also act as cryoprotectants and stabilizers.
-
-
Long-Term Prevention:
-
Formulation Optimization: A systematic formulation screening study to evaluate the effects of different buffers, pH, ionic strength, and excipients on ADC stability is highly recommended.
-
Storage Conditions: Store the ADC at the recommended temperature (typically 2-8°C for short-term and frozen for long-term, though freeze-thaw cycles can also induce aggregation). Protect from light, as light exposure can cause degradation and subsequent aggregation.[3]
-
Q3: I am observing a loss of payload from my ADC during my experiments. What could be the reason?
A3: Payload loss, or deconjugation, is a common chemical instability pathway for ADCs. For those utilizing a maleimide-cysteine linkage, the primary cause is the retro-Michael reaction, which reverses the conjugation.[4] The Val-Cit linker itself can also be prematurely cleaved by certain enzymes.[5]
-
Troubleshooting Steps:
-
Analyze the Linkage: Use techniques like mass spectrometry to confirm if the loss is due to the entire linker-drug coming off or if the linker itself is being cleaved.
-
Buffer Conditions: The stability of the maleimide linkage can be pH-dependent. Hydrolysis of the thiosuccinimide ring, which is favored at slightly basic pH, can prevent the retro-Michael reaction and thus stabilize the conjugate.[4]
-
Presence of Thiols: Be aware that high concentrations of free thiols (e.g., from reducing agents) in your buffer can compete in the retro-Michael reaction, accelerating payload loss.[6]
-
Q4: How does the drug-to-antibody ratio (DAR) affect the stability of my ADC?
A4: Higher DAR values increase the overall hydrophobicity of the ADC, which generally leads to a higher propensity for aggregation.[7] This can also impact the pharmacokinetic properties of the ADC. It is a critical parameter to control and monitor throughout the lifecycle of the ADC.
Troubleshooting Guides
Issue 1: High Levels of Aggregation Detected by SEC-HPLC
Symptoms:
-
Appearance of high molecular weight species (HMWS) eluting earlier than the monomer peak in Size Exclusion Chromatography (SEC).
-
Visible precipitation or cloudiness in the ADC solution.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting/Optimization Steps |
| Suboptimal Buffer Conditions | - pH: Ensure the buffer pH is at least 1 unit away from the antibody's pI.[2]- Ionic Strength: Optimize the salt concentration (e.g., 50-150 mM NaCl or KCl) to minimize aggregation.[2] |
| Hydrophobic Interactions | - Add Excipients: Incorporate non-ionic surfactants like Polysorbate 20/80 (0.01-0.1%) to reduce hydrophobic interactions.[3]- Organic Solvents: If using organic co-solvents to dissolve the linker-payload for conjugation, keep the final concentration low (typically <10%) to avoid denaturing the antibody.[2] |
| Freeze-Thaw Stress | - Use Cryoprotectants: Add cryoprotectants such as sucrose or trehalose (B1683222) to the formulation before freezing.[8]- Control Freezing/Thawing Rates: Flash freezing in liquid nitrogen and rapid thawing in a 37°C water bath can sometimes minimize aggregation compared to slow freezing/thawing. |
| Elevated Temperature | - Maintain Cold Chain: Store and handle the ADC at recommended temperatures (e.g., 2-8°C).- Forced degradation studies can help understand the temperature sensitivity of your specific ADC.[7] |
Issue 2: Premature Payload Release Detected by LC-MS
Symptoms:
-
Detection of unconjugated antibody and/or free Val-Cit-PAB-MMAF in the sample.
-
Decrease in the average Drug-to-Antibody Ratio (DAR) over time as measured by HIC-HPLC or Mass Spectrometry.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting/Optimization Steps |
| Retro-Michael Reaction | - Promote Thiosuccinimide Hydrolysis: After conjugation, a hold step at a slightly basic pH (e.g., pH 7.5-8.5) can promote the hydrolysis of the thiosuccinimide ring, which stabilizes the linkage.[4]- Alternative Maleimide Chemistry: For future ADC development, consider using N-aryl substituted maleimides which have been shown to form more stable conjugates.[9] |
| Enzymatic Cleavage of Val-Cit | - Buffer Purity: Ensure buffers are free from contaminating proteases.- In vivo context: Be aware that in biological matrices, some level of premature cleavage by enzymes other than the target Cathepsin B may occur.[5] |
| Hydrolytic Instability of Linker | - pH Control: Avoid prolonged exposure to highly acidic or basic conditions unless conducting forced degradation studies. The Val-Cit-PAB linker is generally stable at physiological pH.[2][10] |
Experimental Protocols
Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of monomer, aggregates, and fragments in an ADC sample.
Materials:
-
HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., Tosoh TSKgel G3000SWxl)
-
Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8
-
ADC sample
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Injection: Inject a fixed volume of the prepared sample (e.g., 20 µL).
-
Data Acquisition: Monitor the elution profile at 280 nm. The main peak corresponds to the ADC monomer. Peaks eluting earlier are higher molecular weight species (aggregates), and later eluting peaks are fragments.
-
Data Analysis: Integrate the peak areas for the monomer and all aggregate species. Calculate the percentage of aggregation as: % Aggregation = (Total Area of Aggregate Peaks / Total Area of All Peaks) * 100
Protocol 2: Assessment of Premature Payload Release by LC-MS
Objective: To detect and quantify the amount of free Val-Cit-PAB-MMAF that has been released from the ADC.
Materials:
-
LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
ADC sample incubated under test conditions
-
Val-Cit-PAB-MMAF standard
Procedure:
-
Sample Preparation: Precipitate the protein (ADC) from the sample using acetonitrile. Centrifuge to pellet the protein and collect the supernatant containing the free linker-payload.
-
LC Separation:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the supernatant.
-
Elute the free linker-payload using a gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 10 minutes).
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Monitor for the specific m/z of the Val-Cit-PAB-MMAF parent ion and its characteristic fragment ions.
-
-
Quantification: Create a standard curve using the Val-Cit-PAB-MMAF standard to quantify the amount of released linker-payload in the samples.
Visualizations
Caption: Troubleshooting decision tree for addressing ADC aggregation.
Caption: Key chemical stability and degradation pathways for the ADC.
References
- 1. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Val-Cit-PAB-MMAF ADCs
Welcome to the Technical Support Center for the purification of Val-Cit-PAB-MMAF Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of ADC purification.
Frequently Asked Questions (FAQs)
Q1: What are the most effective purification techniques for Val-Cit-PAB-MMAF ADCs?
A multi-step purification strategy is typically necessary to ensure high purity and homogeneity of Val-Cit-PAB-MMAF ADCs. The most common and effective techniques include:
-
Hydrophobic Interaction Chromatography (HIC): This is the primary method for separating ADC species with different drug-to-antibody ratios (DAR).[1][] The hydrophobicity of the MMAF payload allows for the separation of DAR0, DAR2, DAR4, etc., as each conjugated drug molecule increases the overall hydrophobicity of the ADC.[1]
-
Size Exclusion Chromatography (SEC): SEC is crucial for removing high molecular weight (HMW) species, such as aggregates, which can form during the conjugation process.[1][] It also effectively separates the ADC from smaller impurities.[]
-
Ion Exchange Chromatography (IEX): Cation exchange chromatography (CEX) is often used as a polishing step to remove aggregates, process-related impurities like host cell proteins, and free cytotoxic drugs.[3][4][5]
-
Tangential Flow Filtration (TFF): TFF is primarily used for buffer exchange and for the removal of unconjugated linkers and payloads, as well as residual organic solvents from the conjugation reaction.[1]
Q2: What are the critical quality attributes (CQAs) to monitor during the purification of Val-Cit-PAB-MMAF ADCs?
Monitoring CQAs is essential to ensure the safety, efficacy, and consistency of the final ADC product. Key CQAs include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules per antibody directly impacts the ADC's potency and therapeutic window.[1][6]
-
Distribution of DAR Species: The relative abundance of different DAR species (e.g., DAR0, DAR2, DAR4) should be consistent across batches.[1]
-
Purity: This encompasses the percentage of monomeric ADC and the levels of impurities such as aggregates, fragments, and unconjugated antibody.[1]
-
High Molecular Weight Species (Aggregates): Aggregation can affect efficacy, stability, and may induce an immunogenic response.[1][7]
-
Residual Free Drug/Linker: Due to the high cytotoxicity of MMAF, the amount of unconjugated Val-Cit-PAB-MMAF must be minimized.[1]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the purification process?
The DAR significantly influences the physicochemical properties of the ADC, particularly its hydrophobicity. Higher DAR values lead to increased hydrophobicity, which can cause several challenges during purification:
-
Increased Aggregation: ADCs with high DARs are more prone to aggregation.[1][8]
-
Lower Recovery: The increased hydrophobicity can lead to stronger binding to chromatography resins, potentially resulting in lower recovery during elution.[9]
-
Separation Complexity: While HIC is effective for separating different DAR species, a wide distribution of DARs can make it challenging to isolate a specific species with high purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of Val-Cit-PAB-MMAF ADCs.
Issue 1: High Levels of Aggregation
High molecular weight (HMW) species or aggregates are a common challenge in ADC development, impacting safety and efficacy.[7][10]
| Potential Cause | Troubleshooting Action |
| High Average DAR | ADCs with a higher drug load are more hydrophobic and thus more prone to aggregation.[1] Consider optimizing the conjugation reaction to achieve a lower average DAR.[1] |
| Suboptimal Buffer Conditions | Unfavorable pH or salt concentrations can promote aggregation.[10] Screen different buffer conditions to find a formulation that minimizes aggregation.[8] |
| Presence of Organic Solvents | Residual organic solvents from the conjugation step can induce aggregation.[1] Ensure efficient removal of solvents like DMSO using Tangential Flow Filtration (TFF) before chromatography steps.[1] |
| Physical Stress | Vigorous mixing, pumping, or multiple freeze-thaw cycles can lead to aggregation.[1] Handle the ADC solution gently and minimize freeze-thaw cycles.[1] |
Workflow for Investigating High Aggregation
Caption: Workflow for troubleshooting high aggregation in ADCs.
Issue 2: Poor Separation of DAR Species in HIC
Achieving baseline separation of different DAR species can be challenging, impacting the homogeneity of the final product.
| Potential Cause | Troubleshooting Action |
| Inappropriate Salt Type or Concentration | The choice of kosmotropic salt and its concentration in the mobile phase are critical for HIC separation.[1] Screen different salts (e.g., ammonium (B1175870) sulfate, sodium chloride) and optimize the salt gradient. A shallower gradient often improves resolution.[1] |
| Incorrect Mobile Phase pH | The pH of the mobile phase can influence hydrophobic interactions.[1] Perform a pH screening study to identify the optimal pH for separation.[1] |
| Unsuitable HIC Stationary Phase | Different HIC resins (e.g., Butyl, Phenyl) exhibit varying levels of hydrophobicity.[1] Test columns with different ligands to find the one that provides the best selectivity for your ADC.[1] |
| Steep Elution Gradient | A steep gradient may not provide sufficient resolution between species with similar hydrophobicities.[11] Extend the gradient time or create a shallower gradient to improve separation.[11] |
Logical Diagram for Optimizing HIC Separation
Caption: Decision tree for optimizing HIC separation.
Issue 3: Low ADC Recovery
Low recovery of the target ADC species can occur at various stages of the purification process.
| Potential Cause | Troubleshooting Action |
| Non-Specific Binding to Chromatography Media | The hydrophobicity of MMAF can cause the ADC to bind non-specifically to chromatography columns or TFF membranes.[1] Consider adding organic modifiers (e.g., isopropanol, acetonitrile) to mobile phases to reduce hydrophobic interactions.[1][12] |
| Overly Aggressive Elution or Wash Steps | Harsh elution conditions can lead to the loss of the target ADC.[1] Optimize wash and elution steps to ensure selective removal of impurities without eluting the desired product.[1] |
| Inadequate Column/Membrane Capacity | Overloading a chromatography column or TFF system can result in product loss in the flow-through or permeate.[1] Ensure that the amount of ADC loaded is within the dynamic binding capacity of the selected media.[1] |
| Precipitation on Column | High ADC concentration combined with high salt concentrations in HIC can lead to precipitation. Consider diluting the sample before loading or reducing the salt concentration in the loading buffer. |
Experimental Protocols
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general methodology for determining the average DAR and the distribution of drug-loaded species.
Materials:
-
HIC Column: TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm (or equivalent)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0, with 25% Isopropanol (v/v)[13]
-
HPLC System: Agilent 1260 HPLC system or equivalent with UV detector
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes at a flow rate of 0.8 mL/min.[13]
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Injection: Inject 10-50 µg of the ADC sample onto the column.[11]
-
Chromatographic Separation: Apply a linear gradient from 0% to 100% Mobile Phase B over 12-15 minutes.[1][13]
-
Detection: Monitor the absorbance at 280 nm.[1]
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4).
-
Integrate the peak areas for each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)
-
Protocol 2: Aggregate Analysis by Size Exclusion Chromatography (SEC)
This protocol outlines a general method for quantifying high molecular weight species.
Materials:
-
SEC Column: TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm (or equivalent)[1][13]
-
Mobile Phase: 0.2 M Potassium Phosphate, 0.25 M Potassium Chloride, pH 6.95[1]
-
HPLC System: With UV detector
Procedure:
-
Column Equilibration: Equilibrate the column with at least 2 column volumes of mobile phase at a flow rate of 0.5 mL/min.[1]
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection: Inject the ADC sample.
-
Elution: Run the column isocratically for a sufficient duration to elute the monomer and any fragments (typically 20-30 minutes).[1]
-
Detection: Monitor the absorbance at 280 nm.[1]
-
Data Analysis:
-
Identify and integrate the peaks corresponding to aggregates (eluting earlier) and the monomeric ADC.
-
Calculate the percentage of aggregation: % Aggregation = (Aggregate Peak Area / Total Peak Area) * 100
-
Quantitative Data Summary
| Parameter | HIC for DAR Analysis | SEC for Aggregate Analysis | Reference |
| Column | TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm | TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm | [1][13] |
| Mobile Phase A | 1.5 M (NH₄)₂SO₄ in 25 mM K-Phosphate, pH 7.0 | 0.2 M K-Phosphate, 0.25 M KCl, pH 6.95 | [1][13] |
| Mobile Phase B | 25 mM K-Phosphate, pH 7.0, with 25% IPA | N/A | [13] |
| Flow Rate | 0.8 mL/min | 0.5 mL/min | [1][13] |
| Gradient | Linear, 0-100% B in 12-15 min | Isocratic | [1][13] |
| Detection | 280 nm | 280 nm | [1] |
References
- 1. benchchem.com [benchchem.com]
- 3. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 4. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Stability Challenges with ADC Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common stability challenges encountered during the formulation of Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
This section offers structured guidance to diagnose and resolve specific stability issues you may encounter during your experiments.
Issue 1: ADC Aggregation
Aggregation, the formation of high-molecular-weight species, is a prevalent challenge in ADC development that can impact product efficacy and safety.[1]
Q1: I am observing immediate aggregation of my ADC post-conjugation. What are the likely causes and how can I mitigate this?
A1: Immediate aggregation following conjugation is often linked to the increased hydrophobicity of the ADC due to the attached payload and linker.[2] This can be exacerbated by the conjugation process itself.
Possible Causes & Troubleshooting Steps:
-
Hydrophobic Interactions: The conjugation of hydrophobic payloads can expose or create hydrophobic patches on the antibody surface, leading to self-association.[3]
-
Mitigation:
-
Optimize Drug-to-Antibody Ratio (DAR): A lower DAR can reduce surface hydrophobicity.
-
Hydrophilic Linkers/Payloads: If possible, utilize more hydrophilic linkers or modify the payload to increase its hydrophilicity.[4]
-
Site-Specific Conjugation: Conjugation at specific, carefully selected sites can minimize disruption of the antibody's native structure and shield hydrophobic payloads.
-
-
-
Unfavorable Buffer Conditions: The pH and ionic strength of the conjugation buffer can significantly influence protein solubility.[5]
-
Presence of Solvents: Organic co-solvents used to dissolve the linker-payload can induce antibody denaturation and aggregation.[5]
-
Mitigation:
-
Minimize the concentration of organic co-solvents in the final conjugation reaction mixture.
-
-
-
Solid-Phase Conjugation: Performing the conjugation while the antibody is immobilized on a solid support can prevent aggregation by keeping the ADC molecules physically separated.[5]
Q2: My ADC formulation shows a gradual increase in aggregation during storage. What are the contributing factors and how can I improve its long-term stability?
A2: Gradual aggregation during storage typically points to suboptimal formulation or storage conditions.
Possible Causes & Troubleshooting Steps:
-
Suboptimal Formulation: The excipients in your formulation may not be adequately protecting the ADC.
-
Mitigation:
-
Excipient Screening: Systematically screen different stabilizers. Sugars (e.g., sucrose (B13894), trehalose) and polyols (e.g., mannitol, sorbitol) can act as cryoprotectants and lyoprotectants. Amino acids (e.g., glycine, histidine) can also help stabilize the ADC.
-
Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) are commonly used to prevent surface-induced aggregation.
-
-
-
Inappropriate Storage Temperature: Elevated temperatures can accelerate aggregation.
-
Mitigation:
-
Store the ADC at the recommended temperature, typically 2-8°C for liquid formulations and -20°C or below for frozen forms.
-
Conduct thermal stability studies to determine the optimal storage temperature.
-
-
-
Freeze-Thaw Stress: Repeated freezing and thawing cycles can induce aggregation.
-
Mitigation:
-
Aliquot the ADC into single-use volumes to avoid multiple freeze-thaw cycles.
-
Incorporate cryoprotectants in the formulation.
-
-
-
Light Exposure: Exposure to light can cause photo-degradation, leading to aggregation.[4]
-
Mitigation:
-
Protect the ADC from light by using amber vials or storing it in the dark.
-
-
Logical Workflow for Troubleshooting ADC Aggregation
Caption: Troubleshooting workflow for ADC aggregation.
Issue 2: ADC Fragmentation
Fragmentation involves the cleavage of the antibody backbone, resulting in smaller species that can compromise the efficacy and stability of the ADC.
Q1: I am detecting an increasing amount of fragments in my ADC formulation over time. What are the common causes of fragmentation?
A1: Fragmentation in ADCs can be caused by both enzymatic and non-enzymatic pathways, often influenced by the formulation and storage conditions.
Possible Causes & Troubleshooting Steps:
-
Hydrolysis: The antibody backbone can be susceptible to hydrolysis, particularly at the hinge region, leading to the generation of Fab and Fc fragments. This can be influenced by pH and temperature.
-
Mitigation:
-
pH Optimization: Screen a range of pH values to identify the pH of maximum stability.
-
Temperature Control: Store the ADC at lower temperatures to reduce the rate of hydrolysis.
-
-
-
Oxidation: Oxidation of susceptible amino acid residues (e.g., methionine, cysteine) can lead to peptide bond cleavage.
-
Mitigation:
-
Minimize Oxidizing Agents: Protect the ADC from exposure to light and trace metal ions, which can catalyze oxidation.
-
Antioxidants: Consider the inclusion of antioxidants like methionine or tryptophan in the formulation.
-
-
-
Enzymatic Degradation: Residual host cell proteases from the manufacturing process can contribute to fragmentation.
-
Mitigation:
-
Ensure robust purification processes to remove residual proteases.
-
-
Data Presentation: Impact of Temperature on ADC Fragmentation
| Temperature | Time (Days) | Monomer (%) | Fragment (%) |
| 4°C | 0 | 98.5 | 1.5 |
| 30 | 97.8 | 2.2 | |
| 60 | 97.1 | 2.9 | |
| 25°C | 0 | 98.5 | 1.5 |
| 30 | 95.2 | 4.8 | |
| 60 | 92.3 | 7.7 | |
| 40°C | 0 | 98.5 | 1.5 |
| 7 | 90.1 | 9.9 | |
| 14 | 85.6 | 14.4 |
Note: Data are illustrative and will vary depending on the specific ADC and formulation.
Issue 3: Drug Deconjugation
Drug deconjugation refers to the premature cleavage of the linker, leading to the release of the cytotoxic payload from the antibody. This can result in reduced efficacy and potential off-target toxicity.
Q1: My ADC is showing a loss of payload over time. What are the factors that influence drug deconjugation?
A1: The stability of the linker is the primary factor governing drug deconjugation. The choice of linker chemistry and the formulation environment play crucial roles.
Possible Causes & Troubleshooting Steps:
-
Linker Instability: The chemical nature of the linker determines its stability in circulation.
-
Mitigation:
-
Linker Selection: Choose a linker with appropriate stability for the intended application. For example, non-cleavable linkers are generally more stable in circulation than some cleavable linkers.
-
Linker Chemistry: For maleimide-based linkers, ensure complete succinimide (B58015) ring hydrolysis to the more stable ring-opened form to prevent retro-Michael reactions that can lead to deconjugation.
-
-
-
Formulation pH: The pH of the formulation can affect the stability of certain linkers.
-
Mitigation:
-
pH Screening: Conduct stability studies at different pH values to determine the optimal pH for linker stability.
-
-
-
Presence of Reactive Species: Certain components in the formulation or impurities could potentially react with and cleave the linker.
-
Mitigation:
-
Ensure high purity of all formulation components.
-
-
Signaling Pathway: ADC Deconjugation and its Consequences
Caption: Consequences of premature ADC deconjugation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess ADC stability.
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
Objective: To separate and quantify high molecular weight aggregates and low molecular weight fragments from the ADC monomer.[6]
Materials:
-
SEC-HPLC system with a UV detector
-
Size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
-
ADC sample
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm filter if necessary.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Chromatographic Separation: Run the separation under isocratic conditions for a sufficient time to allow for the elution of all species (typically 15-30 minutes).
-
Data Analysis: Monitor the elution profile at 280 nm. Integrate the peak areas corresponding to the aggregate, monomer, and fragment species. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) Determination
Objective: To separate ADC species with different drug loads based on their hydrophobicity and to calculate the average DAR.[7]
Materials:
-
HIC-HPLC system with a UV detector
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
ADC sample
Procedure:
-
System Preparation: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Injection: Inject the prepared sample onto the column.
-
Chromatographic Separation: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).
-
Data Analysis: Monitor the elution profile at 280 nm. Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each species × DAR of each species) / 100
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Deconjugation Analysis
Objective: To identify and quantify the extent of drug deconjugation by measuring the masses of the ADC species.[8]
Materials:
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)
-
Reversed-phase column suitable for proteins (e.g., C4 column)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
ADC sample
Procedure:
-
System Preparation: Equilibrate the column with the initial mobile phase conditions.
-
Sample Preparation: Dilute the ADC sample in an appropriate buffer. For analysis of the antibody subunits, the sample may be reduced with a reducing agent like DTT.
-
Injection: Inject the sample onto the LC column.
-
Chromatographic Separation: Elute the ADC or its subunits using a gradient of increasing Mobile Phase B.
-
Mass Spectrometry Analysis: Acquire mass spectra of the eluting species.
-
Data Analysis: Deconvolute the mass spectra to determine the masses of the different ADC species. The presence of species with masses corresponding to the unconjugated antibody or antibody subunits indicates deconjugation. Quantify the relative abundance of these species to determine the extent of deconjugation.
Frequently Asked Questions (FAQs)
Q1: Why is aggregation a major concern for ADC development? A1: Aggregation can negatively impact ADCs in several ways:
-
Reduced Efficacy: Aggregates may have reduced binding affinity to the target antigen.
-
Increased Immunogenicity: The presence of aggregates can trigger an unwanted immune response in patients.
-
Altered Pharmacokinetics: Aggregates are often cleared from circulation more rapidly than the monomeric ADC.
-
Manufacturing Challenges: Aggregation can lead to product loss during purification and fill-finish operations.[1]
Q2: What is the ideal Drug-to-Antibody Ratio (DAR) for an ADC? A2: The optimal DAR is a balance between efficacy and safety. A higher DAR can increase potency but may also lead to greater aggregation, faster clearance, and increased toxicity. A lower DAR may be better tolerated but could have reduced efficacy. The ideal DAR is specific to each ADC and must be determined empirically.
Q3: How can I prevent fragmentation during long-term storage? A3: To minimize fragmentation, it is crucial to optimize the formulation and storage conditions. This includes identifying the pH of maximum stability, storing at a consistently low temperature, and protecting the ADC from light. Lyophilization (freeze-drying) is a common strategy to enhance the long-term stability of ADCs and reduce the risk of fragmentation in the solid state.
Q4: What is the difference between cleavable and non-cleavable linkers in terms of stability? A4: Cleavable linkers are designed to release the payload under specific conditions found inside the target cell (e.g., low pH, presence of certain enzymes). While this allows for efficient payload release, they can sometimes be susceptible to premature cleavage in circulation. Non-cleavable linkers are generally more stable in the bloodstream and release the payload after the antibody is degraded within the lysosome. The choice of linker depends on the desired mechanism of action and the specific characteristics of the target and payload.
Q5: What are the key considerations for developing a lyophilized ADC formulation? A5: Key considerations include:
-
Selection of Lyoprotectants: Sugars like sucrose and trehalose (B1683222) are essential to protect the ADC from freezing and drying stresses.
-
Bulking Agents: Mannitol is often used to ensure a robust cake structure.
-
Cycle Optimization: The freezing, primary drying, and secondary drying steps must be carefully optimized to prevent cake collapse and ensure low residual moisture.
-
Reconstitution: The lyophilized cake should be readily reconstituted to a clear solution without aggregation.
Experimental Workflow for ADC Stability Assessment
Caption: General workflow for assessing ADC stability.
References
- 1. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. pharmtech.com [pharmtech.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Val-Cit Linker Cleavage In Vitro
Welcome to the technical support center for optimizing the in vitro cleavage of Valine-Citrulline (Val-Cit) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Section 1: Troubleshooting and FAQs
This section provides quick answers and solutions to common problems encountered during in vitro Val-Cit linker cleavage experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of intended cleavage for a Val-Cit linker?
A1: The Val-Cit linker is designed for selective cleavage by the lysosomal protease Cathepsin B.[1] This enzyme is often overexpressed in the tumor microenvironment.[][3] Following the internalization of an antibody-drug conjugate (ADC) into a target cancer cell, the linker is exposed to Cathepsin B in the lysosome, leading to the release of the cytotoxic payload.[4][]
Q2: My Cathepsin B activity is lower than expected. What are the common causes and how can I improve it?
A2: Low Cathepsin B activity can be due to several factors:
-
Suboptimal pH: Cathepsin B activity is highly dependent on pH, with an optimal range typically between 4.5 and 6.2.[6]
-
Incorrect Buffer Composition: The assay buffer must contain a reducing agent, such as dithiothreitol (B142953) (DTT), to maintain the active site cysteine in a reduced state.[6]
-
Enzyme Inactivity: Ensure the recombinant Cathepsin B is properly activated, as many commercial enzymes require an activation step. Also, verify the storage conditions and age of the enzyme, as repeated freeze-thaw cycles can lead to a loss of activity.[6]
-
Substrate Issues: Confirm the concentration and integrity of your substrate. Fluorogenic substrates should be protected from light to prevent photobleaching.[6]
Q3: I am observing premature cleavage of the Val-Cit linker in my control experiments (e.g., in mouse plasma). What could be the cause?
A3: Premature cleavage of Val-Cit linkers, particularly in mouse models, can be caused by enzymes other than Cathepsin B.
-
Mouse Carboxylesterase 1C (Ces1C): This enzyme, present in rodent plasma, is known to hydrolyze the Val-Cit dipeptide, leading to off-target toxicity and reduced efficacy in preclinical rodent models.[1][7][8]
-
Human Neutrophil Elastase (NE): Secreted by neutrophils, this enzyme can also cleave the Val-Cit linker, potentially leading to neutropenia.[1][9][10]
Q4: How can I minimize off-target cleavage of the Val-Cit linker?
A4: To minimize off-target cleavage, consider the following strategies:
-
Linker Modification: Introducing a hydrophilic group, such as a glutamic acid residue at the P3 position to create a Glu-Val-Cit (EVCit) linker, has been shown to significantly reduce susceptibility to Ces1C cleavage while maintaining sensitivity to Cathepsin B.[1][11]
-
Alternative Linker Chemistries: Evaluate linkers that are not susceptible to off-target enzymes, such as triglycyl peptide linkers or exolinker designs.[1]
Q5: What is the role of the PABC (p-aminobenzyl carbamate) group in many Val-Cit linkers?
A5: The PABC group acts as a self-immolative spacer.[3][7] After Cathepsin B cleaves the amide bond between Citrulline and PABC, the PABC moiety undergoes a 1,6-elimination reaction, which in turn releases the unmodified payload.[7][12] This is crucial for the efficient release of the active drug.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Cleavage | 1. Inactive Cathepsin B.[6] 2. Suboptimal buffer pH.[6] 3. Absence of a reducing agent (e.g., DTT).[6] 4. Degraded substrate. | 1. Activate the enzyme according to the manufacturer's protocol. Avoid repeated freeze-thaw cycles. 2. Ensure the assay buffer pH is within the optimal range (typically 4.5-5.5 for lysosomal simulation).[4] 3. Add a sufficient concentration of a reducing agent like DTT to the assay buffer. 4. Use a fresh, properly stored substrate. Protect fluorogenic substrates from light.[6] |
| High Background Signal | 1. Substrate instability/autohydrolysis. 2. Contaminated reagents. | 1. Run a substrate-only control (no enzyme) to assess background fluorescence/signal. 2. Use fresh, high-purity reagents and sterile consumables. |
| Inconsistent Results | 1. Inaccurate pipetting.[6] 2. Incomplete mixing of reagents.[6] 3. "Edge effects" in microplates.[6] | 1. Use calibrated pipettes and ensure accurate, consistent pipetting. 2. Gently mix the reaction components thoroughly. 3. Avoid using the outer wells of the microplate for samples; instead, fill them with buffer or water to minimize evaporation and temperature gradients.[6] |
| Premature Cleavage in Controls | 1. Presence of other proteases (e.g., Ces1C in mouse plasma, neutrophil elastase).[1][10] | 1. For specificity control, include a Cathepsin B inhibitor in a separate reaction.[1] 2. If working with mouse plasma, consider using a modified linker (e.g., EVCit) that is less susceptible to Ces1C.[1] |
Section 2: Experimental Protocols and Data
Detailed Methodologies
Protocol 1: In Vitro Cathepsin B Cleavage Assay using a Fluorogenic Substrate
This protocol is a high-throughput method to screen linker sequences for their susceptibility to cleavage.[4]
-
Objective: To determine the rate of linker cleavage by Cathepsin B.
-
Materials:
-
Recombinant human Cathepsin B
-
Fluorogenic peptide-AMC substrate (e.g., Z-Val-Cit-AMC)
-
Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Activate Cathepsin B: Prepare a solution of Cathepsin B in an activation buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0) and incubate at room temperature for 15 minutes.[13]
-
Prepare Substrate Solution: Dilute the fluorogenic substrate in the assay buffer to the desired final concentration. Protect the solution from light.[6]
-
Initiate Reaction: In the microplate, add the activated Cathepsin B solution. Initiate the reaction by adding the substrate solution.
-
Measure Fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically (e.g., every 5 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths for the AMC fluorophore (e.g., Ex/Em = 380/460 nm).[6][13]
-
Data Analysis: Calculate the rate of cleavage from the slope of the fluorescence versus time plot.
-
Protocol 2: In Vitro ADC Cleavage Assay by LC-MS
This protocol is used to quantify the release of the payload from an ADC.
-
Objective: To determine the rate of payload release from an ADC in the presence of Cathepsin B.
-
Materials:
-
ADC with a Val-Cit linker
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)[1]
-
Quenching solution (e.g., 2% formic acid)
-
Incubator at 37°C
-
LC-MS system
-
-
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the assay buffer.
-
Initiate Reaction: Add activated Cathepsin B to the ADC mixture. A typical final enzyme concentration is in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).[4]
-
Incubation: Incubate the reaction at 37°C.[4]
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[4]
-
Quench Reaction: Stop the reaction by adding the quenching solution.
-
LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Optimal pH | 4.5 - 6.2[6] | Highly substrate-dependent. The lysosomal environment is typically pH 4.5-5.5.[4] |
| Temperature | 37°C[4] | Mimics physiological conditions. |
| Reducing Agent | 5-10 mM DTT[1][6] | Essential for maintaining Cathepsin B activity. |
| Cathepsin B Concentration | Nanomolar range (e.g., 20 nM)[4] | Should be optimized for each specific assay. |
| ADC/Substrate Concentration | Micromolar range (e.g., 1 µM for ADC)[4] | Should be optimized for each specific assay. |
Section 3: Visual Guides
Signaling Pathways and Workflows
Caption: Val-Cit Linker Cleavage Pathway in a Target Cell.
Caption: Troubleshooting Workflow for In Vitro Cleavage Assays.
References
- 1. benchchem.com [benchchem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
How to address premature payload release from Val-Cit linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs).
Troubleshooting Guide
This guide addresses specific issues that may arise during preclinical development of ADCs utilizing Val-Cit linkers.
Issue: Premature Drug Release Observed in Preclinical Mouse Models
-
Possible Cause : The Val-Cit linker is known to be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma that can hydrolyze the dipeptide.[1][2][3][4] This leads to premature payload release, which can cause off-target toxicity and reduce the ADC's efficacy in preclinical rodent models.[1][5] The Val-Cit linker is generally stable in human plasma.[6][7]
-
Troubleshooting Steps :
-
Confirm Ces1C Sensitivity : Conduct an in vitro plasma stability assay using mouse plasma. Compare the stability of your Val-Cit ADC against a control ADC with a more stable or non-cleavable linker.[1]
-
Utilize Ces1C Knockout Models : If available, perform in vivo studies using Ces1C knockout mice to confirm if premature payload release is mitigated.[1][8]
-
Modify the Linker : Introduce a hydrophilic amino acid, such as glutamic acid (Glu), at the P3 position to create a Glu-Val-Cit (EVCit) linker. This modification has been shown to dramatically improve ADC half-life in mouse models (from ~2 days to ~12 days) by providing resistance to Ces1C cleavage while maintaining sensitivity to the intended lysosomal protease, Cathepsin B.[1][5][9]
-
Evaluate Alternative Linkers : Consider alternative linker chemistries not susceptible to Ces1C, such as triglycyl peptide linkers or exolinker designs.[1][8]
-
Issue: Evidence of Off-Target Toxicity, Specifically Neutropenia, in Human Cell-Based Assays or In Vivo Studies
-
Possible Cause : Premature drug release may be mediated by human neutrophil elastase (NE), a serine protease secreted by neutrophils that can cleave the Val-Cit linker.[6][10][11][12] This can lead to toxic effects on neutrophils and other cells in the bone marrow, resulting in neutropenia.[4][10][12]
-
Troubleshooting Steps :
-
Assess NE Sensitivity : Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase and monitor for payload release over time.[1][6]
-
Linker Modification : Incorporate amino acids that confer resistance to NE cleavage. Adding a glutamic acid residue (e.g., Glu-Val-Cit) or repositioning the cleavable peptide in an "exolinker" format can prevent premature payload detachment mediated by NE.[10][13] Replacing valine with glycine (B1666218) to create a glutamic acid-glycine-citrulline (EGCit) tripeptide has also been shown to resist NE-mediated degradation.[1]
-
Consider Alternative Payloads : If linker modification is not feasible, evaluate a different payload with a wider therapeutic window to mitigate the toxic effects of premature release.
-
Issue: ADC Aggregation and Low Drug-to-Antibody Ratio (DAR) Observed
-
Possible Cause : The Val-Cit p-aminobenzylcarbamate (PAB) linker, especially when combined with a hydrophobic payload like MMAE, is inherently hydrophobic.[6][10] This hydrophobicity can lead to ADC aggregation, particularly at higher DARs (above 3-4), which negatively impacts manufacturing, pharmacokinetics, and safety.[1][10][14]
-
Troubleshooting Steps :
-
Introduce Hydrophilic Moieties : Modify the linker by incorporating hydrophilic elements. The addition of a glutamic acid residue (Glu-Val-Cit) increases the hydrophilicity of the linker.[5][9]
-
Utilize Hydrophilic Scaffolds : Employ hydrophilic polymer scaffolds such as PEG, polysarcosine, or peptides to mask the hydrophobicity of the payload and linker.[10]
-
Explore Exolinkers : The exolinker design repositions the cleavable peptide to better mask payload hydrophobicity, allowing for higher DARs without significant aggregation.[10][13][14]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary intended cleavage mechanism for a Val-Cit linker?
-
A1: The Val-Cit linker is designed to be stable in systemic circulation and selectively cleaved by lysosomal proteases, primarily Cathepsin B, which is often overexpressed in the tumor microenvironment.[1][6][11][15] Following internalization of the ADC into the target cancer cell, the linker is exposed to Cathepsin B in the lysosome, leading to the release of the cytotoxic payload.[1][11][] Other cathepsins, such as K and L, may also contribute to cleavage.[8]
-
-
Q2: Why is my Val-Cit ADC unstable in mouse plasma but stable in human plasma?
-
Q3: What is the "bystander effect" and how does the Val-Cit linker contribute to it?
-
A3: The bystander effect is the ability of an ADC to kill not only the targeted antigen-positive cancer cells but also adjacent antigen-negative cells.[17][18] The Val-Cit linker, upon cleavage, releases a membrane-permeable payload (like MMAE).[19][20] This payload can diffuse out of the target cell and kill neighboring tumor cells, which is crucial for treating heterogeneous tumors where not all cells express the target antigen.[18][19]
-
Data Summary
Table 1: Impact of Linker Modification on ADC Stability in Mouse Models
| Linker Type | Key Feature | Half-life in Mouse Model | Reference |
|---|---|---|---|
| Val-Cit (VCit) | Standard dipeptide | ~2 days | [5] |
| Glu-Val-Cit (EVCit) | Added glutamic acid residue | ~12 days |[5] |
Table 2: Linker Susceptibility to Key Proteases
| Linker | Intended Cleavage (Cathepsin B) | Premature Cleavage (Mouse Ces1C) | Premature Cleavage (Human NE) |
|---|---|---|---|
| Val-Cit | Yes[1][15] | Yes[2][3] | Yes[6][10] |
| Glu-Val-Cit | Yes[1][9] | No[5][9] | Resistant[10] |
| Exolinker | Yes[10] | No[10][21] | No[10][13] |
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Objective : To assess the stability of an ADC with a Val-Cit linker in plasma from different species.
-
Materials :
-
ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for analysis
-
-
Methodology :
-
Dilute the ADC to a final concentration (e.g., 1 mg/mL) in pre-warmed plasma from each species in separate tubes.[1]
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Immediately quench the reaction by diluting the aliquot in cold PBS or stop the reaction with cold acetonitrile.[1]
-
Process the samples to remove plasma proteins (e.g., protein precipitation or solid-phase extraction).[22][23]
-
Analyze the supernatant by LC-MS to quantify the amount of released payload and/or intact ADC.[22][24]
-
Plot the concentration of released payload or the percentage of intact ADC over time to determine stability.
-
Protocol 2: Lysosomal Cleavage Assay
-
Objective : To evaluate the cleavage of the Val-Cit linker by lysosomal proteases.
-
Materials :
-
ADC construct
-
Rat or human liver lysosomal fractions
-
Cathepsin B inhibitor (optional, for specificity control)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)
-
Incubator at 37°C
-
LC-MS system for analysis
-
-
Methodology :
-
Prepare a reaction mixture containing the ADC (e.g., final concentration ~10 µM) in the assay buffer.[1]
-
Add the lysosomal fraction to the reaction mixture. For a negative control, add a Cathepsin B inhibitor to a separate reaction.[1][8]
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the reaction.
-
Stop the reaction by adding an equal volume of cold acetonitrile.[1]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of released payload.[1]
-
Plot the concentration of the released payload over time to determine the cleavage kinetics.
-
Visual Guides
Caption: Intended vs. premature cleavage pathways for Val-Cit linkers.
Caption: Troubleshooting workflow for premature payload release.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design | Semantic Scholar [semanticscholar.org]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates | bioRxiv [biorxiv.org]
- 13. adcreview.com [adcreview.com]
- 14. Exolinkers: A New Strategy to Overcome Val-Cit Linker Drawbacks - www.pharmasources.com [pharmasources.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 17. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 18. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Challenges of free payload concentration analysis in ADC studies | ICON plc [iconplc.com]
- 24. blog.crownbio.com [blog.crownbio.com]
Validation & Comparative
A Head-to-Head Comparison of Val-Cit-PAB-MMAF and Val-Cit-PAB-MMAE In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Selecting Your Auristatin Payload
In the landscape of antibody-drug conjugates (ADCs), the Val-Cit-PAB linker system is a well-established platform for delivering potent cytotoxic agents to tumor cells. The choice of payload conjugated to this linker, however, can significantly influence the ADC's therapeutic window and mechanism of action. Among the most prominent payloads are the auristatin derivatives, monomethyl auristatin F (MMAF) and monomethyl auristatin E (MMAE). Both are highly potent tubulin inhibitors that induce cell cycle arrest and apoptosis.[1]
This guide provides an objective comparison of the in vitro efficacy of Val-Cit-PAB-MMAF and Val-Cit-PAB-MMAE, supported by experimental data, to inform the strategic selection of these critical ADC components.
Core Mechanism of Action: A Shared Pathway
ADCs equipped with either a Val-Cit-PAB-MMAF or -MMAE payload follow a similar intracellular trafficking and activation pathway. The process begins with the ADC binding to a specific antigen on the surface of a cancer cell, leading to its internalization.[2] Once inside the cell's lysosome, the Val-Cit linker is cleaved by the enzyme Cathepsin B, which is often upregulated in tumor cells. This cleavage initiates the self-immolation of the PAB spacer, releasing the active MMAF or MMAE payload into the cytoplasm.[2] The released auristatin then binds to tubulin, disrupting microtubule dynamics, which leads to G2/M phase cell cycle arrest and ultimately, apoptosis.[1][3]
The Deciding Factor: Physicochemical Properties
The fundamental distinction between MMAF and MMAE lies in their chemical structure, which dictates their physicochemical properties and, consequently, their biological activity. MMAF possesses a charged C-terminal phenylalanine residue, rendering it more hydrophilic and significantly less permeable to cell membranes.[1][4] In contrast, MMAE is a neutral, more hydrophobic molecule, which allows it to more readily diffuse across cell membranes.[1][5] This difference is the primary driver of their divergent performance in vitro, particularly concerning the bystander effect.
Quantitative Data Summary
The following tables summarize the key in vitro performance differences between ADCs constructed with Val-Cit-PAB-MMAF and Val-Cit-PAB-MMAE.
| Parameter | Val-Cit-PAB-MMAF | Val-Cit-PAB-MMAE | Reference |
| Payload Type | Hydrophilic, charged auristatin derivative | Hydrophobic, neutral auristatin derivative | [1][4] |
| Membrane Permeability | Low | High | [1][6][7] |
| In Vitro Potency (IC50) | Generally higher (less potent) as a free drug, but comparable to MMAE when delivered via an ADC to antigen-positive cells. | Generally lower (more potent) as a free drug. | [5][][9] |
| Bystander Effect | Minimal to none | Potent | [1][5] |
| In Vitro Stability | Payload and linker are stable in human plasma and lysosomal extracts. | Payload and linker are stable in human plasma and lysosomal extracts. | [3] |
Table 1: Key In Vitro Performance Characteristics
| Assay | Cell Lines | Val-Cit-PAB-MMAF ADC | Val-Cit-PAB-MMAE ADC | Reference |
| Cytotoxicity (IC50) | Karpas 299 (CD30+) | Potently cytotoxic | Potently cytotoxic | [9] |
| Cytotoxicity (IC50) | Karpas-35R (CD30-) | > 5 µg/mL (inactive) | > 5 µg/mL (inactive) | [9] |
| Bystander Killing (Co-culture) | HER2+ (NCI N87) and HER2- (HCT116) | No significant killing of HER2- cells observed in conditioned media transfer assay. | Conditioned media from ADC-treated HER2+ cells was cytotoxic to HER2- cells. | [7] |
Table 2: Comparative In Vitro Efficacy Data
The Bystander Effect: A Critical Distinction
The most significant divergence in the in vitro efficacy of these two payloads is the bystander effect. This phenomenon, where the cytotoxic payload released from a target cell kills adjacent, antigen-negative cells, is crucial for treating heterogeneous tumors.[5]
Due to its high membrane permeability, MMAE can diffuse out of the target cell after its release and kill neighboring cells, leading to a potent bystander effect.[2][7] Conversely, the charged nature of MMAF restricts its passage across the cell membrane, effectively trapping it within the target cell and resulting in a minimal, if any, bystander effect.[6][9]
Experimental Protocols
Detailed methodologies are essential for the accurate in vitro comparison of ADC efficacy.
In Vitro Cytotoxicity Assay (e.g., MTT/XTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cell population by 50% (IC50).
Workflow:
Methodology:
-
Cell Seeding: Plate tumor cells (e.g., 5,000-10,000 cells/well) in a 96-well microplate and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the Val-Cit-PAB-MMAF and Val-Cit-PAB-MMAE ADCs in culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-120 hours) at 37°C with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT or XTT) to each well and incubate for 2-4 hours. For MTT, a solubilization step is required to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot the percent viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
In Vitro Bystander Effect Co-Culture Assay
This assay is designed to quantify the ability of an ADC to kill antigen-negative cells when they are in the presence of antigen-positive cells.
Methodology:
-
Cell Line Preparation: Use an antigen-positive cell line and an antigen-negative cell line that is sensitive to the payload. The antigen-negative cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[2]
-
Co-Culture Seeding: Seed a mixture of the antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3, 3:1).[10]
-
ADC Treatment: Treat the co-cultured cells with serial dilutions of the ADCs.
-
Incubation: Incubate the plate for 72-120 hours.
-
Imaging and Analysis: Use a high-content imager or fluorescence microscope to count the number of viable fluorescent (antigen-negative) cells in each well.
-
Data Interpretation: Compare the viability of the antigen-negative cells in the co-culture treated with the ADC to those cultured alone and treated with the ADC. A significant decrease in the viability of the antigen-negative cells in the co-culture is indicative of a bystander effect.[10]
Conclusion: A Strategic Choice
The selection between Val-Cit-PAB-MMAF and Val-Cit-PAB-MMAE is a critical decision in ADC design that should be guided by the specific therapeutic context.
-
Val-Cit-PAB-MMAE is the preferred choice when a potent bystander effect is desired. Its high membrane permeability allows it to effectively eradicate surrounding antigen-negative tumor cells, making it particularly advantageous for treating heterogeneous tumors. However, this property may also increase the risk of off-target toxicity.[1]
-
Val-Cit-PAB-MMAF , with its limited cell permeability and contained cytotoxicity, offers a potentially safer profile .[1][] The absence of a significant bystander effect makes it a suitable candidate for treating tumors with homogenous antigen expression or when minimizing toxicity to surrounding healthy tissue is a primary concern. The reduced risk of off-target effects may allow for higher dosing and a wider therapeutic window.[1]
Ultimately, a thorough in vitro evaluation, utilizing the protocols outlined in this guide, is essential for making an informed decision that balances potent anti-tumor activity with a favorable safety profile.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Precision Chemoradiotherapy for HER2 Tumors Using Antibody Conjugates of an Auristatin Derivative with Reduced Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to MMAF and MMAE Payloads for Targeted Therapy
For researchers, scientists, and drug development professionals in the field of oncology, the selection of a cytotoxic payload is a critical decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). Among the most prominent payloads are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), two synthetic and highly potent analogs of the natural antimitotic agent dolastatin 10.[1][2] Both function by inhibiting tubulin polymerization, a crucial process for cell division, which ultimately leads to cell cycle arrest in the G2/M phase and programmed cell death (apoptosis).[3][4][5][6]
Despite their shared mechanism, a subtle structural variation between MMAE and MMAF leads to significant differences in their physicochemical properties and biological activities. This guide provides an objective, data-driven comparison to illuminate these differences and inform payload selection for targeted cancer therapy.
Mechanism of Action: A Shared Pathway to Cell Death
ADCs armed with either MMAE or MMAF follow a multi-step process to deliver their cytotoxic payload to cancer cells. The monoclonal antibody component of the ADC selectively binds to a specific antigen on the surface of a tumor cell. Following binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis, and trafficked to lysosomes.[7][8] Inside the acidic environment of the lysosome, proteases cleave the linker connecting the antibody and the payload, releasing the active auristatin derivative into the cytoplasm.[1][][10] The freed payload then binds to tubulin, disrupting the microtubule network, which is essential for forming the mitotic spindle during cell division.[3][11] This disruption triggers the spindle assembly checkpoint, leading to a prolonged halt in the G2/M phase of the cell cycle and the subsequent initiation of apoptosis.[3]
Caption: General mechanism of action for an MMAE/MMAF-based Antibody-Drug Conjugate (ADC).
Core Comparison: The Decisive Structural Difference
The fundamental distinction between MMAE and MMAF lies at the C-terminus of the peptide chain. MMAF features a phenylalanine residue, which is negatively charged at physiological pH.[4][5][12] In contrast, MMAE has a neutral, uncharged C-terminus.[2] This single chemical modification dramatically alters the molecules' ability to cross cell membranes, giving rise to their distinct therapeutic profiles.
Physicochemical and Biological Properties
| Property | MMAE (Vedotin) | MMAF (Mafodotin) | References |
| C-Terminus | Neutral, uncharged | Phenylalanine (negatively charged) | [2][5][12] |
| Cell Membrane Permeability | High (more hydrophobic/lipophilic) | Low (more hydrophilic) | [8][12][13][14][15] |
| Bystander Killing Effect | Potent | Minimal to None | [8][12][13][15][16] |
| Free Drug Potency | Generally more potent (lower IC50) | Generally less potent (higher IC50) | [12][13][14] |
| Associated Toxicities | Neutropenia, Peripheral Neuropathy | Ocular toxicities, Thrombocytopenia | [17] |
| Therapeutic Application | Ideal for heterogeneous tumors | Suited for applications requiring high target specificity and lower off-target risk | [2][12] |
The Bystander Effect: A Key Differentiator
The most significant consequence of the structural difference is the bystander killing effect.[12]
-
MMAE: Due to its high membrane permeability, MMAE released inside a target antigen-positive cell can diffuse into the surrounding tumor microenvironment and kill adjacent antigen-negative cancer cells.[7][8][15] This bystander effect is a crucial advantage when treating heterogeneous tumors, where not all cells express the target antigen.[2][12]
-
MMAF: The charged nature of MMAF renders it largely impermeable to cell membranes.[13][16] Once released, it remains trapped within the target cell, leading to a highly localized cytotoxic effect with little to no bystander killing.[12][15] This contained activity can be advantageous for reducing off-target toxicity to nearby healthy tissues.[2][18]
Caption: MMAE's permeability enables bystander killing, unlike the trapped, localized effect of MMAF.
Performance Data: In Vitro and In Vivo Comparisons
The differences in physicochemical properties translate to distinct performance profiles in preclinical models.
In Vitro Cytotoxicity
As a free drug, MMAE consistently demonstrates higher potency (lower IC50 values) than MMAF across various cell lines, primarily because its superior cell permeability allows for more efficient entry into cells.[14][19] However, when conjugated to an antibody, MMAF can be just as effective as MMAE at killing antigen-positive target cells, as the antibody-mediated internalization bypasses the need for passive diffusion.[14]
| Cell Line | Target | Payload | IC50 (nmol/L) | Reference |
| NCI N87 | HER2 | Free MMAE | 0.7 | [14] |
| NCI N87 | HER2 | Free MMAF | 88.3 | [14] |
| NCI N87 | HER2 | Trastuzumab-MMAF | 0.09 | [14] |
| OE19 | HER2 | Free MMAE | 1.5 | [14] |
| OE19 | HER2 | Free MMAF | 386.3 | [14] |
| OE19 | HER2 | Pertuzumab-MMAF | 0.16 | [14] |
| HCT116 | HER2-negative | Free MMAE | 8.8 | [14] |
| HCT116 | HER2-negative | Free MMAF | 8,944 | [14] |
In Vivo Efficacy
In animal models, both MMAE- and MMAF-based ADCs have demonstrated potent anti-tumor activity. The choice between them often depends on the tumor model. In heterogeneous tumors with varied antigen expression, MMAE-ADCs may show superior efficacy due to the bystander effect.[13] Conversely, MMAF-ADCs can offer a wider therapeutic window due to reduced off-target toxicity, allowing for higher dosing.[14] For instance, in one study, T-MMAF-treated mice had a higher ratio of tumor-to-muscle drug delivery compared to T-MMAE, indicating greater target specificity.[14]
| ADC | Target | Tumor Model | Efficacy Outcome | Reference |
| cAC10-vcMMAE | CD30 | Admixed CD30+ / CD30- Xenograft | Potent bystander killing and tumor growth inhibition | [13] |
| cAC10-vcMMAF | CD30 | Admixed CD30+ / CD30- Xenograft | Lacked bystander killing; continuous tumor growth | [13] |
| Trastuzumab-MMAF | HER2 | HER2-rich Xenograft | Significant tumor control and improved survival when combined with radiation | [14] |
| Chi-Tn-MMAF | Tn Antigen | Jurkat Xenograft (Leukemia) | Significant tumor growth inhibition compared to control | [18] |
Clinical Landscape
Both MMAE and MMAF are payloads in several FDA-approved and clinical-stage ADCs, highlighting their therapeutic importance.
| Payload | Approved ADC | Target | Indication(s) |
| MMAE | Adcetris® (Brentuximab vedotin) | CD30 | Hodgkin lymphoma, Anaplastic Large Cell Lymphoma |
| Polivy® (Polatuzumab vedotin) | CD79b | Diffuse Large B-cell Lymphoma | |
| Padcev® (Enfortumab vedotin) | Nectin-4 | Urothelial Cancer | |
| Tivdak® (Tisotumab vedotin) | Tissue Factor | Cervical Cancer | |
| MMAF | Blenrep® (Belantamab mafodotin)* | BCMA | Multiple Myeloma |
*Note: Blenrep's market withdrawal was announced in November 2022 following the request of the FDA.[5]
Experimental Protocols
Reproducible and rigorous experimental design is crucial for evaluating and comparing ADC performance. Below are generalized protocols for key assays.
In Vitro Cytotoxicity Assay
This assay determines the concentration of an ADC required to inhibit the growth of 50% of a cancer cell population (IC50).
-
Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADC, free payload (MMAE/MMAF), and relevant controls in culture medium. Remove the old medium from the cells and add the drug-containing medium.
-
Incubation: Incubate the plates for a defined period (e.g., 72-120 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Add a viability reagent such as MTT or AlamarBlue to each well and incubate for 2-4 hours.[20][21]
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Normalize the readings to untreated control wells and plot cell viability against drug concentration. Calculate the IC50 value using non-linear regression analysis.
Bystander Effect Co-Culture Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells when they are in the presence of antigen-positive cells.[12][16]
-
Cell Seeding: Co-culture a mixture of antigen-positive (e.g., BT-474) and fluorescently-labeled antigen-negative (e.g., MCF-7) cells in a 96-well plate. The ratio can be varied (e.g., 1:1, 1:3).
-
Treatment: Treat the co-culture with serial dilutions of the ADC for 72-120 hours.
-
Analysis: Use imaging cytometry or flow cytometry to specifically quantify the viability of the fluorescent antigen-negative cell population.
-
Comparison: Compare the viability of the antigen-negative cells in the co-culture to their viability when cultured alone and treated with the same ADC concentration. A significant decrease in viability in the co-culture indicates a bystander effect.[2]
In Vivo Tumor Xenograft Study
This study assesses the anti-tumor efficacy of an ADC in a living organism.
-
Animal Model: Use immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[18] For bystander studies, an admixture of antigen-positive and antigen-negative cells can be used.[13]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment and control groups.
-
Treatment: Administer the ADC and controls (e.g., vehicle, unconjugated antibody) intravenously at specified doses and schedules (e.g., once weekly for 3 weeks).[18]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.[18]
-
Endpoint: Euthanize animals when tumors in the control group reach a predetermined size (e.g., 1000-2000 mm³), or based on other ethical endpoints.[18]
-
Data Analysis: Plot the mean tumor volume for each group over time to assess tumor growth inhibition.
Caption: A typical experimental workflow for in vivo efficacy studies of ADCs.
Conclusion and Strategic Selection
The choice between MMAE and MMAF is a strategic decision that hinges on the specific therapeutic context, including the target antigen's expression pattern and the tumor's characteristics.
-
MMAE is the payload of choice for treating heterogeneous tumors where its potent bystander effect can overcome the challenge of varied antigen expression, leading to a more comprehensive anti-tumor response. However, this power comes with a higher risk of off-target toxicity, which must be carefully managed.[2][12]
-
MMAF offers a more targeted and contained approach. Its limited cell permeability minimizes the bystander effect, which can translate to a more favorable safety profile and a wider therapeutic window.[2][16] This makes it a strong candidate for ADCs targeting antigens that are also expressed at low levels on healthy tissues or for highly vascularized tumors where leakage could be a concern.
Ultimately, both MMAE and MMAF are powerful, clinically validated payloads. A thorough understanding of their distinct properties, supported by rigorous preclinical evaluation, is essential for designing the next generation of successful and safe antibody-drug conjugates.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 6. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. adcreview.com [adcreview.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. benchchem.com [benchchem.com]
- 17. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
In Vivo Validation of Val-Cit-PAB-MMAF ADC Antitumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antitumor activity of Antibody-Drug Conjugates (ADCs) featuring the Val-Cit-PAB-MMAF linker-payload system. We will analyze its performance against ADCs with alternative linkers and payloads, supported by experimental data from preclinical xenograft models. Detailed methodologies for the key experiments are also provided to ensure reproducibility and aid in the design of future studies.
Mechanism of Action: The Val-Cit-PAB-MMAF System
The Val-Cit-PAB-MMAF system is a sophisticated drug delivery platform designed for targeted cancer therapy. It consists of a monoclonal antibody (mAb) that selectively binds to a tumor-associated antigen, a potent cytotoxic agent (MMAF), and a linker system (Val-Cit-PAB) that connects the two.
The mechanism relies on a series of precisely orchestrated events:
-
Target Binding: The mAb component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The entire ADC-antigen complex is then internalized by the cancer cell through endocytosis.
-
Lysosomal Trafficking: The complex is transported to the lysosome, an acidic organelle within the cell containing various enzymes.
-
Enzymatic Cleavage: Inside the lysosome, the Valine-Citrulline (Val-Cit) dipeptide within the linker is recognized and cleaved by the enzyme Cathepsin B, which is often overexpressed in tumor cells.
-
Payload Release: This cleavage initiates the self-immolation of the p-aminobenzyl alcohol (PAB) spacer, leading to the release of the highly potent cytotoxic drug, Monomethyl Auristatin F (MMAF).
-
Induction of Apoptosis: Once released, MMAF, a potent inhibitor of tubulin polymerization, disrupts the microtubule network within the cancer cell. This interference with a critical component of the cellular skeleton leads to cell cycle arrest and ultimately, programmed cell death (apoptosis).
The following diagram illustrates this signaling pathway:
Comparative In Vivo Antitumor Activity
The following table summarizes the antitumor efficacy of a Trastuzumab-Val-Cit-PAB-MMAF ADC compared to alternative ADC constructs in a HER2-positive NCI-N87 human gastric cancer xenograft mouse model. This model is a well-established platform for evaluating the efficacy of HER2-targeted therapies.[1]
| ADC Construct | Linker Type | Payload | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Key Findings | Reference |
| Trastuzumab-Val-Cit-PAB-MMAF | Cleavable (Val-Cit) | MMAF | 5 mg/kg, single i.v. dose | ~85% | Potent antitumor activity with significant tumor growth delay. | Hypothetical data based on similar studies |
| Trastuzumab-Val-Cit-PAB-MMAE | Cleavable (Val-Cit) | MMAE | 10 mg/kg, i.v. on days 0, 7, 14 | ~90% | High efficacy, but potential for increased bystander effect and off-target toxicity due to higher membrane permeability of MMAE.[2] | [2] |
| Trastuzumab-mc-MMAF | Non-cleavable (mc) | MMAF | 5 mg/kg, single i.v. dose | ~75% | Reduced bystander effect due to intracellular release mechanism. May offer a better safety profile in some contexts.[3] | Hypothetical data based on similar studies |
| Trastuzumab-Val-Cit-PAB-DM1 | Cleavable (Val-Cit) | DM1 | 5 mg/kg, single i.v. dose | ~80% | Different class of microtubule inhibitor (maytansinoid). Demonstrates potent antitumor activity, providing an alternative payload strategy. | Hypothetical data based on similar studies |
Note: The data for Trastuzumab-Val-Cit-PAB-MMAF, Trastuzumab-mc-MMAF, and Trastuzumab-Val-Cit-PAB-DM1 are presented as hypothetical yet representative outcomes based on findings from similar preclinical studies to provide a comparative framework.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of different ADC technologies. Below is a representative protocol for a key in vivo efficacy study.
In Vivo Efficacy Study in a HER2-Positive Gastric Cancer Xenograft Model
1. Cell Line and Culture:
-
The human gastric carcinoma cell line NCI-N87, which overexpresses HER2, is used.[4]
-
Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO2.[4]
2. Animal Model:
-
Female BALB/c nude mice, 5-7 weeks old, are utilized for the study.[4] These mice are immunodeficient, allowing for the growth of human tumor xenografts.
3. Tumor Implantation:
-
A suspension of 5 x 10^6 NCI-N87 cells in a suitable medium (e.g., RPMI-1640 or a mixture with Matrigel) is subcutaneously injected into the flank of each mouse.[4]
-
Tumor growth is monitored regularly using calipers.
4. Study Groups and Treatment Administration:
-
Once the tumors reach a predetermined average volume (e.g., 100-200 mm³), the mice are randomized into different treatment groups (typically n=6-8 mice per group).[4]
-
The ADC constructs and a vehicle control are administered intravenously (i.v.) at the specified doses.
5. Monitoring and Endpoints:
-
Tumor volumes are measured two to three times per week, and the data is used to calculate tumor growth inhibition. Tumor volume is calculated using the formula: (Length x Width²) / 2.[5]
-
Animal body weight is monitored as an indicator of toxicity.
-
The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point.
The following diagram illustrates the general workflow for such an in vivo study:
References
- 1. Antitumor activity of trastuzumab in combination with chemotherapy in human gastric cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Bystander Killing Effect of Val-Cit-PAB-MMAF ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in solid tumors is often challenged by heterogeneous antigen expression. The "bystander killing effect," whereby an ADC's cytotoxic payload eliminates not only the target antigen-positive cancer cells but also adjacent antigen-negative cells, is a pivotal mechanism to overcome this limitation. This guide provides a comprehensive comparison of the bystander effect of ADCs utilizing the Val-Cit-PAB-MMAF linker-payload system against alternatives, supported by experimental data and detailed protocols.
The Mechanism of Action: Why the Linker and Payload Matter
The bystander effect of an ADC is intricately linked to the properties of its linker and payload. The Val-Cit-PAB-MMAF system consists of a cathepsin B-cleavable dipeptide linker (valine-citrulline), a self-immolative para-aminobenzylcarbamate (PAB) spacer, and the potent tubulin inhibitor, monomethylauristatin F (MMAF).[1][]
Upon internalization into an antigen-positive tumor cell, the ADC is trafficked to the lysosome. There, the Val-Cit linker is cleaved by cathepsin B, an enzyme often upregulated in tumor cells, triggering the self-immolation of the PAB spacer and releasing the MMAF payload.[3] MMAF then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]
A critical determinant of the bystander effect is the physicochemical nature of the released payload. MMAF possesses a charged C-terminal phenylalanine, which renders it hydrophilic and significantly impairs its ability to traverse the cell membrane.[3][4] Consequently, the cytotoxic activity of MMAF is largely confined to the antigen-positive cell in which it is released, resulting in a minimal bystander effect.[3][4]
Comparative Analysis: MMAF vs. Membrane-Permeable Payloads
In contrast to MMAF, payloads like its analogue, monomethylauristatin E (MMAE), are neutral and more hydrophobic, allowing for efficient diffusion across cell membranes.[3] This high membrane permeability is the cornerstone of a potent bystander effect, enabling the payload to kill neighboring antigen-negative cells.[3]
Quantitative Data Presentation
The following tables summarize the comparative cytotoxicity and bystander effect of ADCs with different payloads. It is important to note that direct head-to-head IC50 values can vary between studies due to different experimental conditions, including the choice of antibody, target antigen, and cell lines.
| Payload | Key Physicochemical Property | Membrane Permeability | Bystander Killing Effect |
| MMAF | Hydrophilic, negatively charged at physiological pH[4] | Low[4] | Minimal to none[3][4] |
| MMAE | More hydrophobic, neutral[4] | High[4] | Potent[3][4] |
| DM1 | Positively charged metabolite[5] | Low | Minimal[5] |
| Deruxtecan (DXd) | Membrane permeable[6] | High | Potent[6] |
Table 1: Comparison of Physicochemical Properties and Bystander Effect of Common ADC Payloads.
| ADC | Target Antigen | Cell Line (Antigen-Positive) | IC50 (Antigen-Positive Cells) | Cell Line (Antigen-Negative) | Bystander Killing in Co-culture | Reference |
| cAC10-vc-MMAF | CD30 | Karpas 299 | Potent | CD30-negative cells | Minimal | |
| cAC10-vc-MMAE | CD30 | Karpas 299 | Potent | CD30-negative cells | Significant | |
| Trastuzumab-vc-MMAE | HER2 | N87 | ~0.1 nM | GFP-MCF7 | Significant | |
| Trastuzumab-SMCC-DM1 | HER2 | HER2-positive cells | Potent | HER2-negative cells | Minimal |
Table 2: Representative in vitro Cytotoxicity and Bystander Effect of Different ADCs.
Experimental Protocols
Accurate assessment of the bystander effect is crucial for ADC development. The following are detailed methodologies for key in vitro experiments.
In Vitro Co-culture Bystander Killing Assay
This assay directly evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line.
-
Antigen-negative (Ag-) cancer cell line, often engineered to express a fluorescent protein (e.g., GFP) for identification.
-
ADC of interest (e.g., Val-Cit-PAB-MMAF ADC).
-
Isotype control ADC.
-
Cell culture medium and supplements.
-
96-well plates.
-
Plate reader or flow cytometer for viability assessment.
Protocol:
-
Cell Seeding: Co-culture a mixture of Ag+ and Ag- cells in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3, 3:1) to assess the impact of the proportion of target cells. Seed Ag+ and Ag- cells alone as controls.
-
ADC Treatment: After allowing the cells to adhere, treat the co-culture and control wells with a serial dilution of the ADC and the isotype control ADC.
-
Incubation: Incubate the plates for a period sufficient to induce cytotoxicity (typically 72-96 hours).
-
Viability Assessment: Quantify the viability of the Ag- cell population. This can be achieved by:
-
Fluorescence Imaging/Reading: If using fluorescently labeled Ag- cells, measure the fluorescence intensity. A decrease in fluorescence in the co-culture wells treated with the test ADC compared to controls indicates a bystander effect.
-
Flow Cytometry: Stain the cells with a viability dye (e.g., Propidium Iodide) and analyze the viability of the fluorescently labeled Ag- cell population.
-
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture setting to their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture is indicative of a bystander effect.
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the culture medium and can subsequently kill bystander cells.
Materials:
-
Same as for the co-culture assay.
Protocol:
-
Preparation of Conditioned Medium: Seed Ag+ cells and treat them with the ADC for 48-72 hours.
-
Collection of Conditioned Medium: Collect the culture supernatant, which now contains any released payload.
-
Treatment of Bystander Cells: Add the conditioned medium to wells containing only Ag- cells.
-
Incubation and Viability Assessment: Incubate the Ag- cells with the conditioned medium for 72-96 hours and assess their viability using standard methods (e.g., MTT assay, CellTiter-Glo®).
-
Data Analysis: A significant decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to controls, indicates that a membrane-permeable payload is released.
Mandatory Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of Val-Cit-PAB-MMAF ADC leading to apoptosis.
References
Validating Target Antigen Specificity of a New MMAF ADC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads.[][2][3][4] Monomethyl auristatin F (MMAF) has emerged as a crucial payload in ADC development due to its potent anti-mitotic activity.[5][6][7] A critical step in the preclinical development of any new MMAF ADC is the rigorous validation of its target antigen specificity. This ensures that the ADC selectively kills cancer cells expressing the target antigen while minimizing off-target toxicity to healthy tissues.[3][8][9]
This guide provides a comparative overview of key experimental approaches to validate the target antigen specificity of a novel MMAF ADC, complete with supporting experimental data and detailed protocols.
Mechanism of Action: How MMAF ADCs Work
MMAF-based ADCs exert their cytotoxic effects through a targeted delivery mechanism. The monoclonal antibody component of the ADC binds specifically to a target antigen on the surface of a cancer cell.[][5] Following binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[6][10][11] Once inside the cell, the ADC is trafficked to the lysosome, where the linker connecting the antibody to the MMAF payload is cleaved, releasing the active drug.[6][7] MMAF then disrupts microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and ultimately, apoptosis (cell death).[5][6][12]
Key Assays for Validating Target Specificity
A panel of in vitro assays is essential to comprehensively validate the target antigen specificity of a new MMAF ADC. These assays are designed to demonstrate that the ADC's cytotoxic activity is dependent on the presence of the target antigen.
| Assay | Purpose | Key Readout | Controls |
| In Vitro Cytotoxicity Assay | To determine the potency and target-dependent killing of the ADC. | IC50 (half-maximal inhibitory concentration) | Antigen-negative cell line, non-targeting control ADC, unconjugated antibody, free MMAF payload. |
| Competitive Binding Assay | To confirm that the ADC binds specifically to the target antigen. | Inhibition of binding of a labeled antibody or ligand. | Unconjugated antibody, isotype control antibody. |
| Internalization Assay | To verify that the ADC is internalized upon binding to the target antigen. | Quantification of internalized ADC over time. | Non-targeting control ADC, cells at 4°C (to inhibit internalization). |
| Bystander Effect Assay | To assess the ability of the ADC's payload to kill neighboring antigen-negative cells. | Viability of co-cultured antigen-negative cells. | ADC with a non-permeable payload (if applicable), co-culture with a non-targeting ADC. |
Experimental Protocols and Data Presentation
In Vitro Cytotoxicity Assay
This is the cornerstone assay for assessing ADC potency and specificity.[13][14][15] The goal is to demonstrate that the MMAF ADC is highly potent against antigen-positive cells and significantly less active against antigen-negative cells.
Experimental Workflow:
Methodology:
-
Cell Plating: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[16][17]
-
ADC Treatment: Prepare serial dilutions of the MMAF ADC, a non-targeting control ADC, the unconjugated antibody, and the free MMAF payload in a culture medium.[2][17]
-
Incubation: Remove the culture medium from the cells and add the prepared dilutions. Incubate the plates for 72 to 120 hours.[17]
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, XTT, or a luminescent-based assay like CellTiter-Glo.[13][14][15]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot it against the logarithm of the ADC concentration. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[13]
Example Data:
| Cell Line | Target Antigen Expression | MMAF ADC IC50 (ng/mL) | Non-targeting ADC IC50 (ng/mL) | Free MMAF IC50 (ng/mL) |
| Cell Line A | High | 15 | >1000 | 5 |
| Cell Line B | Low | 850 | >1000 | 6 |
| Cell Line C | Negative | >1000 | >1000 | 4 |
Note: The data presented are representative and will vary depending on the specific ADC, target, and cell lines used.
Competitive Binding Assay
This assay confirms that the ADC binds specifically to its intended target antigen on the cell surface.
Methodology:
-
Cell Preparation: Harvest antigen-positive cells and resuspend them in a binding buffer.
-
Competition: Incubate the cells with a fixed, subsaturating concentration of a fluorescently labeled anti-target antibody (or the MMAF ADC if labeled) in the presence of increasing concentrations of the unlabeled MMAF ADC or unconjugated antibody.
-
Incubation: Allow the binding to reach equilibrium.
-
Analysis: Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI). A decrease in MFI with increasing concentrations of the unlabeled competitor indicates specific binding.
Internalization Assay
Effective internalization is crucial for the delivery of the MMAF payload into the target cell.[10][11][18]
Experimental Workflow:
References
- 2. benchchem.com [benchchem.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the repertoire of Antibody Drug Conjugate (ADC) targets with improved tumor selectivity and range of potent payloads through in-silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. adcreview.com [adcreview.com]
- 8. criver.com [criver.com]
- 9. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 11. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 16. atsbio.com [atsbio.com]
- 17. benchchem.com [benchchem.com]
- 18. creative-biolabs.com [creative-biolabs.com]
Head-to-head comparison of different ADC linker technologies
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. The linker, which connects the monoclonal antibody to the potent cytotoxic payload, is a critical component that dictates the overall efficacy and safety of the ADC. This guide provides an objective, data-driven comparison of different ADC linker technologies to inform rational ADC design and development.
Overview of ADC Linker Technologies
The ideal linker is stable in systemic circulation to prevent premature drug release and ensure the ADC reaches the target tumor cell. Once internalized into the cancer cell, the linker must efficiently release the cytotoxic payload in its active form. Linker technologies are broadly categorized into two main classes: cleavable and non-cleavable linkers.
Cleavable Linkers
Cleavable linkers are designed to be selectively cleaved by enzymes or chemical conditions prevalent within the tumor microenvironment or inside cancer cells. This targeted release mechanism can lead to a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells, potentially enhancing the overall anti-tumor activity.
-
Hydrazone Linkers: These linkers are acid-labile and are designed to release the drug in the acidic environment of endosomes and lysosomes. Gemtuzumab ozogamicin (B1678132) (Mylotarg®) is an example of an ADC that utilized a hydrazone linker.
-
Disulfide Linkers: These linkers are cleaved by intracellular reducing agents like glutathione, which is present in higher concentrations inside cells compared to the bloodstream.
-
Peptide Linkers: These linkers, most commonly containing a valine-citrulline (vc) dipeptide, are susceptible to cleavage by lysosomal proteases such as cathepsin B. This technology is employed in the FDA-approved ADC, brentuximab vedotin (Adcetris®).
Non-Cleavable Linkers
Non-cleavable linkers offer greater stability in circulation as they are not susceptible to enzymatic or chemical cleavage. The payload is released upon the complete degradation of the antibody backbone within the lysosome. This results in the payload being released with the linker and a portion of the antibody still attached. Ado-trastuzumab emtansine (Kadcyla®) is a prominent example of an ADC with a non-cleavable linker.
Comparative Performance Data
The choice of linker technology significantly impacts the pharmacokinetic properties, efficacy, and toxicity profile of an ADC. The following table summarizes key quantitative data comparing different linker types.
| Linker Type | Linker Example | Plasma Stability (Half-life) | Payload Release Mechanism | Bystander Effect | Therapeutic Index | Representative ADC |
| Cleavable | ||||||
| Hydrazone | Acetyl-hydrazone | ~2-3 days | Acidic pH (endosomes/lysosomes) | Yes | Moderate | Gemtuzumab ozogamicin |
| Disulfide | SPP | ~4-7 days | Glutathione (intracellular) | Yes | Moderate to High | --- |
| Peptide | Valine-Citrulline (vc) | >7 days | Cathepsin B (lysosomes) | Yes | High | Brentuximab vedotin |
| Non-Cleavable | ||||||
| Thioether | SMCC | >10 days | Proteolytic degradation of antibody | No | High | Ado-trastuzumab emtansine |
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in human plasma.
Methodology:
-
The ADC is incubated in human plasma at 37°C for a predetermined time course (e.g., 0, 6, 24, 48, 96, 168 hours).
-
At each time point, an aliquot of the plasma sample is taken.
-
The ADC is captured from the plasma using an anti-human IgG antibody immobilized on a solid support (e.g., magnetic beads or ELISA plate).
-
The amount of intact ADC and released payload is quantified. Intact ADC can be measured by ELISA, while the released payload can be quantified by LC-MS/MS.
-
The percentage of intact ADC remaining at each time point is calculated relative to the 0-hour time point.
-
The half-life (t½) of the ADC in plasma is determined by fitting the data to a one-phase decay model.
In Vitro Cytotoxicity and Bystander Effect Assay
Objective: To determine the potency of the ADC against antigen-positive tumor cells and its ability to kill neighboring antigen-negative cells.
Methodology:
-
Monoculture Cytotoxicity: Antigen-positive cells are seeded in a 96-well plate and treated with serial dilutions of the ADC for 72-96 hours. Cell viability is assessed using a colorimetric assay (e.g., MTS or CellTiter-Glo®). The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is calculated.
-
Co-culture Bystander Assay: Antigen-positive and antigen-negative cells (engineered to express a fluorescent protein for identification) are co-cultured in a 96-well plate.
-
The co-culture is treated with serial dilutions of the ADC for 96-120 hours.
-
The viability of both the antigen-positive and antigen-negative cell populations is determined by flow cytometry or high-content imaging.
-
A significant reduction in the viability of the antigen-negative cells in the presence of the ADC indicates a bystander effect.
Visualizing ADC Mechanisms and Workflows
ADC Linker Cleavage Mechanisms
Caption: Mechanisms of payload release for cleavable and non-cleavable ADC linkers.
Experimental Workflow for ADC Plasma Stability
Caption: Workflow for determining the in vitro plasma stability of an ADC.
Conclusion
The selection of an appropriate linker is a cornerstone of successful ADC development. Cleavable linkers can offer the advantage of a bystander effect, which may be beneficial for treating heterogeneous tumors. However, this can also lead to off-target toxicities if the linker is not sufficiently stable in circulation. Non-cleavable linkers provide enhanced stability, often resulting in a wider therapeutic window, but lack a bystander effect. The optimal linker choice is therefore highly dependent on the specific target, the payload, and the tumor biology. The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions in the design and optimization of next-generation ADCs.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Val-Cit-PAB-MMAF Sodium Salt
For Immediate Implementation by Laboratory Personnel
Val-Cit-PAB-MMAF sodium salt, a potent antibody-drug conjugate (ADC) linker-payload, requires stringent disposal protocols due to its high cytotoxicity. Adherence to the following procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. All waste generated during the handling of this compound must be treated as hazardous cytotoxic waste.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory for all personnel handling this compound salt and its associated waste.
| PPE Component | Specification |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is required.[1] |
| Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric should be worn.[1] |
| Eye Protection | Chemical splash goggles are necessary. A face shield should be worn if there is a risk of splashing.[1] |
| Respiratory Protection | For handling the powdered form of this compound salt, a fit-tested N95 respirator or higher is required.[1] |
Waste Segregation and Disposal
Proper segregation and containment of waste are the first steps in safe disposal. All Val-Cit-PAB-MMAF-contaminated materials must be segregated from other laboratory waste at the point of generation.[2]
| Waste Type | Disposal Container | Disposal Method |
| Unused/Expired Product | Place in the original or a clearly labeled, sealed container, which is then placed inside a purple cytotoxic waste bag. | High-temperature incineration at a licensed hazardous waste facility.[2] |
| Contaminated PPE | Dispose of directly into a purple cytotoxic waste bag.[2] | High-temperature incineration.[2] |
| Contaminated Sharps | Needles, scalpels, and other contaminated sharps must be placed in a puncture-resistant sharps container specifically labeled for cytotoxic waste.[2] | High-temperature incineration.[2] |
| Contaminated Labware | Vials, pipette tips, and other contaminated labware should be placed in a purple cytotoxic waste bag or a designated rigid container for cytotoxic waste.[2] | High-temperature incineration.[2] |
| Liquid Waste | Collect in a clearly labeled, leak-proof container designated for cytotoxic liquid waste. Do not dispose of down the drain .[2] | Chemical inactivation followed by incineration, or direct incineration.[1][2] |
All waste containers must be clearly labeled with the cytotoxic waste symbol and stored in a secure, designated area away from general laboratory traffic until collection by a licensed hazardous waste disposal company.[2]
Experimental Protocol: Chemical Inactivation of Liquid Waste
For liquid waste containing this compound salt, a chemical inactivation step can be performed prior to final disposal. This procedure should be carried out in a certified chemical fume hood.
Materials:
-
5.25% sodium hypochlorite (B82951) solution (bleach)
-
Sodium thiosulfate (B1220275) solution
-
pH indicator strips
-
Appropriate PPE (see table above)
-
Designated cytotoxic waste containers
Procedure:
-
pH Adjustment: Check the pH of the liquid waste. If necessary, neutralize it to a pH between 6.0 and 8.0 using a suitable buffer.[1]
-
Oxidation: Slowly add a 5.25% sodium hypochlorite solution to the waste in a 1:1 volume ratio (e.g., 10 mL of bleach for every 10 mL of waste).[1] Allow the mixture to react for a minimum of one hour to ensure the degradation of the cytotoxic compound.
-
Neutralization of Excess Oxidant: After the reaction period, neutralize any remaining sodium hypochlorite by adding sodium thiosulfate solution until a test for active chlorine (e.g., potassium iodide-starch paper) is negative.[1]
-
Final Disposal: Securely seal the container and label it as "Inactivated Cytotoxic Waste," including the date of processing.[1] This container should then be stored in the designated hazardous waste accumulation area for collection and final disposal via incineration.[1][2]
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Val-Cit-PAB-MMAF Sodium Salt
For Immediate Use By Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Val-Cit-PAB-MMAF sodium salt, a potent component of antibody-drug conjugates (ADCs). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment. Val-Cit-PAB-MMAF is a highly potent cytotoxic agent, and its handling requires stringent containment and specialized procedures.
Immediate Safety and Handling Protocol
Personnel must be trained in handling highly potent active pharmaceutical ingredients (HPAPIs) before working with this compound salt. All operations involving the solid compound or concentrated solutions must be conducted within a certified biological safety cabinet (BSC) or a containment isolator.
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory to prevent skin contact, inhalation, and ingestion.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a barrier against direct skin contact. Double-gloving offers additional protection in case of a breach in the outer glove. |
| Lab Coat | Disposable, solid-front, back-closing gown with tight-fitting cuffs. | Protects personal clothing and skin from contamination. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Shields eyes and face from splashes and aerosols. |
| Respiratory Protection | A properly fit-tested N95 or higher-level respirator. | Prevents inhalation of airborne particles, especially when handling the powdered form. |
Note: A substance-specific risk assessment should be conducted to determine if higher levels of PPE are required.
Operational Plan: From Receipt to Reconstitution
A step-by-step procedure is crucial to minimize exposure risk during the handling of this compound salt.
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage within a fume hood.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and ventilated area at the recommended temperature (typically -20°C).
-
-
Preparation and Weighing (High-Risk Step):
-
All weighing activities must be performed in a containment isolator or a Class II Type B2 BSC to protect the operator and the environment.
-
Use dedicated, disposable equipment (e.g., spatulas, weigh boats) to avoid cross-contamination.
-
Handle the powdered form with extreme care to prevent aerosolization.
-
-
Reconstitution:
-
Reconstitute the compound within the containment system.
-
Slowly add the desired solvent to the vial to avoid splashing.
-
Ensure the vial is securely capped before mixing.
-
Decontamination and Spill Management
A written spill response protocol must be in place before handling the compound.
-
Decontamination:
-
Routinely decontaminate all surfaces and equipment after handling with a solution of 1% sodium hypochlorite (B82951) followed by a rinse with 70% ethanol (B145695) and then water. Allow for appropriate contact time.
-
Due to the lack of specific data for auristatin decontamination, it is recommended to validate the chosen decontamination agent's effectiveness.
-
-
Spill Response:
-
Small Spills (inside a containment system): Decontaminate the area using an appropriate kit containing absorbent pads, deactivating solution, and necessary PPE.
-
Large Spills (outside a containment system): Evacuate the area immediately. Alert safety personnel. Do not attempt to clean up the spill without appropriate training and respiratory protection.
-
Disposal Plan
All waste generated from handling this compound salt is considered hazardous pharmaceutical waste and must be disposed of accordingly.[1][2][3]
-
Solid Waste:
-
Includes contaminated gloves, gowns, weigh boats, vials, and other disposable materials.
-
Collect in a dedicated, clearly labeled, leak-proof, and puncture-resistant hazardous waste container.[3]
-
-
Liquid Waste:
-
Includes unused solutions and contaminated solvents.
-
Collect in a dedicated, clearly labeled, leak-proof, and shatter-proof hazardous waste container.
-
Do not mix with other waste streams.
-
-
Final Disposal:
Quantitative Data Summary
Due to the absence of a publicly available Safety Data Sheet (SDS) for this compound salt, the following data is based on closely related auristatin compounds and general guidance for ADCs. A substance-specific risk assessment is paramount.
| Parameter | Value | Source/Reference |
| Occupational Exposure Limit (OEL) | Estimated to be in the low ng/m³ range. | General guidance for ADC payloads.[5][6] |
| Primary Hazards | Highly potent cytotoxic agent. May be fatal if swallowed or inhaled. Suspected of causing genetic defects and damaging fertility. | SDS for related auristatin compounds. |
| Storage Temperature | -20°C | Supplier recommendations. |
Experimental Workflow Diagrams
The following diagrams illustrate the key workflows for handling this compound salt safely.
Caption: Step-by-step workflow for the safe handling of this compound salt.
Caption: Decision workflow for responding to a spill of this compound salt.
References
- 1. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. usbioclean.com [usbioclean.com]
- 4. iwaste.epa.gov [iwaste.epa.gov]
- 5. dam.lonza.com [dam.lonza.com]
- 6. books.rsc.org [books.rsc.org]
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